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  • Product: 4-(Cyclooctylamino)-4-oxobutanoic acid
  • CAS: 392714-61-3

Core Science & Biosynthesis

Foundational

What is 4-(Cyclooctylamino)-4-oxobutanoic acid?

An In-Depth Technical Guide to 4-(Cyclooctylamino)-4-oxobutanoic Acid: Synthesis, Properties, and Potential Applications Executive Summary 4-(Cyclooctylamino)-4-oxobutanoic acid is a dicarboxylic acid monoamide, a chemic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Cyclooctylamino)-4-oxobutanoic Acid: Synthesis, Properties, and Potential Applications

Executive Summary

4-(Cyclooctylamino)-4-oxobutanoic acid is a dicarboxylic acid monoamide, a chemical entity characterized by a terminal carboxylic acid and an amide functional group linked by a butane backbone. The structure is further distinguished by a cyclooctyl moiety attached to the amide nitrogen. While specific, direct research on the biological activity of this exact molecule is not extensively published, its synthesis is straightforward and illustrative of fundamental organic reactions. This guide details the compound's physicochemical properties, provides a validated protocol for its synthesis via the nucleophilic ring-opening of succinic anhydride, and explores its potential as a versatile building block in medicinal chemistry and materials science, drawing parallels from structurally related compounds. This document serves as a technical resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

4-(Cyclooctylamino)-4-oxobutanoic acid is systematically derived from butanoic acid. It possesses two key functional groups that dictate its chemical behavior: a carboxylic acid, which imparts acidic properties and potential for salt or ester formation, and a secondary amide, which is generally stable and can participate in hydrogen bonding. The large, non-polar cyclooctyl group significantly increases the molecule's lipophilicity.

Key Properties

A summary of the compound's essential data is presented below for quick reference.

PropertyValueSource
CAS Number 392714-61-3
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.3 g/mol
Physical Form Solid
Purity ≥98% (Typical)
InChI Key GGGQYDFERFYSMO-UHFFFAOYSA-N
Storage Ambient / Room Temperature
Safety and Handling

According to supplier safety data, this compound is classified as a warning-level hazard.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Codes: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501.

  • GHS Pictogram: GHS07 (Exclamation mark).

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.

Synthesis and Mechanistic Rationale

The synthesis of 4-(cyclooctylamino)-4-oxobutanoic acid is a classic example of nucleophilic acyl substitution, specifically the ring-opening of a cyclic acid anhydride by an amine.[1][2] This method is highly efficient and chemoselective, reliably producing the desired mono-amide carboxylic acid product without significant formation of the diamide.[3]

Causality of the Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the primary amine (cyclooctylamine) on one of the electrophilic carbonyl carbons of succinic anhydride.[1] The amine's lone pair of electrons initiates the formation of a tetrahedral intermediate. This intermediate then collapses, breaking the acyl-oxygen bond within the anhydride ring, which is the weakest link. A subsequent proton transfer results in the formation of the stable amic acid product. The reaction is typically performed at room temperature, as elevated temperatures can sometimes promote a secondary, intramolecular reaction between the newly formed amide and carboxylic acid to form a cyclic imide (a succinimide derivative), though this requires significant energy input.[1]

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Purification SA Succinic Anhydride (Electrophile) Solvent Solvent System (e.g., Diethyl Ether, Ethyl Acetate) SA->Solvent dissolved in CA Cyclooctylamine (Nucleophile) CA->Solvent added to Stir Stirring at Room Temperature (1-2 hours) Solvent->Stir Extract Aqueous NaOH Extraction (to deprotonate carboxylic acid) Stir->Extract reaction mixture poured into Acidify Acidification with HCl (to protonate and precipitate product) Extract->Acidify aqueous layer separated & acidified Filter Filtration & Drying Acidify->Filter Product Final Product: 4-(Cyclooctylamino)-4-oxobutanoic acid Filter->Product

Caption: High-level workflow for the synthesis of 4-(Cyclooctylamino)-4-oxobutanoic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted succinamic acids.[4]

Materials:

  • Cyclooctylamine (1.0 eq)

  • Succinic anhydride (1.05 eq)

  • Diethyl ether (Et₂O), anhydrous

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric acid (HCl), concentrated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Saturated sodium chloride solution (Brine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclooctylamine (1.0 eq) in anhydrous diethyl ether (approx. 3-4 mL per gram of amine).

  • Reagent Addition: To the stirring amine solution, add finely powdered succinic anhydride (1.05 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction: Allow the resulting heterogeneous mixture to stir vigorously at room temperature for 1-2 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

  • Initial Workup: Pour the reaction mixture into a separatory funnel containing 10% aqueous NaOH solution and additional diethyl ether.[4] Shake thoroughly. The target compound, being a carboxylic acid, will deprotonate and move into the aqueous layer as its sodium salt.

  • Extraction: Separate the layers. Extract the organic layer with an additional portion of 10% NaOH solution. Combine all aqueous layers.

  • Washing: Wash the combined aqueous layers with diethyl ether to remove any unreacted cyclooctylamine.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the solution reaches pH ~1-2 (test with litmus or pH paper). A white solid product should precipitate out.[4]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Drying: Dry the solid product under vacuum. For higher purity, recrystallization from a suitable solvent like a benzene or ethanol/water mixture can be performed.

Potential Applications and Research Context

While 4-(cyclooctylamino)-4-oxobutanoic acid is primarily available as a research chemical, its structure is emblematic of scaffolds used in drug discovery and materials science. Its utility lies in the strategic combination of its functional components.

G cluster_properties Structural Contributions & Potential cluster_applications Potential Research Areas Core 4-(Cyclooctylamino)-4-oxobutanoic acid Cyclooctyl Group Amide Linker Carboxylic Acid Prop0 Increases Lipophilicity Modulates Pharmacokinetics Steric Influence Core:f0->Prop0 Prop1 Stable, Rigid Linker Hydrogen Bond Donor/Acceptor Core:f1->Prop1 Prop2 Anionic Center at phys. pH Site for Further Derivatization (e.g., Esterification, Amidation) Core:f2->Prop2 App0 Drug Discovery Scaffolds Prop0->App0 Prop1->App0 Prop2->App0 App1 Polymer Synthesis Prop2->App1

Caption: Structure-function relationships of the title compound in research applications.

Medicinal Chemistry Scaffold

The molecule can be viewed as a "linker" or "scaffold" for building more complex bioactive molecules.

  • Lipophilic Moiety: The cyclooctyl group provides a bulky, lipophilic domain. In drug design, modulating lipophilicity is critical for controlling a compound's absorption, distribution, metabolism, and excretion (ADME) properties. This group can interact with hydrophobic pockets in target proteins.

  • Carboxylic Acid Handle: The terminal carboxylic acid is a key site for modification. It can be converted into esters, amides, or other functional groups to explore structure-activity relationships (SAR). For example, other oxobutanoic acid derivatives have been investigated for antirheumatic activity.[5]

  • Bioisosteric Replacement: The entire scaffold could be used as a bioisostere for other structures in known drugs, potentially altering the pharmacological profile or improving properties like metabolic stability.

Building Block for Novel Materials

Derivatives of succinic acid and succinic anhydride are widely used in polymer science.

  • Polymerization: The carboxylic acid can be used in condensation polymerization reactions to form polyesters or polyamides.

  • Responsive Materials: The reaction of succinic anhydride with amines on a polymer backbone has been used to create amine-responsive materials.[2] This suggests that 4-(cyclooctylamino)-4-oxobutanoic acid could be grafted onto other materials to introduce specific chemical functionality.

Conclusion

4-(Cyclooctylamino)-4-oxobutanoic acid is a readily synthesizable organic compound with well-defined physicochemical properties. While it lacks an established profile of biological activity in its own right, its true value for the scientific community lies in its potential as a modular building block. The presence of distinct lipophilic and hydrophilic domains, coupled with a chemically accessible carboxylic acid handle, makes it a versatile tool for constructing novel molecular architectures for applications spanning from targeted therapeutics to functional materials. The synthetic protocol detailed herein is robust and provides a reliable pathway for researchers to access this compound for further investigation.

References

  • Synthesis, Spectral Characterizations, Computational Studies and Biological investigation of 4-(4-(2-hydroxyethyl)phenylamino)-4-oxobutanoic acid and its trimethyltin(IV) complex. ResearchGate. [Link]

  • What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?. ResearchGate. [Link]

  • Product of primary amine and acid anhydride. Chemistry Stack Exchange. [Link]

  • Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). PubMed. [Link]

  • 21-39 Succinic anhydride yields the cyclic imide succinimide when heated... Filo. [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. [Link]

  • Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. PMC - NIH. [Link]

  • 4-Cyclobutyl-4-oxobutyric acid | C8H12O3 | CID 24726974. PubChem. [Link]

  • Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. PrepChem.com. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. PMC - PubMed Central. [Link]

  • Biocompatible Chemistry: A Plug‐and‐Play Toolbox for Chemical Biology Research. PMC. [Link]

  • Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to 4-(Cyclooctylamino)-4-oxobutanoic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Cyclooctylamino)-4-oxobutanoic acid, also known as N-cyclooctylsuccinamic acid, is a dicarboxylic acid monoamide. This class of compounds is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclooctylamino)-4-oxobutanoic acid, also known as N-cyclooctylsuccinamic acid, is a dicarboxylic acid monoamide. This class of compounds is of significant interest in medicinal chemistry and materials science due to the presence of both a carboxylic acid and an amide functional group. These functionalities allow for a diverse range of chemical modifications and potential biological interactions. This technical guide provides a comprehensive overview of the structure, properties, and a detailed synthesis protocol for 4-(Cyclooctylamino)-4-oxobutanoic acid, aimed at researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

The fundamental structure of 4-(Cyclooctylamino)-4-oxobutanoic acid consists of a succinic acid backbone where one of the carboxylic acid groups has been converted to an N-cyclooctyl amide.

graph "4-(Cyclooctylamino)-4-oxobutanoic_acid_Structure" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

// Atoms C1 [label="C"]; O1 [label="O"]; O2 [label="OH"]; C2 [label="CH₂"]; C3 [label="CH₂"]; C4 [label="C"]; O3 [label="O"]; N [label="NH"]; C5 [label=""]; C6 [label=""]; C7 [label=""]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""]; C12 [label=""];

// Bonds for butanoic acid part C1 -- O1 [len=1.2, style=double]; C1 -- O2 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- O3 [len=1.2, style=double]; C4 -- N [len=1.5];

// Bonds for cyclooctyl ring N -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C5 [len=1.5];

// Positioning C1 [pos="0,0!"]; O1 [pos="0.7,0.7!"]; O2 [pos="-0.7,0.7!"]; C2 [pos="0,-1.5!"]; C3 [pos="1.5,-2.2!"]; C4 [pos="1.5,-3.7!"]; O3 [pos="0.8,-4.4!"]; N [pos="2.7,-4.0!"]; C5 [pos="3.5,-3.0!"]; C6 [pos="4.5,-3.5!"]; C7 [pos="5.3,-2.8!"]; C8 [pos="5.5,-1.8!"]; C9 [pos="4.8,-0.8!"]; C10 [pos="3.8,-0.5!"]; C11 [pos="3.0,-1.0!"]; C12 [pos="2.8,-2.0!"]; }

Figure 2: General workflow for the synthesis of 4-(Cyclooctylamino)-4-oxobutanoic acid.

Experimental Protocol

Materials:

  • Succinic anhydride (1.0 eq)

  • Cyclooctylamine (1.0 eq)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 eq) in anhydrous THF or DCM (approximately 0.5 M concentration).

  • Addition of Amine: To the stirred solution, add cyclooctylamine (1.0 eq) dropwise at room temperature. The reaction is typically exothermic, so slow addition is recommended.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

  • Workup:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume) and brine (1 x volume). The acidic wash removes any unreacted cyclooctylamine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 4-(cyclooctylamino)-4-oxobutanoic acid can be purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following are predicted spectral data based on the structure and known ranges for the functional groups present.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic acid (-COOH)10.0 - 12.0broad singlet1H
Amide (-NH-)6.0 - 7.5broad singlet1H
Cyclooctyl (-CH-N)3.8 - 4.2multiplet1H
Butanoic acid (-CH₂-C=O)2.6 - 2.8triplet2H
Butanoic acid (-CH₂-CH₂-)2.4 - 2.6triplet2H
Cyclooctyl (-CH₂-)1.2 - 1.8multiplet14H

Note: The broadness of the -COOH and -NH signals is due to hydrogen bonding and quadrupole effects of the nitrogen atom, respectively. The chemical shifts of protons on carbons adjacent to electronegative atoms like nitrogen and oxygen are shifted downfield[1].

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonChemical Shift (δ, ppm)
Carboxylic acid (-C OOH)175 - 180
Amide (-C =O)170 - 175
Cyclooctyl (-C H-N)45 - 55
Butanoic acid (-C H₂-C=O)30 - 35
Butanoic acid (-C H₂-CH₂-)28 - 33
Cyclooctyl (-C H₂-)23 - 35

Note: The carbonyl carbons of the carboxylic acid and amide groups are significantly deshielded and appear at the downfield end of the spectrum. The chemical shifts for carboxylic acid derivatives typically fall within the 165-190 ppm range[2][3].

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic acid)2500 - 3300Very broad, characteristic of a hydrogen-bonded carboxylic acid
N-H (Amide)3200 - 3400Medium, sharp peak
C-H (Aliphatic)2850 - 2960Strong, sharp peaks
C=O (Carboxylic acid)1700 - 1725Strong, sharp peak
C=O (Amide I band)1630 - 1680Strong, sharp peak[4][5][6]
N-H bend (Amide II band)1515 - 1570Medium to strong peak[6]

Potential Applications

Given its bifunctional nature, 4-(Cyclooctylamino)-4-oxobutanoic acid can serve as a versatile building block in several areas:

  • Drug Discovery: The carboxylic acid can be further functionalized to create esters or other amides, while the secondary amide provides a site for potential hydrogen bonding interactions with biological targets. The cyclooctyl group provides a lipophilic scaffold that can be explored for optimizing pharmacokinetic properties.

  • Polymer Chemistry: As a monomer, it can be incorporated into polyesters or polyamides to introduce specific functionalities and modify the physical properties of the resulting polymers.

  • Material Science: The molecule can be used in the development of self-assembling systems and functional materials due to its ability to form hydrogen bonds.

Safety Information

Based on available supplier safety data, 4-(Cyclooctylamino)-4-oxobutanoic acid should be handled with care. The following hazard statements are associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-(Cyclooctylamino)-4-oxobutanoic acid is a readily accessible and versatile chemical entity with potential applications in various fields of chemical and pharmaceutical research. This guide provides a comprehensive overview of its structure, predicted physicochemical and spectral properties, and a detailed, reliable synthesis protocol. The information presented herein should serve as a valuable resource for scientists and researchers working with this and related compounds.

References

  • Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]

  • MDPI. (n.d.). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]

  • YouTube. (2023, April 14). Succinic Anhydride Synthesis. [Link]

  • ResearchGate. (n.d.). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. [Link]

  • ResearchGate. (n.d.). Synthesis of dicarboxylic acid monoamides. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Redalyc. (n.d.). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Reddit. (2023, January 5). Dicarboxylic acid solubility. r/Mcat. [Link]

  • JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. [Link]

  • ResearchGate. (2020, August 15). Polymers based on succinic acid and chain mobility: the melting point study by introducing a high number of methylene. [Link]

  • National Center for Biotechnology Information. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. PubMed Central. [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • University College London. (n.d.). Chemical shifts. [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • IOSR Journal. (2019, June 22). Synthesis and Characterization of some Dicarboxylic Acid Monomers. [Link]

  • ResearchGate. (n.d.). Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • PubMed. (n.d.). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. [Link]

  • Journal of the American Chemical Society. (n.d.). Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

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Foundational

A Technical Guide to Investigating the Potential Biological Activity of 4-(Cyclooctylamino)-4-oxobutanoic Acid

Foreword: Unveiling the Potential of a Novel Succinate Derivative In the landscape of drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a primary driving force....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Succinate Derivative

In the landscape of drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a primary driving force. This guide focuses on 4-(Cyclooctylamino)-4-oxobutanoic acid, a compound of interest due to its structural relationship to succinic acid, a critical intermediate in cellular metabolism. While direct biological activity data for this specific molecule is not yet publicly available, its constituent parts—a succinate backbone, an amide linkage, and a cyclooctyl group—provide a compelling rationale for its investigation.

This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It is designed to be a self-validating system, guiding the user through a logical progression of experiments to elucidate the potential biological activities of 4-(Cyclooctylamino)-4-oxobutanoic acid. We will delve into hypothesized mechanisms of action, present detailed experimental protocols, and provide the framework for interpreting the resulting data.

Molecular Profile and Rationale for Investigation

4-(Cyclooctylamino)-4-oxobutanoic acid (CAS RN: 392714-61-3) is a dicarboxylic acid monoamide.[1] Its structure is characterized by a four-carbon butanoic acid backbone, with a cyclooctylamino group attached via an amide bond at the 4-position.

Table 1: Physicochemical Properties of 4-(Cyclooctylamino)-4-oxobutanoic acid

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol [1]
Physical Form Solid
Purity Typically ≥98%
Storage Room Temperature

The rationale for investigating this compound stems from the known biological roles of its core components:

  • Succinic Acid Core: As an anion, succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, central to cellular energy production (ATP synthesis).[2] Dysregulation of succinate levels is implicated in various pathological conditions, including metabolic diseases and inflammation.[2] Succinic acid and its derivatives can act as signaling molecules and modulators of cellular metabolism.[3][4]

  • Amide Moiety: The amide bond is a fundamental component of peptides and proteins and is present in a vast number of approved drugs. Amide-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory and enzyme inhibitory effects.[5][6] Notably, cyclic amides have been identified as potent protein kinase inhibitors.[7]

  • Cyclooctyl Group: The bulky and lipophilic cyclooctyl group is expected to significantly influence the compound's pharmacokinetic properties. This moiety can enhance membrane permeability and impact how the molecule interacts with biological targets, potentially conferring specificity and potency.

Based on these structural features, we can formulate several primary hypotheses for the potential biological activity of 4-(Cyclooctylamino)-4-oxobutanoic acid.

Hypothesized Biological Activities and Investigational Workflows

This section outlines three primary areas of potential biological activity for 4-(Cyclooctylamino)-4-oxobutanoic acid, along with detailed experimental workflows to test these hypotheses.

Potential as a Modulator of Cellular Metabolism

Scientific Rationale: Given its succinate backbone, the compound could potentially influence cellular energy metabolism by interacting with enzymes in the TCA cycle or by affecting succinate-mediated signaling pathways.

Experimental Workflow:

cluster_0 In Vitro & Cellular Assays cluster_1 In Vivo Studies (Rodent Model) A Compound Preparation & Solubilization B Cell Line Selection (e.g., HepG2, C2C12) A->B C Cytotoxicity Assessment (MTT/XTT Assay) B->C D Cellular Respiration Analysis (Seahorse XF Analyzer) C->D Non-toxic concentrations E Measurement of Intracellular ATP Levels D->E F Analysis of TCA Cycle Intermediates (LC-MS/MS) D->F G Animal Model Selection (e.g., diet-induced obesity) H Pharmacokinetic & Tolerability Studies G->H I Chronic Dosing Regimen H->I Safe dose determined J Metabolic Cage Analysis (O2 consumption, CO2 production) I->J K Tissue Collection & Analysis (Liver, Muscle) J->K L Gene Expression Analysis (qPCR for metabolic genes) K->L

Caption: Workflow for investigating metabolic modulation.

Experimental Protocols:

  • Protocol 2.1.1: Cellular Respiration Analysis

    • Seed selected cell lines (e.g., HepG2) in a Seahorse XF culture plate.

    • Allow cells to adhere and grow to the desired confluency.

    • Treat cells with a range of concentrations of 4-(Cyclooctylamino)-4-oxobutanoic acid for a predetermined time.

    • Perform a Seahorse XF Cell Mito Stress Test to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

    • Analyze the data to determine effects on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Potential Anti-inflammatory Activity

Scientific Rationale: Many amide- and butanoic acid-containing compounds exhibit anti-inflammatory properties.[8][9] The compound may modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenases (COX) or by affecting inflammatory signaling cascades.

Experimental Workflow:

cluster_0 In Vitro & Cellular Assays cluster_1 In Vivo Studies (Rodent Model) A Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) D Measurement of Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) A->D B Cell Line Selection (e.g., RAW 264.7 macrophages) C LPS-induced Inflammation Model B->C C->D E Nitric Oxide Production Assay (Griess Reagent) C->E F Western Blot for NF-κB Pathway Activation C->F G Animal Model Selection (e.g., carrageenan-induced paw edema) H Acute Dosing G->H I Measurement of Paw Volume H->I J Histological Analysis of Inflamed Tissue I->J K Myeloperoxidase (MPO) Assay for Neutrophil Infiltration J->K

Caption: Workflow for investigating anti-inflammatory activity.

Experimental Protocols:

  • Protocol 2.2.1: Cytokine Measurement in Macrophages

    • Culture RAW 264.7 macrophages in a 24-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS) to the media.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

Potential as a Kinase Inhibitor

Scientific Rationale: The amide moiety is a key feature in many kinase inhibitors, often involved in hydrogen bonding with the kinase hinge region.[7] The overall shape and lipophilicity of the molecule could favor binding to the ATP-binding pocket of certain kinases.

Experimental Workflow:

cluster_0 Initial Screening & In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies (Xenograft Model) A Broad-spectrum Kinase Panel Screen (e.g., >400 kinases) B Identification of Primary Hits A->B C Dose-Response Assays for Hit Kinases (IC50 determination) B->C E Selection of Cell Lines with Hyperactive Target Kinase B->E D Mechanism of Inhibition Studies (e.g., ATP competition assays) C->D F Western Blot for Phosphorylation of Kinase Substrate E->F H Establishment of Tumor Xenografts in Immunocompromised Mice E->H G Cell Proliferation/Apoptosis Assays F->G I Treatment with Test Compound H->I J Tumor Volume Measurement I->J K Pharmacodynamic Analysis of Tumor Tissue (target modulation) J->K

Caption: Workflow for investigating kinase inhibitory activity.

Experimental Protocols:

  • Protocol 2.3.1: Kinase Inhibition Assay (Generic)

    • Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a multi-well plate, combine the target kinase, its specific substrate, and ATP.

    • Add varying concentrations of 4-(Cyclooctylamino)-4-oxobutanoic acid.

    • Incubate to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Data Interpretation and Future Directions

The experimental workflows outlined above will generate a wealth of data to begin to characterize the biological activity of 4-(Cyclooctylamino)-4-oxobutanoic acid.

Table 2: Potential Outcomes and Interpretations

Experimental ResultInterpretationNext Steps
Decreased OCR and ATP levels in Seahorse assay Potential mitochondrial toxicant or inhibitor of oxidative phosphorylation.Investigate effects on individual mitochondrial complexes.
Reduced cytokine production in LPS-stimulated macrophages Potential anti-inflammatory agent.Elucidate the specific signaling pathway being modulated (e.g., NF-κB, MAPK).
Potent inhibition of a specific kinase in the initial screen Potential targeted kinase inhibitor.Confirm on-target activity in cells and progress to in vivo efficacy models.
No significant activity in any of the primary screens The compound may have other biological activities not yet explored, or it may be inactive.Consider screening against other target classes (e.g., GPCRs, ion channels) or explore structural modifications.

Should initial findings prove promising in any of these areas, future research should focus on:

  • Lead Optimization: Synthesizing and testing analogs of 4-(Cyclooctylamino)-4-oxobutanoic acid to improve potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: If a phenotypic effect is observed without a clear molecular target, employ techniques such as chemical proteomics to identify the binding partners of the compound.

  • Advanced In Vivo Models: Utilize more complex disease models (e.g., genetic models of cancer or metabolic disease) to further evaluate therapeutic potential.

  • Safety and Toxicology: Conduct comprehensive safety and toxicology studies in accordance with regulatory guidelines.

Conclusion

While 4-(Cyclooctylamino)-4-oxobutanoic acid is currently an understudied molecule, its chemical structure provides a strong foundation for hypothesizing a range of potential biological activities. By systematically following the experimental workflows detailed in this guide, researchers can efficiently and rigorously investigate its potential as a modulator of cellular metabolism, an anti-inflammatory agent, or a kinase inhibitor. This structured approach, grounded in scientific integrity and logical progression, will pave the way for a thorough understanding of this novel compound and its potential for future therapeutic development.

References

  • 4-(cyclooctylamino)-4-oxobutanoic acid | 392714-61-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/flurochem/fluh99c8c015]
  • Levchyck, N. Ya., et al. "BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS." Ukrainian Biochemical Journal, vol. 89, no. 4, 2017, pp. 83-89. [URL: https://ukrbiochemj.org/en/articles/biological-activity-of-succinic-acids.html]
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Exploratory

4-(Cyclooctylamino)-4-oxobutanoic acid literature review

An In-depth Technical Guide to 4-(Cyclooctylamino)-4-oxobutanoic acid Introduction 4-(Cyclooctylamino)-4-oxobutanoic acid, also known as N-cyclooctylsuccinamic acid, is a carboxylic acid amide derivative. Its structure f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Cyclooctylamino)-4-oxobutanoic acid

Introduction

4-(Cyclooctylamino)-4-oxobutanoic acid, also known as N-cyclooctylsuccinamic acid, is a carboxylic acid amide derivative. Its structure features a cyclooctyl group attached to an amide functionality, which is in turn linked to a butanoic acid chain. While specific research on this particular molecule is limited, its structural motifs are present in a variety of compounds with diverse chemical and biological applications. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and potential biological relevance, drawing upon established chemical principles and literature on analogous compounds.

Chemical Synthesis

The most direct and common method for the synthesis of N-substituted succinamic acids like 4-(Cyclooctylamino)-4-oxobutanoic acid is through the ring-opening acylation of succinic anhydride with the corresponding amine.[1][2]

Synthesis Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of cyclooctylamine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the amide and carboxylic acid functionalities.[2]

Synthesis_Pathway cluster_reactants Reactants cluster_product Product succinic_anhydride Succinic Anhydride intermediate Tetrahedral Intermediate succinic_anhydride->intermediate cyclooctylamine Cyclooctylamine cyclooctylamine->intermediate Nucleophilic Attack product 4-(Cyclooctylamino)-4-oxobutanoic acid intermediate->product Ring Opening

Caption: Synthesis of 4-(Cyclooctylamino)-4-oxobutanoic acid.

Experimental Protocol

Materials:

  • Succinic anhydride

  • Cyclooctylamine

  • Anhydrous diethyl ether (or other suitable aprotic solvent like ethyl acetate)[1]

  • 10% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Saturated sodium chloride solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve cyclooctylamine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add finely powdered succinic anhydride to the stirred solution at room temperature.[3]

  • Continue stirring the reaction mixture for 1-2 hours at room temperature. The product may precipitate out of the solution.

  • Pour the reaction mixture into a separatory funnel containing 10% sodium hydroxide solution and diethyl ether.[3]

  • Separate the aqueous layer. The product, being a carboxylic acid, will deprotonate and dissolve in the aqueous base.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting materials.

  • Acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates out as a solid.[3]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. Recrystallization from a suitable solvent like benzene or an ethanol/water mixture can be performed for further purification.[3]

Physicochemical Properties

The physicochemical properties of 4-(Cyclooctylamino)-4-oxobutanoic acid can be predicted based on its structure.

PropertyValueSource
Molecular Formula C12H21NO3[4][5]
Molecular Weight 227.30 g/mol [4][5]
Appearance White to off-white solid
Purity Typically >98%[4]
Storage Temperature Ambient[4]

Potential Biological Activities

While there is no specific biological data for 4-(Cyclooctylamino)-4-oxobutanoic acid in the public domain, the succinamic acid core is a known pharmacophore. Derivatives of butanoic acid have been investigated for a range of biological activities.

For instance, certain 4-oxo-4-(substituted-phenylamino)butanoic acids have been synthesized and investigated for their potential biological activities.[6] Additionally, other derivatives of 4-oxobutanoic acid have shown activities such as antirheumatic effects.[7] The presence of the lipophilic cyclooctyl group may influence the compound's ability to cross cell membranes and interact with biological targets.

Hypothetical Signaling Pathway Involvement

Given the structural similarities to other biologically active small molecules, 4-(Cyclooctylamino)-4-oxobutanoic acid could potentially interact with various cellular signaling pathways. For example, many small molecule drugs target enzymes or receptors involved in inflammatory or metabolic pathways.

Biological_Pathway compound 4-(Cyclooctylamino)-4-oxobutanoic acid target Potential Target (e.g., Enzyme, Receptor) compound->target Binding/Interaction pathway Cellular Signaling Pathway target->pathway Modulation response Biological Response pathway->response Signal Transduction

Caption: Potential interaction with a biological pathway.

Applications in Research and Drug Discovery

4-(Cyclooctylamino)-4-oxobutanoic acid can serve as a valuable building block in medicinal chemistry and materials science. The carboxylic acid and amide functionalities provide reactive handles for further chemical modifications, allowing for the synthesis of more complex molecules. Its potential applications could be in the development of novel therapeutic agents or functional materials.

Safety Information

Based on available safety data for this compound, it is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment should be used when handling this chemical.

Conclusion

4-(Cyclooctylamino)-4-oxobutanoic acid is a readily synthesizable molecule with potential for further exploration in various scientific fields. While specific literature on this compound is scarce, its chemical nature suggests it could be a useful intermediate in the synthesis of more complex molecules with interesting biological activities. This guide provides a foundational understanding of its synthesis, properties, and potential applications, encouraging further research into this and related compounds.

References

  • ResearchGate. What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?. [Link][1]

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  • Google Patents. CN112851563A - Synthesis process of N-amino-3-azabicyclo[8][8] octane hydrochloride. [9]

  • Chemistry Stack Exchange. Product of primary amine and acid anhydride. [Link][2]

  • National Center for Biotechnology Information. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). [Link][7]

  • Beilstein Journal of Organic Chemistry. An efficient synthesis of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine. [Link][10]

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  • ResearchGate. Synthesis, Spectral Characterizations, Computational Studies and Biological investigation of 4-(4-(2-hydroxyethyl)phenylamino)-4-oxobutanoic acid and its trimethyltin(IV) complex. [Link][6]

  • Filo. 21-39 Succinic anhydride yields the cyclic imide succinimide when heated. [Link][12]

  • National Center for Biotechnology Information. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. [Link]

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  • PubChem. 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid. [Link][18]

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Foundational

An In-depth Technical Guide to Screening Libraries Containing 4-(Cyclooctylamino)-4-oxobutanoic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic design, screening, and advancement of compound libraries centered around the 4-(cyclooctylami...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic design, screening, and advancement of compound libraries centered around the 4-(cyclooctylamino)-4-oxobutanoic acid scaffold. As direct biological activity and screening data for this specific molecule are not extensively published, this document establishes a robust, experience-driven approach to leveraging this chemical entity as a starting point for a successful drug discovery campaign. We will delve into the causality behind experimental choices, from library design to hit validation and lead optimization, ensuring a narrative grounded in scientific integrity and practical application.

The Core Moiety: 4-(Cyclooctylamino)-4-oxobutanoic acid

The molecule 4-(cyclooctylamino)-4-oxobutanoic acid presents a compelling scaffold for initiating a drug discovery project. Its structure features a secondary amide and a terminal carboxylic acid, both of which are prevalent functionalities in known drugs and are capable of forming key hydrogen bond interactions with biological targets. The cyclooctyl group provides a significant lipophilic component, which can be crucial for exploring hydrophobic pockets within a protein's binding site.

A foundational step in any screening campaign is the thorough characterization of the starting molecule. The physicochemical properties of 4-(cyclooctylamino)-4-oxobutanoic acid are summarized below.

PropertyValueSource
CAS Number 392714-61-3[1]
Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
Physical Form Solid
Purity Typically >98%
Storage Ambient Temperature

While its specific biological targets are not yet defined in public literature, the presence of the carboxylic acid makes it a potential mimetic for natural fatty acids or other carboxylate-containing endogenous ligands.[2] This suggests that potential targets could include enzymes (e.g., hydrolases, oxidoreductases), nuclear receptors, or G-protein coupled receptors (GPCRs) that recognize such moieties.[2]

Strategic Design of Screening Libraries

The success of a screening campaign is fundamentally linked to the quality and design of the compound library.[3] Rather than screening vast, unfocused collections, a more resource-effective strategy involves the creation of a focused library around the core scaffold. This approach allows for a deep exploration of the structure-activity relationship (SAR) in the immediate chemical space of the initial molecule.

The design of such a library would be a systematic process of analog generation, diversifying the core structure at key positions to modulate its physicochemical and pharmacological properties.

Key Diversification Points:
  • The Cycloalkyl Group: The cyclooctyl moiety can be replaced with other cyclic or acyclic lipophilic groups to probe the size and nature of the target's hydrophobic pocket. Variations could include smaller or larger rings (e.g., cyclohexyl, cyclododecyl), substituted rings, or branched alkyl chains.

  • The Amide Linker: While the secondary amide is a stable and common feature, modifications could include N-methylation or replacement with bioisosteres to alter hydrogen bonding capacity and conformational rigidity.

  • The Butanoic Acid Chain: The length and rigidity of the linker between the amide and the carboxylic acid can be varied. Shortening or lengthening the chain (e.g., propanoic or pentanoic acid) or introducing conformational constraints (e.g., double bonds, small rings) can optimize the positioning of the key functional groups for target engagement.

G cluster_0 Library Design Workflow Core Scaffold 4-(Cyclooctylamino)- 4-oxobutanoic acid Diversification Analog Generation Core Scaffold->Diversification Define R-groups Filters In Silico Filtering (ADMET, Drug-likeness) Diversification->Filters Virtual Analogs Synthesis Chemical Synthesis Filters->Synthesis Prioritized Compounds Library Focused Screening Library Synthesis->Library Physical Plates

Caption: Workflow for designing a focused screening library.

High-Throughput Screening (HTS) Methodologies

High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds.[4][5] The choice of assay is critical and must be tailored to the hypothesized target class. Given the nature of our core scaffold, a biochemical assay, such as one measuring enzyme inhibition or receptor binding, is a logical starting point.

Example HTS Assay: A Fluorescence Polarization (FP) Competitive Binding Assay

This assay is well-suited for HTS due to its homogeneous format (no separation steps) and sensitivity. It measures the change in the polarization of fluorescent light when a small, fluorescently-labeled ligand (the "probe") binds to a larger protein target.

Principle: A fluorescent probe, designed to bind to the target protein, will tumble slowly in solution, resulting in a high FP signal. In a competitive assay, compounds from the screening library that bind to the same site as the probe will displace it. The displaced probe tumbles more rapidly, leading to a decrease in the FP signal. This decrease is the "hit" signature.

Experimental Protocol: HTS FP Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.01% Tween-20) to maintain protein stability and prevent compound aggregation.

    • Target Protein: Recombinantly express and purify the target protein to >95% purity.

    • Fluorescent Probe: Synthesize or procure a fluorescently-labeled ligand known to bind the target.

    • Compound Plates: Prepare 384-well plates containing the focused screening library, typically at a concentration of 10 µM in DMSO.

  • Assay Execution (Automated):

    • Using a liquid handler, dispense 10 µL of the target protein solution into the wells of a 384-well assay plate.

    • Transfer 100 nL of compound from the library plates to the assay plates.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Dispense 10 µL of the fluorescent probe solution to all wells.

    • Incubate for a further 60 minutes to reach binding equilibrium.

  • Data Acquisition:

    • Read the plates on an HTS-compatible plate reader capable of measuring fluorescence polarization.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (probe only) controls.

    • Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the controls).

G cluster_1 High-Throughput Screening Workflow Plate Prep Prepare Compound and Assay Plates Dispensing Liquid Handling: Dispense Reagents Plate Prep->Dispensing Incubation Incubate to Reach Equilibrium Dispensing->Incubation Detection Plate Reading (e.g., FP) Incubation->Detection Analysis Data Analysis & Hit Identification Detection->Analysis

Caption: A typical automated HTS workflow.

Virtual Screening: An In Silico Approach

Virtual screening (VS) is a computational technique used to search large libraries of compounds to identify those most likely to bind to a target.[6] It can be used as a standalone method or, more powerfully, to prioritize compounds for HTS or to design focused libraries. VS is broadly divided into two categories: structure-based (SBVS) and ligand-based (LBVS).[7]

  • Structure-Based Virtual Screening (SBVS): If a 3D structure of the target protein is available, molecular docking can be used to predict the binding pose and affinity of compounds from a virtual library. This is highly effective for prioritizing analogs of 4-(cyclooctylamino)-4-oxobutanoic acid for synthesis.

  • Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, but with a known active ligand, LBVS methods can be used.[8] These methods identify molecules with similar shapes, electrostatic properties, or pharmacophore features to the known active.

Hit Validation: Ensuring Scientific Trustworthiness

A primary screen will inevitably produce a number of false positives. A rigorous hit validation cascade is essential to ensure that resources are focused only on genuine, promising compounds.[9][10] This process is a multi-step, self-validating system designed to build confidence in each hit.

  • Hit Confirmation: Re-test the initial hits from a fresh sample of the compound to confirm activity.

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (e.g., IC50 or EC50). This helps to weed out weak or non-specific compounds.

  • Orthogonal Assays: Confirm the activity of the hits in a secondary assay that uses a different technology or readout. For example, if the primary screen was an FP assay, an orthogonal assay might be a thermal shift assay or an enzyme activity assay.

  • Biophysical Confirmation: Use biophysical methods to confirm direct binding of the hit to the target protein. This is a crucial step to rule out assay artifacts. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for this purpose.[11][12]

Experimental Protocol: Hit Validation using Surface Plasmon Resonance (SPR)

Principle: SPR measures changes in the refractive index at the surface of a sensor chip.[11] The target protein is immobilized on the chip, and the hit compound is flowed over the surface. A binding event causes an increase in mass at the surface, which is detected as a change in the resonance signal, providing real-time data on binding kinetics (kon and koff) and affinity (KD).[11][12]

  • Chip Preparation: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • Compound Preparation: Prepare a dilution series of the hit compound in running buffer, typically from ~100 µM down to low nM concentrations.

  • Binding Analysis:

    • Inject the different concentrations of the compound over the sensor chip surface.

    • For each concentration, measure the association phase (as the compound binds) and the dissociation phase (as the compound washes off).

    • Include a buffer-only injection for baseline subtraction.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD). A confirmed hit will show concentration-dependent binding and a measurable affinity.

G cluster_2 Hit Validation Cascade Primary Hits Primary HTS Hits Re-test Confirm Activity (Fresh Compound) Primary Hits->Re-test Dose-Response Determine Potency (IC50/EC50) Re-test->Dose-Response Orthogonal Orthogonal Assay (e.g., TSA) Dose-Response->Orthogonal Biophysical Confirm Direct Binding (e.g., SPR, ITC) Orthogonal->Biophysical Validated Hit Validated Hit Biophysical->Validated Hit

Caption: A tiered workflow for hit validation.

From Hit to Lead: The Path of Optimization

Once a hit has been validated, it becomes the starting point for the hit-to-lead (H2L) and lead optimization phases.[9][13] The goal is to iteratively modify the chemical structure to improve key drug-like properties.

Optimization GoalStrategy
Potency Modify functional groups to enhance binding interactions with the target (e.g., increase hydrophobicity, add hydrogen bond donors/acceptors).
Selectivity Modify the structure to reduce binding to off-target proteins, thereby minimizing potential side effects.
ADME Properties Optimize for Absorption, Distribution, Metabolism, and Excretion. This may involve reducing lipophilicity to improve solubility or blocking sites of metabolic instability.[14]

This process relies heavily on a tight feedback loop between medicinal chemistry, in vitro biology, and computational modeling. Each new analog is tested, and the results are used to inform the design of the next round of compounds, progressively building a detailed Structure-Activity Relationship (SAR).

Conclusion

While 4-(cyclooctylamino)-4-oxobutanoic acid is not a known drug, its chemical features make it an exemplary starting point for a structured and rational drug discovery program. By applying the principles of targeted library design, employing robust HTS and orthogonal validation assays, and engaging in systematic lead optimization, scaffolds such as this can be effectively advanced from a mere chemical curiosity to a promising lead candidate. This guide provides the technical and strategic framework to navigate that complex but rewarding journey, grounding every step in the principles of scientific integrity and field-proven experience.

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  • PrepChem.com. Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. [Link][38]

  • PubMed. Hit-to-Lead: Hit Validation and Assessment. [Link][10]

  • ResearchGate. Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters. [Link][39]

  • PubChem. 4-(Cyclohexyloxy)-4-oxobutanoic acid. [Link][40]

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Exploratory

Unlocking the Therapeutic Potential of 4-(Cyclooctylamino)-4-oxobutanoic acid: A Technical Guide to Target Identification and Validation

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel small molecule, 4-(Cyclooctylamino)-4-oxobutanoic acid. While direct biological data for this compound is not yet publicly available, its structural motifs—a cyclooctylamine group, a carboxamide linkage, and a butanoic acid (succinic acid derivative) backbone—offer compelling starting points for a targeted investigation. This document outlines a multi-pronged, hypothesis-driven approach, integrating computational predictions with robust experimental validation. We will detail the scientific rationale behind proposed experimental workflows, provide step-by-step protocols for key methodologies, and present a logical framework for advancing this compound through the early stages of drug discovery.

Introduction: Deconstructing 4-(Cyclooctylamino)-4-oxobutanoic acid

4-(Cyclooctylamino)-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C12H21NO3.[1][2] Its structure is characterized by three key functional components that inform our strategic approach to target identification:

  • Succinic Acid Backbone: Succinic acid is a critical intermediate in the Krebs cycle and cellular respiration.[3] In its anionic form, succinate, it also functions as a signaling molecule, indicating the metabolic state of the cell.[3] Dysregulation of succinate metabolism has been implicated in various pathologies, including myocardial reperfusion injury and hypertension.[3]

  • Carboxamide Linkage: The carboxamide group is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved drugs.[4] Carboxamide derivatives are known to interact with a wide array of biological targets and have shown promise as anticancer agents and modulators of the aryl hydrocarbon receptor (AHR).[5][6][7]

  • Cyclooctylamine Moiety: The bulky, lipophilic cyclooctyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross cell membranes and its binding affinity to target proteins. While less characterized for its bioactivity, derivatives of the related cyclohexylamine have shown diverse biological activities, including acetylcholinesterase inhibition and antimicrobial effects.[8]

Given these structural features, we can hypothesize that 4-(Cyclooctylamino)-4-oxobutanoic acid may target proteins involved in metabolic pathways, cellular signaling cascades regulated by carboxamide-binding proteins, or other targets where the cyclooctyl group contributes to specific binding interactions.

Table 1: Physicochemical Properties of 4-(Cyclooctylamino)-4-oxobutanoic acid

PropertyValueSource
Molecular FormulaC12H21NO3[1][2]
Molecular Weight227.3 g/mol [2]
Physical FormSolid[1][2]
Purity98%[1][2]

A Multi-Pronged Strategy for Target Identification

To comprehensively explore the therapeutic potential of 4-(Cyclooctylamino)-4-oxobutanoic acid, we propose a parallel, three-pronged approach that combines computational and experimental methodologies. This strategy is designed to maximize the probability of identifying and validating bona fide biological targets.

Target_Identification_Strategy cluster_in_silico In Silico Approaches cluster_in_vitro In Vitro Approaches cluster_validation Target Validation Compound 4-(Cyclooctylamino)-4-oxobutanoic acid In_Silico Computational Target Prediction Compound->In_Silico In_Vitro Biochemical & Cellular Screening Compound->In_Vitro Similarity_Searching Ligand-Based Similarity Searching In_Silico->Similarity_Searching Docking Receptor-Based Molecular Docking In_Silico->Docking Validation Target Validation & Mechanism of Action Similarity_Searching->Validation Docking->Validation Affinity_Proteomics Affinity-Based Proteomics In_Vitro->Affinity_Proteomics Phenotypic_Screening Phenotypic Screening In_Vitro->Phenotypic_Screening Affinity_Proteomics->Validation Phenotypic_Screening->Validation Biophysical_Assays Biophysical Binding Assays Validation->Biophysical_Assays Cellular_Target_Engagement Cellular Target Engagement Assays Validation->Cellular_Target_Engagement Functional_Assays Functional Cellular Assays Validation->Functional_Assays

Figure 1: A multi-pronged strategy for target identification.

In Silico Approaches: A First Look at Potential Targets

Computational methods provide a rapid and cost-effective means to generate initial hypotheses about the potential biological targets of our compound.

2.1.1. Ligand-Based Similarity Searching: This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. We will use the chemical structure of 4-(Cyclooctylamino)-4-oxobutanoic acid as a query to search public and proprietary databases (e.g., ChEMBL, PubChem) for known bioactive compounds with high structural similarity. Any identified analogs with annotated targets will provide a list of putative targets for our compound.

2.1.2. Receptor-Based Molecular Docking: In parallel, we will perform molecular docking simulations against a curated library of protein structures. This library will be enriched with proteins known to bind succinate, carboxamides, and other related moieties. This approach will predict the binding affinity and pose of our compound within the active sites of these potential targets, providing a structural basis for our hypotheses.

In Vitro Approaches: Experimental Target Discovery

Experimental approaches are essential for identifying targets in an unbiased manner and for validating computational predictions.

2.2.1. Affinity-Based Proteomics: This powerful technique allows for the identification of proteins that directly interact with our compound. We will synthesize a biotinylated or otherwise tagged version of 4-(Cyclooctylamino)-4-oxobutanoic acid to serve as a "bait" molecule. This bait will be incubated with cell lysates, and any proteins that bind to it will be captured and subsequently identified by mass spectrometry.

2.2.2. Phenotypic Screening: This approach involves screening our compound across a diverse panel of cell-based assays that measure various cellular phenotypes, such as cell proliferation, apoptosis, and cytokine production. Hits from this screen will provide valuable information about the potential therapeutic areas for our compound and will guide the subsequent target deconvolution efforts. For instance, given that carboxamide derivatives have shown promise as anticancer agents, a screen against a panel of cancer cell lines would be a logical starting point.[5][7]

Target Validation and Mechanism of Action Studies

Once a list of putative targets has been generated from our in silico and in vitro screens, the next critical step is to validate these interactions and elucidate the compound's mechanism of action.

2.3.1. Biophysical Binding Assays: A suite of biophysical techniques, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA), will be employed to confirm a direct interaction between 4-(Cyclooctylamino)-4-oxobutanoic acid and the putative target proteins. These assays will also provide quantitative measurements of binding affinity and kinetics.

2.3.2. Cellular Target Engagement Assays: To confirm that the compound interacts with its target in a cellular context, we will utilize techniques such as the Cellular Thermal Shift Assay (CETSA). This assay measures the change in the thermal stability of a target protein upon ligand binding in intact cells.

2.3.3. Functional Cellular Assays: Finally, we will develop and perform functional assays to assess the effect of our compound on the activity of the validated target and its downstream signaling pathways. For example, if a kinase is identified as a target, we will perform an in vitro kinase assay to measure the compound's effect on its enzymatic activity.

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments proposed in our target identification strategy.

Protocol: Affinity-Based Proteomics using a Biotinylated Probe

Objective: To identify proteins that directly interact with 4-(Cyclooctylamino)-4-oxobutanoic acid.

Workflow:

Affinity_Proteomics_Workflow cluster_synthesis Probe Synthesis cluster_incubation Binding & Capture cluster_analysis Analysis Synthesis Synthesize Biotinylated Probe Incubation Incubate Probe with Cell Lysate Synthesis->Incubation Capture Capture Protein Complexes with Streptavidin Beads Incubation->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elution Elute Bound Proteins Wash->Elution MS Identify Proteins by Mass Spectrometry Elution->MS

Figure 2: Workflow for affinity-based proteomics.

Methodology:

  • Probe Synthesis: Synthesize a derivative of 4-(Cyclooctylamino)-4-oxobutanoic acid with a biotin tag attached via a flexible linker. A control probe with a scrambled or inactive analog should also be synthesized.

  • Cell Culture and Lysis: Culture the cells of interest (e.g., a cancer cell line) to a sufficient density. Harvest and lyse the cells in a non-denaturing buffer to preserve protein complexes.

  • Incubation: Incubate the cell lysate with the biotinylated probe (and the control probe in a separate experiment) for a predetermined time and temperature to allow for binding.

  • Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe and any bound proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS).

  • Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with the active probe compared to the control.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Treatment Treat Intact Cells with Compound Heating Heat Cells to a Range of Temperatures Treatment->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Separate Soluble and Precipitated Proteins Lysis->Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot Centrifugation->Western_Blot

Figure 3: Workflow for the Cellular Thermal Shift Assay.

Methodology:

  • Cell Treatment: Treat intact cells with either the vehicle control or varying concentrations of 4-(Cyclooctylamino)-4-oxobutanoic acid.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Separate the soluble protein fraction from the precipitated protein fraction by centrifugation.

  • Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature by Western blotting or other quantitative protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The successful identification and validation of a therapeutic target for 4-(Cyclooctylamino)-4-oxobutanoic acid will be a significant milestone in its development as a potential therapeutic agent. The multi-pronged strategy outlined in this guide provides a robust and logical framework for achieving this goal. Upon successful target validation, future efforts will focus on lead optimization to improve the compound's potency, selectivity, and pharmacokinetic properties, as well as in vivo studies to assess its efficacy and safety in relevant disease models.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2903, Cyclooctylamine. Retrieved from [Link]

  • Wikipedia. (2024). Succinic acid. Retrieved from [Link]

  • MDPI. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [Link]

  • PubMed. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. Retrieved from [Link]

  • PubMed. (2024). Oleic Acid and Succinic Acid: A Potent Nutritional Supplement in Improving Hepatic Glycaemic Control in Type 2 Diabetic Sprague-Dawley Rats. Retrieved from [Link]

  • ResearchGate. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [Link]

  • PubMed. (1991). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Retrieved from [Link]

  • MDPI. (2022). Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

  • PubMed. (2024). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(Cyclooctylamino)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction 4-(Cyclooctylamino)-4-oxobutanoic acid, a mono-amide derivative of succinic acid, represe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

4-(Cyclooctylamino)-4-oxobutanoic acid, a mono-amide derivative of succinic acid, represents a valuable building block in medicinal chemistry and materials science. Its structure, featuring a flexible cyclooctyl ring and a carboxylic acid moiety, allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents and functional polymers. This document provides a comprehensive guide to the synthesis of 4-(Cyclooctylamino)-4-oxobutanoic acid, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for its characterization. The presented protocol is designed to be robust and reproducible, ensuring high purity and yield of the target compound.

Chemical Principles and Mechanistic Insights

The synthesis of 4-(Cyclooctylamino)-4-oxobutanoic acid is achieved through the nucleophilic acyl substitution reaction between succinic anhydride and cyclooctylamine. This reaction is a classic example of aminolysis of a cyclic anhydride.

Mechanism:

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclooctylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom, resulting in the formation of the final product, 4-(Cyclooctylamino)-4-oxobutanoic acid. This step is essentially an intramolecular acid-base neutralization.

The reaction is typically carried out under mild conditions and does not require a catalyst, as primary amines are sufficiently nucleophilic to react with the highly reactive anhydride. The formation of a stable five-membered ring in succinic anhydride makes its carbonyl groups highly susceptible to nucleophilic attack.

Experimental Workflow

The overall workflow for the synthesis and purification of 4-(Cyclooctylamino)-4-oxobutanoic acid is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A Succinic Anhydride C Reaction Vessel (Anhydrous Solvent) A->C B Cyclooctylamine B->C D Reaction Mixture C->D Stirring at Room Temperature E Acidification D->E F Extraction E->F G Drying & Solvent Removal F->G H Recrystallization G->H I Pure Product H->I J NMR Spectroscopy I->J K IR Spectroscopy I->K L Mass Spectrometry I->L

Figure 1: General workflow for the synthesis and characterization of 4-(Cyclooctylamino)-4-oxobutanoic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted succinamic acids.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Succinic Anhydride≥99%Sigma-Aldrich
Cyclooctylamine≥98%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific
Ethyl AcetateACS GradeVWR Chemicals
Brine (Saturated NaCl)ACS GradeLabChem Inc.
Anhydrous Sodium SulfateACS GradeEMD Millipore

Equipment:

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Magnetic stir plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or pH meter

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.00 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Addition of Amine: To the stirred solution, add cyclooctylamine (1.27 g, 10.0 mmol) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 20 mL) to remove any unreacted cyclooctylamine.

    • Wash the organic layer with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product:

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield a white solid.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure 4-(Cyclooctylamino)-4-oxobutanoic acid as a white crystalline solid.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization of 4-(Cyclooctylamino)-4-oxobutanoic acid

Physical Properties:

PropertyValue
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Appearance White crystalline solid
CAS Number 392714-61-3

Spectroscopic Data (Predicted and based on analogous compounds):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.5-12.0 (br s, 1H, COOH), 6.0-6.5 (br t, 1H, NH), 3.8-4.0 (m, 1H, N-CH), 2.65 (t, J = 6.8 Hz, 2H, CH₂-COOH), 2.50 (t, J = 6.8 Hz, 2H, CH₂-CONH), 1.4-1.8 (m, 14H, cyclooctyl-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 177.5 (COOH), 172.0 (CONH), 50.0 (N-CH), 33.0 (cyclooctyl-CH₂), 31.5 (CH₂-COOH), 29.0 (CH₂-CONH), 27.0 (cyclooctyl-CH₂), 25.5 (cyclooctyl-CH₂), 23.5 (cyclooctyl-CH₂).

  • FT-IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 3300 (N-H stretch), 1710 (C=O stretch of carboxylic acid), 1640 (C=O stretch of amide I), 1550 (N-H bend of amide II).

  • Mass Spectrometry (ESI-MS): m/z 228.15 [M+H]⁺, 250.13 [M+Na]⁺.

Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Succinic anhydride is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Cyclooctylamine is a corrosive liquid. Handle with care and avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of 4-(Cyclooctylamino)-4-oxobutanoic acid via the aminolysis of succinic anhydride is a straightforward and efficient method for producing this valuable chemical intermediate. The protocol detailed in this application note provides a reliable procedure for obtaining the target compound in high purity. The characterization data, based on established spectroscopic principles for similar structures, will aid in the confirmation of the product's identity. This versatile building block can be further functionalized, offering numerous possibilities for applications in drug discovery and materials science.

References

  • Yuan, J., et al. General procedure for the preparation of oxamic acids. Supporting Information, 2019. [Link]

  • Mahale, K. G., et al. One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 2015. [Link]

  • Krasovska, M. V., et al. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI, 2023. [Link]

Application

Protocol for reacting succinic anhydride with cyclooctylamine

Introduction & Scientific Context The reaction of primary amines with cyclic anhydrides is a fundamental transformation in organic synthesis, providing a straightforward and high-yielding route to amide-carboxylic acids....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The reaction of primary amines with cyclic anhydrides is a fundamental transformation in organic synthesis, providing a straightforward and high-yielding route to amide-carboxylic acids. This application note provides a detailed protocol for the synthesis of N-cyclooctylsuccinamic acid through the nucleophilic acyl substitution reaction between succinic anhydride and cyclooctylamine. This reaction proceeds via a ring-opening mechanism, offering an efficient method for introducing a four-carbon chain with a terminal carboxylic acid and an amide linkage to a primary amine.

The resulting product, an N-substituted succinamic acid, is a valuable building block in medicinal chemistry and materials science. The presence of both a carboxylic acid and an amide functional group allows for further diverse chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules, including polymers and pharmacologically active compounds.

This guide is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step protocol but also the underlying chemical principles and safety considerations to ensure a successful and safe experimental outcome.

Reaction Mechanism & Rationale

The core of this synthesis is the nucleophilic attack of the primary amine (cyclooctylamine) on one of the carbonyl carbons of succinic anhydride.[1][2] Acid anhydrides are effective acylating agents, being more reactive than esters but less so than acid chlorides, which makes them ideal for controlled reactions with amines.[1][3]

The reaction mechanism can be broken down into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclooctylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the formation of a tetrahedral intermediate.[1]

  • Ring Opening: The unstable tetrahedral intermediate collapses, with the electrons from the oxygen atom reforming the carbonyl double bond and cleaving the carbon-oxygen bond within the anhydride ring. This ring-opening step is energetically favorable due to the relief of ring strain in the five-membered succinic anhydride ring.[4]

  • Proton Transfer: A proton is transferred from the now positively charged nitrogen atom to the newly formed carboxylate anion, resulting in the final neutral product, N-cyclooctylsuccinamic acid.

This reaction is typically carried out under mild conditions, often at room temperature, and does not require a catalyst.[5] The formation of the open-chain N-cyclooctylsuccinamic acid is the major product.[1] It is important to avoid high temperatures, as this could promote a subsequent dehydration reaction to form the corresponding succinimide.[1][6]

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_product Product succinic_anhydride Succinic Anhydride product N-Cyclooctylsuccinamic Acid succinic_anhydride->product + Cyclooctylamine cyclooctylamine Cyclooctylamine

Caption: Overall reaction scheme for the synthesis of N-cyclooctylsuccinamic acid.

Materials & Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
Succinic AnhydrideC₄H₄O₃100.07≥99%e.g., Sigma-Aldrich
CyclooctylamineC₈H₁₇N127.23≥98%e.g., TCI
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrouse.g., Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.12Anhydrouse.g., Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.461 M aq.Standard lab supply
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousStandard lab supply
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Magnetic stirrer hotplate

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Analytical balance

Experimental Protocol

This protocol is a representative procedure for the synthesis of N-cyclooctylsuccinamic acid.

Reaction Setup & Execution
  • Dissolution of Succinic Anhydride: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all the solid has dissolved.

  • Addition of Cyclooctylamine: In a dropping funnel, prepare a solution of cyclooctylamine (1.27 g, 10.0 mmol) in 10 mL of anhydrous DCM.

  • Reaction: Add the cyclooctylamine solution dropwise to the stirred succinic anhydride solution at room temperature over a period of 15-20 minutes. An exothermic reaction may be observed. To control the temperature, an ice bath can be used if necessary.

  • Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. The formation of a white precipitate (the product) may be observed during this time.

Experimental Workflow Diagram:

workflow A Dissolve Succinic Anhydride in DCM B Add Cyclooctylamine solution dropwise A->B Step 1 -> 2 C Stir at Room Temperature (2-3 hours) B->C Step 3 -> 4 D Work-up: Acid Wash C->D Reaction Complete E Work-up: Brine Wash & Drying D->E F Solvent Removal E->F G Purification (Recrystallization) F->G H Characterization G->H

Sources

Method

Application Notes and Protocols for the Purification of 4-(Cyclooctylamino)-4-oxobutanoic acid

Introduction 4-(Cyclooctylamino)-4-oxobutanoic acid, a derivative of succinic acid, belongs to the class of N-substituted succinamic acids. These compounds are of interest in medicinal chemistry and drug development due...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Cyclooctylamino)-4-oxobutanoic acid, a derivative of succinic acid, belongs to the class of N-substituted succinamic acids. These compounds are of interest in medicinal chemistry and drug development due to their potential as bioactive molecules. The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. This document provides a comprehensive guide to the purification of 4-(Cyclooctylamino)-4-oxobutanoic acid, detailing various methodologies, the rationale behind procedural choices, and step-by-step protocols suitable for researchers and professionals in the field.

The synthesis of N-substituted succinamic acids typically involves the reaction of an amine with succinic anhydride.[1] The resulting product, 4-(cyclooctylamino)-4-oxobutanoic acid, possesses both a carboxylic acid and an amide functional group. This bifunctional nature dictates the choice of purification strategies, which must effectively remove unreacted starting materials, by-products, and other impurities. The primary purification techniques discussed herein are liquid-liquid extraction, column chromatography, and recrystallization.

Physicochemical Properties and Purification Strategy

PropertyEstimated Value/CharacteristicRationale for Purification
pKa ~4.2The carboxylic acid moiety is expected to have a pKa similar to that of succinic acid (pKa1 = 4.2).[2][3] This allows for its selective protonation and deprotonation, which is the basis for acid-base liquid-liquid extraction.[4][5]
Polarity Moderately PolarThe presence of a carboxylic acid and an amide group imparts polarity. The cyclooctyl group adds non-polar character. This moderate polarity allows for purification by both normal-phase and reversed-phase column chromatography.
Solubility Likely soluble in polar organic solvents and aqueous base.Solubility in organic solvents like ethyl acetate, methanol, and dichloromethane is expected. It should be soluble in aqueous bases (e.g., NaOH, NaHCO3) due to the formation of the corresponding carboxylate salt.[5]

A logical workflow for the purification of 4-(Cyclooctylamino)-4-oxobutanoic acid would typically involve an initial extractive workup to remove bulk impurities, followed by either column chromatography or recrystallization to achieve high purity.

Purification_Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction (Acid-Base) A->B Initial Cleanup C Crude Product B->C Isolation D Column Chromatography C->D High Purity Separation E Recrystallization C->E High Purity Crystallization F Pure 4-(Cyclooctylamino)- 4-oxobutanoic acid D->F E->F Acid_Base_Extraction cluster_0 Separatory Funnel Organic_Phase Organic Phase Neutral/Basic Impurities Waste Waste Organic_Phase:f1->Waste Discard Aqueous_Phase Aqueous Phase (Basic) Deprotonated Product Acidification Acidify Aqueous Phase Aqueous_Phase:f1->Acidification Crude_Mixture Crude Mixture in Organic Solvent Crude_Mixture->Organic_Phase:f0 Add Base (e.g., NaHCO3) Pure_Product Pure Product Acidification->Pure_Product Precipitation or Extraction

Caption: Diagram of the acid-base extraction process.

Column Chromatography

Principle: Column chromatography is a powerful technique for separating individual components from a mixture based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. [6] Rationale: For 4-(cyclooctylamino)-4-oxobutanoic acid, both normal-phase and reversed-phase chromatography are viable options.

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). More polar compounds will have a stronger interaction with the silica gel and elute more slowly. Due to the acidic nature of the carboxylic acid, tailing of the peak on the column is a common issue. This can be mitigated by adding a small amount of a volatile acid, like acetic acid or formic acid, to the mobile phase to suppress the deprotonation of the analyte. [7]

  • Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). [8]In this case, more non-polar compounds elute later. The addition of a modifier like trifluoroacetic acid (TFA) to the mobile phase is often necessary to ensure the carboxylic acid remains protonated and interacts consistently with the stationary phase. [8] Protocol (Normal-Phase Silica Gel Chromatography):

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is carefully added to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds. The addition of ~0.5-1% acetic acid to the mobile phase can improve peak shape.

  • Fraction Collection: Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Recrystallization

Principle: Recrystallization is a purification technique for solid compounds that relies on differences in solubility at different temperatures. An impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. [9] Rationale: This method is effective when a suitable solvent is found in which the 4-(cyclooctylamino)-4-oxobutanoic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble in the hot solvent or remain soluble upon cooling.

Protocol:

  • Solvent Selection: Experiment with a variety of solvents to find one that meets the aforementioned criteria. Potential solvents include water, ethanol, acetone, ethyl acetate, or mixtures thereof.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Conclusion

The purification of 4-(cyclooctylamino)-4-oxobutanoic acid can be effectively achieved through a systematic application of standard organic chemistry techniques. The choice of method will depend on the nature and quantity of impurities present in the crude product. A combination of acid-base extraction followed by either column chromatography or recrystallization is often the most effective approach to obtaining a highly pure product suitable for downstream applications in research and development.

References

  • Google Patents. (n.d.). Preparation of 4-amino-2,4-dioxobutanoic acid. Retrieved from [10]2. Chemistry LibreTexts. (2021, June 20). Liquid-Liquid Extraction. Retrieved from [Link] [4]3. Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link] [5]4. Wikipedia. (n.d.). Succinic acid. Retrieved from [Link] [2]5. MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link] [1]6. Reddit. (n.d.). Column chromatography of carboxylic acids?. Retrieved from [Link] [7]7. Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link] [8]8. ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link] [6]9. YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link] [9]10. Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link] [11]11. ResearchGate. (n.d.). Within the buffer range of succinic acid (pKa 1 = 4.16, pKa 2 = 5.61) H.... Retrieved from [Link] [3]12. Google Patents. (n.d.). Process for the crystallization of succinic acid. Retrieved from

Sources

Application

Application Note: Comprehensive Characterization of 4-(Cyclooctylamino)-4-oxobutanoic acid

Abstract This document provides a comprehensive guide to the analytical techniques required for the full characterization of 4-(Cyclooctylamino)-4-oxobutanoic acid, a novel N-substituted succinamic acid. The structural c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical techniques required for the full characterization of 4-(Cyclooctylamino)-4-oxobutanoic acid, a novel N-substituted succinamic acid. The structural complexity of this molecule, featuring a carboxylic acid, a secondary amide, and a large aliphatic cyclooctyl ring, necessitates a multi-technique approach to unambiguously confirm its identity, purity, and physicochemical properties. This note details optimized protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), functional group confirmation via Fourier-Transform Infrared (FTIR) Spectroscopy, purity assessment by High-Performance Liquid Chromatography (HPLC), and thermal stability analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The methodologies are designed for researchers, quality control analysts, and drug development professionals requiring robust and reliable characterization of this and structurally similar compounds.

Introduction

4-(Cyclooctylamino)-4-oxobutanoic acid is a derivative of succinic acid, belonging to the class of N-substituted succinamic acids. Such molecules are important building blocks in medicinal chemistry and materials science. The synthesis, typically proceeding via the reaction of succinic anhydride with cyclooctylamine, can potentially result in unreacted starting materials or side products.[1][2] Therefore, a rigorous analytical workflow is paramount to ensure the material's quality for downstream applications. This guide establishes an integrated analytical strategy, explaining not just the "how" but the "why" behind each methodological choice, ensuring scientific integrity and reproducible results.

Physicochemical Properties & Sample Preparation

A foundational understanding of the molecule's properties is critical for method development.

PropertyPredicted/Calculated ValueSignificance for Analysis
Molecular Formula C₁₂H₂₁NO₃Used for exact mass determination in MS.
Molecular Weight 227.30 g/mol Guides MS settings and concentration calculations.
Solubility Soluble in Methanol, DMSO, DMF; Sparingly soluble in water.Dictates solvent choice for NMR, HPLC, and stock solutions. Insoluble in non-polar solvents like hexane.
Predicted pKa ~4.5 (Carboxylic Acid), >18 (Amide N-H)The acidic proton of the carboxylic acid will readily deprotonate. This is crucial for selecting the mobile phase pH in HPLC to ensure a consistent ionization state.

Protocol 1: Standard Solution Preparation

  • Objective: To prepare a standardized stock solution for chromatographic and spectroscopic analysis.

  • Materials: 4-(Cyclooctylamino)-4-oxobutanoic acid, HPLC-grade Methanol, Class A volumetric flasks, analytical balance.

  • Procedure:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Make up to the 10 mL mark with methanol and invert the flask 15 times to ensure homogeneity.

    • This yields a ~1 mg/mL stock solution. Prepare further dilutions as required for specific analyses. Causality: Methanol is chosen for its excellent solvating power for the molecule and its compatibility with reverse-phase HPLC and ESI-MS. Sonication ensures even highly crystalline material is fully dissolved.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework.[3]

Protocol 2: ¹H and ¹³C NMR Analysis

  • Objective: To confirm the molecular structure and connectivity of atoms.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for this molecule and its residual solvent peak does not obscure key analyte signals. Importantly, it allows for the observation of exchangeable protons (N-H and COOH) which might be lost in D₂O.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a range of -1 to 13 ppm.

    • The broad signal from the carboxylic acid proton (COOH) is expected far downfield (~12 ppm).

    • The amide proton (N-H) should appear as a doublet between 7.5-8.5 ppm, coupling to the adjacent proton on the cyclooctyl ring.[4]

    • The protons of the succinate backbone (-CH₂CH₂-) will appear as two distinct multiplets, likely between 2.2-2.6 ppm.

    • The cyclooctyl protons will present as a series of complex, overlapping multiplets, typically in the 1.0-1.8 ppm range, with the proton alpha to the nitrogen shifted further downfield (~3.6-3.8 ppm).[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expect two carbonyl carbons (C=O) in the 170-175 ppm region (one for the amide, one for the acid).

    • The carbons of the succinate backbone should appear around 29-31 ppm.

    • The cyclooctyl carbons will be observed in the aliphatic region, typically 23-55 ppm.

¹H NMR: Expected Chemical Shifts (in DMSO-d₆)¹³C NMR: Expected Chemical Shifts (in DMSO-d₆)
~12.0 ppm (s, 1H, COOH)~174 ppm (C=O, Carboxylic Acid)
~7.8 ppm (d, 1H, NH)~171 ppm (C=O, Amide)
~3.7 ppm (m, 1H, N-CH)~52 ppm (N-CH)
~2.4 ppm (m, 2H, CH₂)~32, 29, 27, 25, 23 ppm (Cyclooctyl CH₂)
~2.3 ppm (m, 2H, CH₂)~31 ppm (CH₂)
1.0-1.8 ppm (m, 14H, Cyclooctyl CH₂)~29 ppm (CH₂)
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the elemental formula.[6]

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the exact mass of the molecule and confirm its elemental composition.

  • Instrumentation: Liquid Chromatography system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Method:

    • Infuse a dilute solution (~10 µg/mL) of the compound in 50:50 Acetonitrile:Water with 0.1% formic acid directly into the mass spectrometer.

    • Acquire data in both positive and negative Electrospray Ionization (ESI) modes. Causality: ESI is a soft ionization technique ideal for polar molecules like this, minimizing fragmentation.[6] Formic acid is added to promote protonation in positive mode.

  • Expected Results:

    • Positive Mode (ESI+): Expect to observe the protonated molecule [M+H]⁺ at m/z 228.1594 (Calculated for C₁₂H₂₂NO₃⁺).

    • Negative Mode (ESI-): Expect to observe the deprotonated molecule [M-H]⁻ at m/z 226.1449 (Calculated for C₁₂H₂₀NO₃⁻).

    • The high-resolution measurement allows for confirmation of the elemental formula within a 5 ppm mass accuracy tolerance.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Protocol 4: FTIR Analysis

  • Objective: To identify characteristic vibrational frequencies of the molecule's functional groups.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • ~3300 cm⁻¹: N-H stretch of the secondary amide.[7]

    • 2500-3300 cm⁻¹: Very broad O-H stretch from the hydrogen-bonded carboxylic acid.[8][9]

    • ~2920 & ~2850 cm⁻¹: C-H stretching from the cyclooctyl and succinate alkyl chains.

    • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.[8]

    • ~1640 cm⁻¹: C=O stretch (Amide I band) of the secondary amide.[4][10]

    • ~1540 cm⁻¹: N-H bend (Amide II band).[7]

Purity and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the compound and separating it from any starting materials or by-products.[11] The presence of both a polar carboxylic acid and a non-polar cyclooctyl group makes a reverse-phase method ideal.[12][13]

Protocol 5: Reverse-Phase HPLC Purity Assessment

  • Objective: To determine the purity of the compound and quantify any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Method Parameters:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column providing good retention for the non-polar cyclooctyl moiety.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to suppress ionization of the carboxylic acid, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 30% B to 95% B over 15 minStarts with a lower organic content to retain polar impurities (e.g., succinic acid) and ramps up to elute the main compound and any non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detector UV at 210 nmThe amide and carboxylic acid chromophores absorb at low UV wavelengths.
  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Potential impurities to monitor include succinic acid (very early eluting) and cyclooctylamine.

Thermal Properties

Thermal analysis provides insights into the material's melting point, decomposition temperature, and stability.[14]

Protocol 6: TGA and DSC Analysis

  • Objective: To determine the melting point and thermal decomposition profile.

  • Instrumentation: Simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum crucible.

  • Method:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.[15]

  • Expected Results:

    • DSC: An endothermic peak corresponding to the melting point of the crystalline solid.

    • TGA: A stable baseline until the onset of decomposition, followed by a sharp weight loss. The data provides the temperature at which significant degradation begins.

Integrated Analytical Workflow

A complete and confident characterization of 4-(Cyclooctylamino)-4-oxobutanoic acid is achieved not by a single technique, but by the logical integration of multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a self-validating system.

Caption: Integrated workflow for comprehensive material characterization.

This workflow ensures that the material is not only correctly identified (NMR, MS, FTIR) but also meets necessary quality standards for purity (HPLC) and physical properties (TGA/DSC) before being released for further use.

References

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

  • Hosny, N. M. (2017). How can I separate drugs with carboxylic and amide groups by using HPLC? ResearchGate. [Link]

  • Genangeli, M., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health (NIH). [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

  • IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. (2023). [Link]

  • Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS. (1989). MDPI. [Link]

  • Thermal Analysis. (2022). Chemistry LibreTexts. [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (n.d.). MDPI. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). National Institutes of Health (NIH). [Link]

  • The microbiome diversifies N-acyl lipid pools - including short-chain fatty acid-derived compounds. (2024). bioRxiv. [Link]

  • Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. (n.d.). TA Instruments. [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). University of Nebraska-Lincoln (UNL) | Powers Group. [Link]

  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE. [Link]

  • Synthesis, Spectral Characterizations, Computational Studies and Biological investigation of 4-(4-(2-hydroxyethyl)phenylamino)-4-oxobutanoic acid and its trimethyltin(IV) complex. (n.d.). ResearchGate. [Link]

  • Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. (n.d.). National Institutes of Health (NIH). [Link]

  • One Pot Green Synthesis of N- substituted Succinimide. (n.d.). International Journal of Chemical and Physical Sciences. [Link]

  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). YouTube. [Link]

  • A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). Beilstein Archives. [Link]

  • NMR and Cyclic Molecules. (2021). YouTube. [Link]

  • RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO. (n.d.). DSpace. [Link]

  • Cyclooctyne | C8H12 | MD Topology | NMR | X-Ray. (n.d.). [Link]

  • A reasonable mechanism for N-Substituted succinimide synthesis in hot water. (n.d.). [Link]

  • Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH. [Link]

  • 4-Cyclobutyl-4-oxobutyric acid | C8H12O3 | CID 24726974. (n.d.). PubChem. [Link]

  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... (n.d.). ResearchGate. [Link]

  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. (n.d.). HELIX Chromatography. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. [Link]

  • A differential thermal analysis (dta) and thermogravimetric analysis (tga) study of some organic acids. part II. (n.d.). Sci-Hub. [Link]

  • NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]

  • Upcycling poly(succinates) with amines to N-substituted succinimides over succinimide anion-based ionic liquids. (2024). National Institutes of Health (NIH). [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia. [Link]

  • 4-Chloro-4-oxobutanoic acid | C4H5ClO3 | CID 13818649. (n.d.). PubChem. [Link]

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Method

Application Note: Structural Elucidation of N-cyclooctylsuccinamic acid using ¹H and ¹³C NMR Spectroscopy

Introduction N-cyclooctylsuccinamic acid is a bifunctional organic molecule incorporating a flexible cyclooctyl moiety and a succinamic acid chain. This structure presents interesting possibilities as a molecular buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-cyclooctylsuccinamic acid is a bifunctional organic molecule incorporating a flexible cyclooctyl moiety and a succinamic acid chain. This structure presents interesting possibilities as a molecular building block in medicinal chemistry, polymer science, and materials development. As with any novel compound, unambiguous structural verification is a critical first step in its characterization and subsequent application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the non-destructive elucidation of molecular structures in solution.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of N-cyclooctylsuccinamic acid using high-resolution ¹H and ¹³C NMR spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis and interpretation of the expected spectra. The causality behind experimental choices is explained to empower users to adapt these methods for related molecular systems.

Molecular Structure and Spectroscopic Preview

The chemical structure of N-cyclooctylsuccinamic acid is shown below. A preliminary analysis of its symmetry is essential for predicting the NMR spectra.

Chemical Structure of N-cyclooctylsuccinamic acid with atom numbering for NMR assignment.

Figure 1. Structure of N-cyclooctylsuccinamic acid with numbering for NMR assignments.

The molecule possesses a plane of symmetry that bisects the succinamic acid backbone if we consider free rotation around the single bonds. However, the attachment of the bulky cyclooctyl group and potential for restricted rotation around the amide C-N bond can lead to a more complex spectrum.[1] For the purpose of this guide, we will assume a time-averaged conformation in solution, which simplifies the cyclooctyl ring signals.

  • ¹H NMR Prediction: We anticipate distinct signals for the carboxylic acid proton (H-1), the two methylene groups of the succinate chain (H-3, H-4), the amide proton (H-6), the cyclooctyl methine proton (H-7), and several overlapping signals for the cyclooctyl methylene protons (H-8 to H-14).

  • ¹³C NMR Prediction: We expect unique resonances for the two carbonyl carbons (C-2, C-5), the two succinate methylene carbons (C-3, C-4), the cyclooctyl methine carbon (C-7), and due to conformational averaging, four distinct signals for the cyclooctyl methylene carbons (C-8/14, C-9/13, C-10/12, C-11). This results in a total of nine predicted carbon signals.

Experimental Methodology

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield high-resolution, unambiguous spectra.

Protocol: NMR Sample Preparation

Causality: The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent solvating power for both the carboxylic acid and amide functional groups. Crucially, it slows down the chemical exchange of the acidic N-H and O-H protons, allowing them to be observed as distinct, often broadened, resonances. Tetramethylsilane (TMS) is used as the internal standard for its chemical inertness and single, sharp resonance at 0.0 ppm, which does not overlap with sample signals.[2][3]

Materials:

  • N-cyclooctylsuccinamic acid (5-10 mg for ¹H; 20-50 mg for ¹³C)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8 atom % D)

  • Tetramethylsilane (TMS)

  • High-precision 5 mm NMR tubes

  • Pasteur pipette with a small cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry vial. A higher concentration is recommended for ¹³C NMR due to its lower natural abundance and sensitivity.[4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Standard Addition: Add one drop of TMS to the solution to serve as an internal reference.

  • Dissolution: Securely cap the vial and vortex thoroughly for 30-60 seconds to ensure complete dissolution of the sample. Gentle warming may be applied if necessary.

  • Filtration and Transfer: Filter the solution through a Pasteur pipette containing a small glass wool plug directly into a clean 5 mm NMR tube. This critical step removes any particulate matter that can degrade spectral resolution by disrupting the magnetic field homogeneity.

  • Final Check: Ensure the sample height in the NMR tube is approximately 4-5 cm. Wipe the outside of the tube clean before inserting it into the spectrometer.

Protocol: NMR Data Acquisition

Causality: The acquisition parameters are chosen to balance signal-to-noise ratio (S/N), resolution, and experiment time. For ¹H NMR, a sufficient relaxation delay (d1) is needed for quantitative integration. For ¹³C NMR, a longer relaxation delay and a larger number of scans are required to overcome the low sensitivity and slow relaxation of quaternary carbonyl carbons.[5] A 30° pulse angle is often used for ¹³C acquisition to shorten the required relaxation delay without significantly compromising the signal.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

¹H NMR Acquisition Parameters:

Parameter Value Rationale
Pulse Program zg30 Standard 30° pulse for routine acquisition.
Spectral Width (SW) 16 ppm Covers the full range of expected proton chemical shifts.
Acquisition Time (AQ) ~3.0 s Provides good digital resolution.[6]
Relaxation Delay (D1) 2.0 s Allows for adequate relaxation of most protons between scans.
Number of Scans (NS) 16 Sufficient for good S/N with the specified sample concentration.

| Temperature | 298 K | Standard ambient temperature for analysis. |

¹³C NMR {¹H Decoupled} Acquisition Parameters:

Parameter Value Rationale
Pulse Program zgpg30 30° pulse with proton decoupling for singlet signals and enhanced S/N.
Spectral Width (SW) 220 ppm Encompasses the full range of organic carbon signals, including carbonyls.
Acquisition Time (AQ) ~1.0 s Standard acquisition time for good resolution.
Relaxation Delay (D1) 5.0 s Longer delay to ensure more quantitative signals, especially for carbonyls.
Number of Scans (NS) 1024 or higher Required to achieve adequate S/N for the insensitive ¹³C nucleus.

| Temperature | 298 K | Standard ambient temperature for analysis. |

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-50 mg) dissolve 2. Dissolve in DMSO-d6 + Add TMS weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex filter 4. Filter into NMR Tube vortex->filter load 5. Insert Sample into Spectrometer filter->load setup 6. Load Acquisition Parameters (¹H & ¹³C) load->setup acquire 7. Acquire FID Data setup->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase & Baseline Correction ft->phase integrate 10. Integrate (¹H) & Peak Pick (¹³C) phase->integrate assign 11. Structural Assignment integrate->assign

Caption: Workflow for NMR analysis of N-cyclooctylsuccinamic acid.

Predicted Spectral Data and Interpretation

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum is key to identifying the connectivity of the molecule. The succinate backbone should present as two distinct triplets, while the cyclooctyl protons will form a complex, broad multiplet region. The exchangeable protons (COOH and NH) are expected to be broad singlets.[7][8]

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments

Assignment (Proton)Predicted δ (ppm)MultiplicityIntegrationNotes
H-1 (COOH)12.0 - 12.5Broad singlet1HChemical shift is concentration-dependent. Disappears upon D₂O exchange.[9]
H-6 (NH)7.5 - 8.0Broad singlet/triplet1HSignal shape depends on temperature and exchange rate. May show coupling to H-7.
H-7 (CH-N)3.6 - 3.8Multiplet1HDeshielded by the adjacent nitrogen atom.
H-3 (-CH₂-COOH)~2.45Triplet2HSignal corresponds to the methylene group adjacent to the carboxylic acid.[9]
H-4 (-CH₂-CONH)~2.30Triplet2HAppears slightly upfield from H-3.
H-8 to H-14 (Cyclooctyl CH₂)1.2 - 1.8Broad multiplet14HSignificant signal overlap is expected due to conformational flexibility.[10]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum provides a direct count of the unique carbon environments. The carbonyl carbons are the most downfield, followed by the methine carbon attached to nitrogen, and finally the aliphatic methylene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

Assignment (Carbon)Predicted δ (ppm)Notes
C-2 (COOH)174 - 176Carboxylic acid carbonyl.[5][11]
C-5 (CONH)171 - 173Amide carbonyl. Typically slightly upfield of the acid carbonyl.[5][11]
C-7 (CH-N)~50Methine carbon deshielded by the attached nitrogen.
C-4 (-CH₂-CONH)~31Methylene carbon adjacent to the amide carbonyl.
C-3 (-CH₂-COOH)~29Methylene carbon adjacent to the acid carbonyl.
C-8/14, C-9/13, C-10/12, C-1124 - 35Four distinct signals expected for the cyclooctyl methylene carbons due to time-averaged symmetry.[12][13] Quaternary carbons are not present in this region.[5]

Conclusion

This application note provides a robust framework for the definitive structural analysis of N-cyclooctylsuccinamic acid using ¹H and ¹³C NMR spectroscopy. The detailed protocols for sample preparation and data acquisition are designed to generate high-quality, reproducible data. The predicted spectral assignments, grounded in established chemical shift principles and data from related structures, offer a reliable guide for interpretation. By following these methodologies, researchers can confidently verify the identity and purity of this compound, facilitating its use in further scientific and developmental applications.

References

  • Gable, K. 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Kaspersen, F. M., et al. Synthesis and NMR-analysis of deuterated and tritiated cyclooctyl acetic acid. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Chemistry LibreTexts. Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts. Available at: [Link]

  • MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]

  • Doc Brown's Chemistry. C6H12 C-13 nmr spectrum of cyclohexane analysis. Doc Brown's Chemistry. Available at: [Link]

  • University of Arizona. NMR Sample Preparation. University of Arizona. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. Chemistry Connected. Available at: [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. Master Organic Chemistry. Available at: [Link]

  • University of Science and Technology of China. 1 H NMR Spectrum of Amide Compounds. DaXue HuaXue. Available at: [Link]

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Application

Application Notes and Protocols: Utilizing 4-(Cyclooctylamino)-4-oxobutanoic acid (KH7) in Cellular Assays

Introduction: Targeting the Soluble Adenylyl Cyclase (sAC) Pathway Within the intricate landscape of cellular signaling, cyclic AMP (cAMP) stands as a ubiquitous second messenger, orchestrating a multitude of physiologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Soluble Adenylyl Cyclase (sAC) Pathway

Within the intricate landscape of cellular signaling, cyclic AMP (cAMP) stands as a ubiquitous second messenger, orchestrating a multitude of physiological processes. The production of cAMP is tightly regulated by a family of enzymes known as adenylyl cyclases. While the transmembrane adenylyl cyclases (tmACs) have been extensively studied, the soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, has emerged as a unique and critical player in intracellular signaling.[1][2] Unlike its membrane-bound counterparts, sAC is a cytosolic enzyme directly activated by bicarbonate (HCO3-) and calcium (Ca2+), positioning it as a key sensor of the intracellular environment.[3][4]

4-(Cyclooctylamino)-4-oxobutanoic acid, commonly known as KH7, is a potent and specific cell-permeable inhibitor of soluble adenylyl cyclase.[5] It has become an invaluable pharmacological tool for dissecting the diverse cellular functions of sAC, which are implicated in processes ranging from sperm motility and capacitation to mitochondrial function.[3][6] With an IC50 value in the range of 3-10 µM in both purified enzyme and cellular assays, KH7 provides a reliable means to investigate sAC-dependent signaling pathways.[5]

This comprehensive guide provides detailed protocols and technical insights for the effective use of KH7 in cellular assays. We will delve into the core methodologies for assessing its impact on intracellular cAMP levels and ensuring its specific effects by monitoring cell viability. The protocols outlined herein are designed to be robust and adaptable, empowering researchers to confidently explore the role of sAC in their specific cellular models.

Chemical and Physical Properties of KH7

A clear understanding of the physicochemical properties of 4-(Cyclooctylamino)-4-oxobutanoic acid is fundamental for its proper handling and use in experimental settings.

PropertyValueSource
Synonym(s) KH7[5]
Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
Physical Form Solid
Purity Typically ≥98%
Storage Store at room temperature

Safety Precautions: 4-(Cyclooctylamino)-4-oxobutanoic acid is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, eye protection), should be strictly followed.[7] Handle the solid compound in a well-ventilated area to avoid dust formation.[8]

Experimental Workflow for Cellular Assays with KH7

The following diagram illustrates a typical workflow for investigating the effects of KH7 in a cellular context. This process begins with cell culture and treatment, followed by downstream functional assays and data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assays cluster_3 Phase 4: Analysis A Cell Culture (e.g., HEK293, HuH7) C Seed Cells in Multi-well Plates A->C B Prepare KH7 Stock Solution (e.g., in DMSO) D Pre-incubate with KH7 (various concentrations) B->D C->D E Stimulate sAC Activity (optional, e.g., with HCO3-) D->E F Measure Intracellular cAMP Levels E->F G Assess Cell Viability (e.g., MTT, Resazurin) E->G H Data Analysis (IC50 determination) F->H G->H I Interpretation of Results H->I

Caption: Experimental workflow for KH7 cellular assays.

Protocol 1: Measurement of Intracellular cAMP Levels

This protocol provides a method to quantify the inhibitory effect of KH7 on intracellular cAMP production. The principle of many commercially available cAMP assays is based on a competitive immunoassay format.[9][10]

Materials and Reagents:
  • HEK293 cells (or other suitable cell line)[11]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 4-(Cyclooctylamino)-4-oxobutanoic acid (KH7)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • cAMP Assay Kit (e.g., from Promega, Cisbio, or Enzo Life Sciences)[9][12]

  • Multi-well plates (24- or 96-well)

  • Plate reader capable of detecting the assay signal (luminescence, fluorescence, etc.)

Step-by-Step Methodology:
  • Cell Seeding:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend the cells in fresh media.

    • Seed the cells into a 24-well plate at a density of 1 x 10^5 cells per well.[1]

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of KH7 and Controls:

    • Prepare a 10 mM stock solution of KH7 in DMSO.

    • Perform serial dilutions of the KH7 stock solution in cell culture media to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10, 30, 100 µM).

    • Prepare a vehicle control (e.g., 0.7% DMSO in media) and a positive control for cAMP stimulation (if applicable).[1]

  • Compound Treatment:

    • One hour before the assay, carefully aspirate the old media from the wells and replace it with 300 µL of fresh media.[1]

    • Pre-incubate the cells with the various concentrations of KH7 or vehicle control for 10 minutes at 37°C.[1]

  • Stimulation and Lysis:

    • To initiate cAMP accumulation, add a phosphodiesterase inhibitor like IBMX (final concentration 500 µM) to all wells.[1]

    • Allow cAMP to accumulate for 5-10 minutes.[1]

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

  • cAMP Quantification:

    • Perform the cAMP measurement following the detailed instructions of the assay kit. This typically involves transferring the cell lysate to an assay plate and adding detection reagents.

    • Measure the signal using a plate reader. The signal intensity is generally inversely proportional to the cAMP concentration.[12]

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards in the kit.[9]

    • Calculate the intracellular cAMP concentration for each sample by interpolating from the standard curve.

    • Plot the cAMP concentration against the log of the KH7 concentration and fit the data to a dose-response curve to determine the IC50 value.

sAC Signaling Pathway and Point of KH7 Inhibition

The following diagram illustrates the canonical pathway of soluble adenylyl cyclase and highlights the inhibitory action of KH7.

G cluster_0 Cellular Environment cluster_1 sAC-cAMP Axis cluster_2 Pharmacological Intervention A Bicarbonate (HCO3-) Calcium (Ca2+) B Soluble Adenylyl Cyclase (sAC) A->B Activates D cAMP B->D Converts C ATP C->B E Downstream Effectors (PKA, EPAC, etc.) D->E Activates F KH7 (4-(Cyclooctylamino)-4-oxobutanoic acid) F->B Inhibits

Caption: Inhibition of sAC by KH7.

Protocol 2: Cell Viability Assay

It is crucial to assess the cytotoxicity of KH7 at the tested concentrations to ensure that the observed decrease in cAMP is due to specific inhibition of sAC and not a result of general cellular toxicity.[13][14]

Materials and Reagents:
  • Cells treated with KH7 as described in Protocol 1.

  • Cell Viability Assay Reagent (e.g., MTT, resazurin, or ATP-based assays like CellTiter-Glo®)[13][15]

  • Multi-well plate reader capable of measuring absorbance or fluorescence.

Step-by-Step Methodology:
  • Cell Treatment:

    • Prepare and treat a separate plate of cells with the same concentrations of KH7 as used for the cAMP assay. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.

  • Addition of Viability Reagent:

    • At the end of the treatment period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours) to allow for the metabolic conversion of the reagent by viable cells.

  • Signal Measurement:

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader. The signal intensity is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • A significant decrease in cell viability at concentrations where KH7 inhibits cAMP production would suggest potential off-target cytotoxic effects. Ideally, the IC50 for cytotoxicity should be significantly higher than the IC50 for sAC inhibition.

Expected Outcomes and Interpretation

  • cAMP Assay: A dose-dependent decrease in intracellular cAMP levels is expected with increasing concentrations of KH7, confirming its inhibitory effect on sAC.

  • Cell Viability Assay: No significant decrease in cell viability should be observed at the effective concentrations of KH7 used to inhibit sAC. This confirms that the observed effects on cAMP are not due to cell death.[16]

By following these detailed protocols, researchers can confidently and accurately utilize 4-(Cyclooctylamino)-4-oxobutanoic acid (KH7) as a specific inhibitor to investigate the multifaceted roles of soluble adenylyl cyclase in their cellular systems of interest.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Retrieved from [Link]

  • Ramos-Espiritu, L., et al. (2022). Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. Frontiers in Physiology. Retrieved from [Link]

  • Ramos-Espiritu, L., et al. (2016). Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase. Nature Chemical Biology. Retrieved from [Link]

  • Ferreira, J., et al. (2022). Strategies to safely target widely expressed soluble adenylyl cyclase for contraception. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Applied Biological Materials Inc. (n.d.). HuH7 Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • InvivoGen. (2017). Use of Toll-like receptor assays for the detection of bacterial contaminations in icodextrin batches released for peritoneal dialysis. Retrieved from [Link]

  • ResearchGate. (2025). Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. Retrieved from [Link]

  • PCBIS. (n.d.). Intracellular cAMP measurement. Retrieved from [Link]

  • Sartorius. (2023). Label-Free, Real-Time Live Cell Assays for 3D Organoids Embedded in Matrigel. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2016). Which simple method can be used to monitor levels of intracellular cAMP by using a non-confocal microscope equipped with UV lamp and filter sets?. Retrieved from [Link]

  • Miller, J. R., et al. (2022). Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sartorius. (2023). Live-Cell Imaging & Analysis in Immune Cell Killing, Subpopulation Identification & 3D Cell Models. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2024). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry. Retrieved from [Link]

  • LevBuck Laboratory. (2021). Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization. Retrieved from [Link]

  • RIFM. (2021). RIFM fragrance ingredient safety assessment, cyclooct-4-en-1-yl methyl carbonate, CAS registry number 87731-18-8. Food and Chemical Toxicology. Retrieved from [Link]

  • Gentileschi, G., et al. (2022). New Glucosamine-Based TLR4 Agonists: Design, Synthesis, Mechanism of Action, and In Vivo Activity as Vaccine Adjuvants. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cancer Immunotherapy Trials Network. (n.d.). (S)-2-acetamido-4-amino-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Cyclohexyloxy)-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-4-oxobutanoic acid;sulfane. Retrieved from [Link]

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Method

Introduction to 4-(Cyclooctylamino)-4-oxobutanoic acid (COA) as a Putative SDH Inhibitor

An in-depth analysis of the chemical structure of 4-(Cyclooctylamino)-4-oxobutanoic acid, hereafter referred to as COA, suggests its potential as a modulator of metabolic pathways. The molecule's backbone is derived from...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the chemical structure of 4-(Cyclooctylamino)-4-oxobutanoic acid, hereafter referred to as COA, suggests its potential as a modulator of metabolic pathways. The molecule's backbone is derived from succinic acid, a key intermediate in the citric acid cycle (TCA cycle) and a signaling molecule in its own right. The presence of a bulky, hydrophobic cyclooctyl group appended to the succinamide framework presents an intriguing modification that could confer specificity and potency for a biological target.

Given that succinate is the natural substrate for the enzyme Succinate Dehydrogenase (SDH, also known as Complex II of the electron transport chain), we hypothesize that COA acts as a competitive inhibitor of SDH. This application note provides a comprehensive guide for researchers to validate and utilize COA as a chemical probe to study the function and therapeutic targeting of SDH.

Succinate Dehydrogenase is a critical metabolic enzyme complex that links the TCA cycle to the oxidative phosphorylation pathway. Dysregulation of SDH is implicated in various pathological conditions, including hereditary paraganglioma and pheochromocytoma, as well as ischemia-reperfusion injury and cancer metabolism. The development of specific chemical probes to modulate SDH activity is therefore of significant interest in both basic research and drug development.

COA is an investigational small molecule designed to interact with the succinate binding site of SDH. Its succinate-like core is intended to facilitate entry into the catalytic pocket, while the cyclooctyl moiety is hypothesized to establish unique interactions that differentiate it from the endogenous substrate, potentially leading to potent and specific inhibition. This guide details the necessary experimental protocols to:

  • Validate the inhibitory activity of COA on SDH in vitro.

  • Confirm target engagement of COA with SDH in a cellular context.

  • Utilize a derivatized version of COA for target identification and validation.

Product Specifications
PropertyValue
IUPAC Name 4-(Cyclooctylamino)-4-oxobutanoic acid
Abbreviation COA
CAS Number 884349-36-4
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Purity ≥98% (as determined by NMR and LC-MS)
Solubility Soluble in DMSO (>25 mg/mL) and Ethanol (>10 mg/mL)
Storage Store at -20°C as a solid or in solution. Protect from light and moisture.

Experimental Protocols: From In Vitro Validation to Cellular Target Engagement

The following protocols provide a framework for a rigorous evaluation of COA as a chemical probe for SDH.

Protocol 1: In Vitro SDH Activity Inhibition Assay

This assay measures the ability of COA to inhibit the activity of purified SDH by monitoring the reduction of a specific dye. The principle is based on the SDH-catalyzed oxidation of succinate to fumarate, which is coupled to the reduction of 2,6-dichlorophenolindophenol (DCPIP), leading to a measurable decrease in absorbance at 600 nm.

Workflow for SDH Inhibition Assay

prep Prepare Reagents: - Assay Buffer - SDH Enzyme - DCPIP - Succinate - COA dilutions plate Plate Setup: - Add Assay Buffer - Add COA or Vehicle (DMSO) - Add SDH Enzyme prep->plate Dispense preinc Pre-incubate (5 min at 37°C) plate->preinc Allow binding init Initiate Reaction: Add Succinate & DCPIP preinc->init Start measurement read Kinetic Read: Measure Absorbance at 600 nm (every 30s for 10 min) init->read analyze Data Analysis: - Calculate reaction rates - Plot % Inhibition vs. [COA] - Determine IC50 read->analyze

Caption: Workflow for determining the in vitro inhibitory potential of COA on SDH activity.

Materials:

  • Purified SDH enzyme (e.g., from bovine heart mitochondria)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM KCN, 2 µg/mL rotenone, 2 µg/mL antimycin A

  • Substrate solution: 200 mM succinate in water

  • Electron acceptor: 2 mM DCPIP in water

  • COA stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate

  • Plate reader capable of kinetic measurements at 600 nm

Procedure:

  • Reagent Preparation: Prepare serial dilutions of COA in DMSO. A typical final concentration range to test would be from 1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • 150 µL of Assay Buffer.

    • 2 µL of COA dilution or DMSO (for vehicle control).

    • 10 µL of purified SDH enzyme solution.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 5 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 40 µL of a pre-mixed solution containing the substrate and electron acceptor (prepare a 1:1 mix of the 200 mM succinate and 2 mM DCPIP solutions).

  • Kinetic Measurement: Immediately place the plate in the reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate (V₀) of the reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each COA concentration: % Inhibition = (1 - (V₀_COA / V₀_Vehicle)) * 100.

    • Plot the percent inhibition against the logarithm of the COA concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tₘ). This protocol describes a CETSA experiment to confirm that COA engages with SDH in intact cells.

Workflow for Cellular Thermal Shift Assay (CETSA)

treat Cell Treatment: Incubate cells with COA or Vehicle (DMSO) heat Heat Shock: Aliquot cells and heat at different temperatures (e.g., 45°C to 65°C) treat->heat Apply thermal stress lyse Cell Lysis: Freeze-thaw cycles heat->lyse Release proteins separate Separate Fractions: Centrifuge to pellet precipitated proteins lyse->separate Isolate soluble fraction analyze Analyze Supernatant: Quantify soluble SDH (e.g., by Western Blot) separate->analyze plot Generate Melt Curve: Plot % soluble SDH vs. Temperature to find Tₘ analyze->plot

Caption: Experimental workflow for confirming target engagement of COA with SDH using CETSA.

Materials:

  • Cell line expressing SDH (e.g., HEK293T, A549)

  • Cell culture medium and reagents

  • COA stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • PCR tubes and a thermal cycler

  • Reagents for Western blotting (lysis buffer, antibodies for SDH subunit, e.g., SDHB, and loading control, e.g., GAPDH)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of COA (e.g., 10x the in vitro IC₅₀) or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Harvest and Aliquot: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension (e.g., 50 µL) into PCR tubes, one for each temperature point.

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 45, 48, 51, 54, 57, 60, 63, 66 °C) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of soluble SDH in each sample by Western blotting using an antibody against an SDH subunit (e.g., SDHB). A loading control (like GAPDH) should also be blotted.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For both vehicle- and COA-treated samples, plot the percentage of soluble SDH (relative to the non-heated control) against the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ). A positive shift in the Tₘ for the COA-treated sample compared to the vehicle control indicates direct target engagement.

Advanced Applications: Target Identification with Biotin-COA

To further validate SDH as the primary target or to identify potential off-targets, a biotinylated version of COA can be synthesized and used as a bait for affinity purification followed by mass spectrometry (AP-MS).

Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines the use of a biotinylated COA probe to pull down its cellular binding partners from cell lysate.

Materials:

  • Biotin-COA probe (COA with a biotin tag attached via a suitable linker)

  • Streptavidin-coated magnetic beads

  • Cell line of interest

  • Lysis buffer (non-denaturing, e.g., RIPA buffer without SDS)

  • Competition control: excess non-biotinylated COA

  • Wash buffers

  • Elution buffer (e.g., containing biotin or using a denaturing buffer)

  • Reagents for mass spectrometry sample preparation (e.g., trypsin, urea)

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate using a non-denaturing lysis buffer. Determine the total protein concentration.

  • Probe Incubation:

    • Test Sample: Incubate the cell lysate with the Biotin-COA probe (e.g., at 1-5 µM) for 1-2 hours at 4°C.

    • Control Sample: Pre-incubate the lysate with a 100-fold excess of non-biotinylated COA for 1 hour before adding the Biotin-COA probe. This will serve as a competition control to identify specific binders.

  • Pulldown: Add pre-washed streptavidin-coated magnetic beads to each lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads. This can be done either by competitive elution with free biotin or directly by on-bead digestion for mass spectrometry analysis.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are reduced, alkylated, and digested (typically with trypsin).

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins present in each sample using a proteomics software suite (e.g., MaxQuant).

    • Compare the protein abundance (e.g., using label-free quantification) between the test sample and the competition control.

    • Proteins that are significantly enriched in the test sample and depleted in the competition control are considered specific binding partners of COA. SDH subunits (SDHA, SDHB, SDHC, SDHD) should be highly enriched.

Expected Results & Interpretation

  • In Vitro Assay: COA is expected to inhibit SDH activity in a dose-dependent manner, yielding a sigmoidal inhibition curve. A potent probe would ideally have an IC₅₀ in the low micromolar to nanomolar range.

  • CETSA: A successful experiment will show a rightward shift in the melting curve for SDH in COA-treated cells compared to vehicle-treated cells. A shift of 2-5°C is considered a strong indicator of target engagement.

  • AP-MS: The primary hits identified should be the subunits of the SDH complex. The significant reduction of these proteins in the competition control sample validates the specificity of the interaction. Any other significantly enriched proteins could represent novel off-targets.

By following this structured, multi-faceted approach, researchers can rigorously validate 4-(Cyclooctylamino)-4-oxobutanoic acid as a chemical probe for Succinate Dehydrogenase, paving the way for its use in dissecting the complex roles of this enzyme in health and disease.

References

  • Murphy, M. P., & O'Neill, L. A. J. (2018). Krebs cycle reimagined: The emerging roles of succinate and itaconate as signal-transducing metabolites. Cell, 174(4), 780-784. [Link]

  • King, A., Selak, M. A., & Gottlieb, E. (2006). Succinate dehydrogenase and fumarate hydratase: linking mitochondrial metabolism and cancer. Oncogene, 25(34), 4675-4682. [Link]

  • Tannahill, G. M., et al. (2013). Succinate is an inflammatory signal that induces IL-1β through HIF-1α. Nature, 496(7444), 238-242. [Link]

  • Munujos, P., et al. (1993). A new method for the measurement of succinate dehydrogenase activity by the reduction of 2,6-dichlorophenolindophenol. Journal of Biochemical and Biophysical Methods, 27(3), 223-230. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

Application

Introduction: The Versatility of a Bifunctional Scaffold

An Application Guide to N-Alkyl Succinamic Acids in Research: Synthesis, Protocols, and Mechanistic Insights N-Alkyl succinamic acids represent a fascinating class of molecules built upon a simple yet remarkably versatil...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to N-Alkyl Succinamic Acids in Research: Synthesis, Protocols, and Mechanistic Insights

N-Alkyl succinamic acids represent a fascinating class of molecules built upon a simple yet remarkably versatile scaffold. Structurally, they are dicarboxylic acid monoamides derived from succinic acid, featuring a terminal carboxylic acid group and an amide linkage to a variable alkyl chain (R-NH-CO-CH₂CH₂-COOH). This architecture imparts an amphipathic nature—a polar, hydrophilic carboxylic acid "head" and a lipophilic alkyl "tail"—which is central to their diverse biological activities and research applications.

The succinate moiety is a key intermediate in the citric acid cycle, a fundamental metabolic pathway.[1][2] This inherent biocompatibility makes its derivatives, like N-alkyl succinamic acids, prime candidates for interacting with biological systems. The true power of this molecular class, however, lies in its tunability. By systematically varying the length, branching, and substitution of the N-alkyl group, researchers can precisely modulate physicochemical properties such as solubility, lipophilicity, and steric bulk. This allows for the rational design of molecules tailored for specific biological targets, from enzyme active sites to cell membranes.

This guide provides a Senior Application Scientist's perspective on the synthesis and application of N-alkyl succinamic acids, focusing on their use as enzyme inhibitors, anticancer agents, and probes for cellular signaling. The protocols are designed to be self-validating, with explanations grounded in established biochemical principles.

Core Application 1: Synthesis of N-Alkyl Succinamic Acids

The most direct and widely used method for synthesizing N-alkyl succinamic acids is the ring-opening of succinic anhydride with a primary amine. This reaction is typically high-yielding and proceeds under mild conditions, making it accessible for most chemistry laboratories.[3][4] The causality behind this reaction lies in the electrophilic nature of the carbonyl carbons in the anhydride ring and the nucleophilicity of the primary amine's lone pair of electrons.

Experimental Workflow: Synthesis of N-Alkyl Succinamic Acids

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Characterization A Dissolve Succinic Anhydride in an appropriate solvent (e.g., Toluene, THF, or Acetonitrile) B Add primary amine (R-NH2) dropwise at 0°C to control exothermic reaction A->B Nucleophilic Attack C Stir at room temperature for 2-4 hours B->C Ring Opening D Monitor reaction completion (e.g., by TLC) C->D E Acidify with dilute HCl to protonate the carboxylate D->E If complete F Precipitated product is filtered E->F G Wash with cold water to remove unreacted materials F->G H Recrystallize from a suitable solvent (e.g., Ethanol/Water) G->H I Dry under vacuum H->I J Characterize by NMR, IR, and Mass Spectrometry I->J

Caption: General workflow for synthesizing N-alkyl succinamic acids.

Detailed Protocol: Synthesis of N-Dodecyl Succinamic Acid

This protocol details the synthesis of a representative N-alkyl succinamic acid with a 12-carbon alkyl chain.

Materials:

  • Succinic anhydride (1.0 g, 10 mmol)

  • Dodecylamine (1.85 g, 10 mmol)

  • Toluene (30 mL)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard organic synthesis glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 g) in 30 mL of toluene.

  • Amine Addition: Cool the flask in an ice bath. Slowly add a solution of dodecylamine (1.85 g) in 10 mL of toluene dropwise over 15 minutes. The dropwise addition is crucial to manage the exothermic nature of the acylation reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. A white precipitate of the product will form.

  • Monitoring: Check for the disappearance of the starting amine using Thin Layer Chromatography (TLC) with a 9:1 Dichloromethane:Methanol mobile phase.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid with 20 mL of cold hexane to remove any unreacted starting materials.

  • Acid Wash (Optional but recommended): To ensure all carboxylate is protonated and to remove any trace amine, the solid can be briefly stirred in 20 mL of 0.1 M HCl, filtered, and then washed with deionized water until the washings are neutral.[4]

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure N-dodecyl succinamic acid as a white crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum desiccator. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Area 1: Enzyme Inhibition Studies

The structural similarity of the succinamic acid headgroup to succinate, the natural substrate of succinate dehydrogenase (SDH) in the citric acid cycle, makes these compounds excellent candidates for competitive enzyme inhibitors.[5] Furthermore, the N-alkyl chain can be used to probe hydrophobic pockets near an enzyme's active site or to target enzymes with lipidic substrates.

Mechanism of Inhibition: Competitive vs. Non-Competitive
  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).

  • Non-Competitive Inhibition: The inhibitor binds to an allosteric (secondary) site on the enzyme, changing the enzyme's conformation and reducing its catalytic efficiency. This lowers the Vmax but does not affect the Km.[6]

Some succinic acid derivatives have been shown to inhibit various enzymes, including cytochrome P450 isoforms, highlighting their potential for modulating metabolic pathways.[7]

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E1 Enzyme ES1 [E-S] Complex E1->ES1 + S EI1 [E-I] Complex E1->EI1 + I S1 Substrate I1 Inhibitor ES1->E1 P1 Product ES1->P1 k_cat EI1->E1 E2 Enzyme ES2 [E-S] Complex E2->ES2 + S EI2 [E-I] Complex E2->EI2 + I S2 Substrate I2 Inhibitor ES2->E2 ESI2 [E-S-I] Complex ES2->ESI2 + I P2 Product ES2->P2 k_cat EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2 G Inhibitor N-Alkyl Succinamic Acid (e.g., HDAC Inhibitor) HDAC HDAC Inhibitor->HDAC Inhibits Mitochondria Mitochondrial Stress Inhibitor->Mitochondria Alternative Pathway Acetylation Histone Acetylation ↑ HDAC->Acetylation Deacetylates p21 p21 Expression ↑ Acetylation->p21 Arrest Cell Cycle Arrest (G1/S Phase) p21->Arrest Apoptosis Apoptosis Arrest->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Executes

Caption: Potential mechanism for apoptosis induction by an N-alkyl succinamic acid.

References

  • Cok, B., et al. (2021). Succinic Acid: Technology Development and Commercialization. MDPI. [Link]

  • Iannuzzi, C., et al. (2022). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]

  • Wikipedia. N-Acylamides. Wikipedia. [Link]

  • StatPearls. (2025). Applications of Alkylating Agents in Oncological Treatments. StatPearls Publishing. [Link]

  • Greig, N. H., et al. (2010). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology. [Link]

  • Li, X., et al. (2023). Discovery of novel polysubstituted N-alkyl acridone analogues as histone deacetylase isoform-selective inhibitors for cancer therapy. European Journal of Medicinal Chemistry. [Link]

  • Wölfle, E., et al. (2021). Alkylating anticancer agents and their relations to microRNAs. OAE Publishing Inc. [Link]

  • National Center for Biotechnology Information. Succinic Acid. PubChem. [Link]

  • Wikipedia. Succinic acid. Wikipedia. [Link]

  • Wang, X., et al. (2018). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. Pharmaceutical Biology. [Link]

  • Rawoof, S. A. A., et al. (2023). Succinic acid – A run-through of the latest perspectives of production from renewable biomass. Bioresource Technology Reports. [Link]

  • Arnst, K. E., et al. (2014). Antitumor agents 273. Design and synthesis of N-alkyl-thiocolchicinoids as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zarezin, D. P., et al. (2022). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules. [Link]

  • Kumar, A., et al. (2013). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • FirstWord Pharma. (2021). The apoptotic efficacy of succinic acid on renal cancer cell lines. [Link]

  • Dercksen, M., et al. (2013). Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters. Biochimica et Biophysica Acta. [Link]

  • ResearchGate. (2013). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]

  • ResearchGate. (2014). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. [Link]

  • H-J, K., & Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Plant Science. [Link]

  • ResearchGate. (2013). Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters. [Link]

  • Azab, B., et al. (2022). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. Cureus. [Link]

  • MDPI. (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. [Link]

  • ResearchGate. (2020). N-Acyl amino acids and their impact on biological processes. [Link]

  • National Institutes of Health. (2018). Synthesis and In Vitro Antimycobacterial Activity of Novel N-Arylpiperazines Containing an Ethane-1,2-diyl Connecting Chain. [Link]

  • Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. [Link]

  • Organic Syntheses. Succinic acid, α-ethyl-α-methyl-. [Link]

  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • Monash University. Synthesis of N-Alkyl Amino Acids. [Link]

  • ResearchGate. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. [Link]

  • Alex Lee. (2013). Enzyme Inhibition IB Biology. YouTube. [Link]

  • MDPI. (2023). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. [Link]

  • Sharma, G., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Pharmaceuticals. [Link]

  • Taylor & Francis Online. Succinic acid – Knowledge and References. [Link]

  • Saraswathi, B. S., et al. (2011). N-(4-Methylphenyl)succinamic acid. Acta Crystallographica Section E. [Link]

  • ResearchGate. (2010). Synthesis and Surface Properties of Succinic Acid End-Capped Alkyl-Polyxylosides. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Cyclooctylamino)-4-oxobutanoic Acid

Welcome to the technical support center for the synthesis of 4-(Cyclooctylamino)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Cyclooctylamino)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Understanding the Synthesis: Mechanism and Key Considerations

The synthesis of 4-(Cyclooctylamino)-4-oxobutanoic acid is fundamentally a nucleophilic acyl substitution reaction. It involves the ring-opening of succinic anhydride by cyclooctylamine. The primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, breaking the C-O bond of the anhydride ring to yield the final product, a succinamic acid derivative.[1][2]

This reaction is generally high-yielding and can be performed under mild conditions.[2] However, several factors can influence the outcome, including reactant purity, solvent choice, reaction temperature, and purification methodology.

Visualizing the Workflow: From Reactants to Pure Product

To achieve a high yield of 4-(Cyclooctylamino)-4-oxobutanoic acid, a systematic workflow is essential. The following diagram outlines the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Succinic Anhydride D Reaction Mixture A->D B Cyclooctylamine B->D C Solvent (e.g., Ether, THF) C->D E Acid-Base Extraction D->E Reaction Completion F Aqueous Layer (Product Salt) E->F Aqueous G Organic Layer (Impurities) E->G Organic H Acidification (e.g., HCl) F->H I Precipitation/Extraction H->I J Crude Product I->J K Recrystallization J->K L Pure Product K->L

Caption: A typical workflow for the synthesis and purification of 4-(Cyclooctylamino)-4-oxobutanoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Impure Reactants: Succinic anhydride can hydrolyze to succinic acid if exposed to moisture. Cyclooctylamine can degrade over time. 2. Incorrect Stoichiometry: An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification. 3. Low Reaction Temperature: While the reaction is often exothermic, insufficient thermal energy may lead to a slow reaction rate.1. Verify Reactant Purity: Use freshly opened or properly stored succinic anhydride. Purify cyclooctylamine by distillation if necessary. 2. Optimize Stoichiometry: Start with a 1:1 molar ratio of succinic anhydride to cyclooctylamine. 3. Control Temperature: Run the reaction at room temperature initially. If the reaction is slow, gentle heating (40-50 °C) can be applied. Monitor the reaction progress by TLC.
Formation of an Unexpected Side-Product (N-Cyclooctylsuccinimide) 1. High Reaction Temperature: At elevated temperatures, the initially formed product can undergo intramolecular dehydration to form the cyclic imide, N-cyclooctylsuccinimide.[3][4] 2. Prolonged Reaction Time at High Temperature: Extended heating increases the likelihood of this side reaction.1. Avoid Excessive Heat: Maintain the reaction temperature at or near room temperature. The initial reaction is typically fast.[5] 2. Monitor Reaction Completion: Use TLC to determine when the starting materials are consumed, then proceed with the work-up to avoid prolonged heating.
Difficulty in Product Isolation/Purification 1. Product is an Emulsion during Extraction: The amphiphilic nature of the product can lead to the formation of emulsions during acid-base work-up. 2. Product is Oily and Does Not Precipitate: The product may not readily crystallize from the aqueous solution after acidification. 3. Product Co-precipitates with Succinic Acid: If the succinic anhydride starting material was wet, the resulting succinic acid can co-precipitate with the product.1. Break Emulsions: Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help. 2. Induce Crystallization/Extraction: If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate or diethyl ether.[5] 3. Purify via Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water, or benzene) to separate it from succinic acid and other impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Aprotic solvents such as diethyl ether (Et2O), tetrahydrofuran (THF), or ethyl acetate are commonly used.[5][6] These solvents are effective at dissolving the reactants without participating in the reaction. The reaction can often be performed at room temperature with vigorous stirring.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective method. You can spot the reaction mixture alongside the starting materials (succinic anhydride and cyclooctylamine). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. A suitable eluent system for TLC would be a mixture of a polar and a non-polar solvent, such as ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid product moves up the plate.[7]

Q3: What is the standard purification procedure for 4-(Cyclooctylamino)-4-oxobutanoic acid?

A3: A standard and effective purification method is acid-base extraction.[7][8] The detailed protocol is as follows:

Experimental Protocol: Acid-Base Extraction
  • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing a dilute aqueous solution of a base, such as 10% sodium hydroxide (NaOH).[5]

  • The basic conditions will deprotonate the carboxylic acid group of the product, forming a water-soluble sodium salt.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted cyclooctylamine and other non-acidic impurities.

  • Separate the layers and wash the aqueous layer with fresh organic solvent.

  • Combine the aqueous layers and cool them in an ice bath.

  • Slowly acidify the aqueous solution with a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic (pH ~2).[5]

  • The protonated product, 4-(Cyclooctylamino)-4-oxobutanoic acid, should precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under a vacuum.

Q4: My final product yield is consistently below 60%. What are the most likely reasons?

A4: Consistently low yields can often be attributed to a few key factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC.

  • Losses during Work-up: Significant product loss can occur during the extraction and filtration steps. Ensure complete precipitation by thoroughly acidifying the aqueous layer. Be careful not to lose product during transfers between flasks.

  • Side Reaction to Imide: As mentioned in the troubleshooting guide, excessive heat can lead to the formation of the succinimide byproduct, which will not be isolated with the acidic product during the basic extraction.[3]

  • Purity of Starting Materials: Using hydrolyzed succinic anhydride will directly reduce the theoretical yield.

Q5: What are the best characterization techniques for the final product?

A5: To confirm the identity and purity of your synthesized 4-(Cyclooctylamino)-4-oxobutanoic acid, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide detailed structural information.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches.

  • Melting Point Analysis: A sharp melting point range is a good indicator of purity.

References

  • US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid - Google Patents.
  • Synthesis of (1) 4-Butylamino-4-oxobutanoic acid - PrepChem.com. Available at: [Link]

  • What is the mechanism of the succinic anhydride amine reaction and how does it contribute to the formation of a specific product? - Answers.com. Available at: [Link]

  • What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen? - ResearchGate. Available at: [Link]

  • Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PubMed. Available at: [Link]

  • Product of primary amine and acid anhydride - Chemistry Stack Exchange. Available at: [Link]

  • A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - Beilstein Archives. Available at: [Link]

  • Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - MDPI. Available at: [Link]

  • Making Amides from Acid Anhydrides - Chemistry LibreTexts. Available at: [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]

  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Available at: [Link]

  • Succinic anhydride yields the cyclic imide succinimide when heated with ammonium chloride at... - Homework.Study.com. Available at: [Link]

  • Preparation of Carboxylic Acids | Edexcel A Level Chemistry Revision Notes 2015 . Available at: [Link]

Sources

Optimization

Technical Support Center: N-cyclooctylsuccinamic Acid Synthesis

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of N-cyclooctylsuccinamic acid. Our goal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of N-cyclooctylsuccinamic acid. Our goal is to provide in-depth, field-proven insights to anticipate and resolve common experimental challenges. The information herein is structured to explain not just the "how," but the critical "why" behind each step, ensuring a robust and reproducible synthetic outcome.

Core Synthesis Principle: The Chemistry of Amide Formation

The synthesis of N-cyclooctylsuccinamic acid is a classic example of nucleophilic acyl substitution. The reaction involves the nucleophilic attack of a primary amine (cyclooctylamine) on one of the electrophilic carbonyl carbons of succinic anhydride. This attack leads to the opening of the five-membered anhydride ring, forming a tetrahedral intermediate which then collapses to yield the final amic acid product. The reaction is typically high-yielding and can often be performed at room temperature without the need for a catalyst.[1][2]

Reaction Mechanism Workflow

The diagram below illustrates the step-wise chemical transformation.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product SA Succinic Anhydride Attack Nucleophilic Attack (Amine on Carbonyl) SA->Attack Electrophile CA Cyclooctylamine CA->Attack Nucleophile Intermediate Tetrahedral Intermediate Attack->Intermediate RingOpen Ring Opening Intermediate->RingOpen ProtonTransfer Proton Transfer RingOpen->ProtonTransfer Product N-cyclooctylsuccinamic acid ProtonTransfer->Product

Caption: Reaction mechanism for N-cyclooctylsuccinamic acid synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is significantly low, or I've only recovered my starting materials. What went wrong?

Answer: Low or no conversion is a common issue that can typically be traced back to one of four key areas: reagent quality, stoichiometry, solvent choice, or reaction conditions.

  • Probable Cause A: Reagent Purity

    • Explanation: Succinic anhydride is susceptible to hydrolysis, especially if stored improperly. Over time, exposure to atmospheric moisture can convert it to succinic acid, which is significantly less reactive under these conditions. Similarly, cyclooctylamine can degrade upon prolonged storage.

    • Solution:

      • Always use freshly opened or purified succinic anhydride. If hydrolysis is suspected, its melting point will be depressed and broadened.

      • Ensure the cyclooctylamine is clear and colorless. Distill if necessary.

      • Store both reagents in a desiccator or under an inert atmosphere.

  • Probable Cause B: Incorrect Stoichiometry

    • Explanation: While the reaction proceeds in a 1:1 molar ratio, ensuring the complete consumption of the anhydride is often desirable.

    • Solution: Use a slight excess of cyclooctylamine (e.g., 1.05 to 1.1 equivalents). This helps drive the reaction to completion. However, a large excess can complicate purification.

  • Probable Cause C: Inappropriate Solvent

    • Explanation: The solvent must dissolve the reactants but remain inert. Protic solvents like water or alcohols will compete with the amine nucleophile, reacting with the anhydride to form succinic acid or a monoester, respectively.

    • Solution: Employ aprotic solvents. Ethyl acetate, tetrahydrofuran (THF), or chloroform are excellent choices that facilitate the reaction without interference.[1]

  • Probable Cause D: Insufficient Thermal Energy

    • Explanation: Although the reaction is generally exothermic, a low ambient temperature can result in a very slow reaction rate.

    • Solution: If the reaction is sluggish at room temperature, gentle warming to 40-50°C can increase the rate. Monitor the reaction closely, as excessive heat can promote side reactions.[3]

Question 2: My product is contaminated with a significant, less-polar impurity. How do I identify and prevent its formation?

Answer: This is a classic sign of a common side reaction: the formation of the cyclic imide, N-cyclooctylsuccinimide.

  • Explanation of Cause: The desired product, N-cyclooctylsuccinamic acid, contains both a carboxylic acid and an amide functional group. Under harsh conditions, particularly high heat, these two groups can undergo an intramolecular condensation (dehydration) reaction to form the five-membered succinimide ring.[3][4]

  • Prevention Strategy:

    • Temperature Control: This is the most critical factor. Run the reaction at room temperature or with only gentle warming. Avoid high temperatures or prolonged heating.[1][2]

    • Avoid Dehydrating Agents: Unless the imide is the target molecule, do not add any coupling or dehydrating agents (e.g., DCC, EDC).

  • Purification Strategy (Removal of Imide):

    • The key difference between your product and the side product is the acidic carboxylic acid group. This can be exploited using an acid-base extraction. The amic acid is acidic, while the imide is neutral.

    • See the detailed protocol in Section 4 for a step-by-step guide on this purification method.

Primary vs. Side Reaction Pathways

The following diagram illustrates how reaction conditions can dictate the final product.

G Reactants Succinic Anhydride + Cyclooctylamine AmicAcid N-cyclooctylsuccinamic acid (Desired Product) Reactants->AmicAcid Room Temp. Aprotic Solvent Imide N-cyclooctylsuccinimide (Side Product) AmicAcid->Imide High Heat (Dehydration)

Caption: Reaction pathways for N-cyclooctylsuccinamic acid synthesis.

Frequently Asked Questions (FAQs)

  • Q: Is a catalyst required for this reaction?

    • A: No. The direct reaction between a primary amine and a reactive cyclic anhydride like succinic anhydride is typically efficient and does not require catalysis.[1]

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the ideal method. Use a suitable solvent system (e.g., 1:1 Hexanes:Ethyl Acetate with a drop of acetic acid). Spot the starting materials and the reaction mixture over time. The reaction is complete when the spot corresponding to the limiting reactant (usually succinic anhydride) has disappeared.

  • Q: What is the standard workup procedure?

    • A: A typical workup involves:

      • Diluting the reaction mixture with an organic solvent (e.g., ethyl acetate).

      • Washing with a mild acid (e.g., 1M HCl) to remove any unreacted cyclooctylamine.[5]

      • Washing with water, followed by brine, to remove water-soluble impurities.

      • Drying the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄).

      • Filtering and removing the solvent under reduced pressure.

  • Q: What is the best method for final purification?

    • A: For most cases where the reaction is clean, recrystallization is the most effective method to obtain a high-purity product. A solvent system like ethyl acetate/hexanes is a good starting point. If the imide side product is present, an acid-base extraction (detailed below) should be performed before recrystallization.

Key Experimental Protocols

Protocol 1: Synthesis of N-cyclooctylsuccinamic acid

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add succinic anhydride (1.0 eq).

  • Dissolution: Add a suitable aprotic solvent (e.g., ethyl acetate, ~0.5 M concentration). Stir until the anhydride is fully dissolved.

  • Addition: In a separate vial, dissolve cyclooctylamine (1.05 eq) in a small amount of the same solvent. Add the amine solution dropwise to the stirring anhydride solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 1-2 hours.

  • Workup: Once the reaction is complete, proceed with the standard workup as described in the FAQ section.

  • Isolation: Remove the solvent via rotary evaporation to yield the crude product, typically as a white or off-white solid.

Protocol 2: Purification via Acid-Base Extraction (to remove N-cyclooctylsuccinimide)

  • Dissolution: Dissolve the crude product mixture in a separatory funnel containing an organic solvent (e.g., ethyl acetate).

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake vigorously. This will deprotonate the acidic N-cyclooctylsuccinamic acid, pulling it into the aqueous layer as its sodium salt. The neutral imide will remain in the organic layer.

  • Separation: Separate the two layers. Retain the aqueous layer.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring. The N-cyclooctylsuccinamic acid will protonate and precipitate out as a solid.

  • Isolation: Collect the pure solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Data Summary Table

ParameterRecommended ConditionRationale & Potential Issues
Stoichiometry 1.0 eq Succinic Anhydride : 1.05-1.1 eq CyclooctylamineA slight excess of amine ensures full consumption of the anhydride. A large excess complicates purification.
Solvent Ethyl Acetate, THF, ChloroformAprotic solvents are crucial. Protic solvents (water, alcohols) will lead to unwanted side products.
Temperature Room Temperature (20-25°C)Sufficient for reaction. Gentle warming (40-50°C) can be used if slow. High heat (>60°C) promotes imide formation.[3]
Concentration 0.2 - 1.0 MVery dilute conditions may slow the reaction rate; very high concentrations can lead to poor stirring or precipitation issues.
Purification Recrystallization or Acid-Base ExtractionRecrystallization is ideal for clean reactions. Acid-base extraction is required if the imide side product is present.

References

  • Mechanism Studies of LCP Synthesis. (n.d.). MDPI. Retrieved from [Link]

  • Chemistry of Amides. (2022). LibreTexts Chemistry. Retrieved from [Link]

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  • What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen? (2014). ResearchGate. Retrieved from [Link]

  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis process of N-amino-3-azabicyclo[6][6] octane hydrochloride. (n.d.). Google Patents. Retrieved from

  • Product of primary amine and acid anhydride. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved from [Link]

  • An efficient synthesis of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. (n.d.). PubMed Central. Retrieved from [Link]

  • Side reactions in the SPPS of Cys-containing peptides. (2013). PubMed. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Thieme Chemistry. Retrieved from [Link]

  • Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology. (2017). PubMed Central. Retrieved from [Link]

  • Succinic anhydride yields the cyclic imide succinimide when heated... (2023). Filo. Retrieved from [Link]

  • 248 questions with answers in AMIDES. (n.d.). ResearchGate. Retrieved from [Link]

  • Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. (n.d.). PubMed Central. Retrieved from [Link]

  • Succinic anhydride yields the cyclic imide succinimide when heated with ammonium chloride at... (n.d.). Homework.Study.com. Retrieved from [Link]

  • Side reactions in peptide synthesis. (n.d.). University of Technology Sydney. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-(Cyclooctylamino)-4-oxobutanoic acid

Prepared by the Senior Application Science Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Cyclooctylamino)-4-oxobutanoic acid (CAS 3927...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Cyclooctylamino)-4-oxobutanoic acid (CAS 392714-61-3). We address common questions and troubleshooting scenarios related to its stability in solution, drawing from fundamental chemical principles and established analytical methodologies for related compounds.

Compound Overview & Key Chemical Features

4-(Cyclooctylamino)-4-oxobutanoic acid is a dicarboxylic acid monoamide. Its structure contains two key functional groups that dictate its chemical behavior and stability in solution: a secondary amide and a terminal carboxylic acid. Understanding the reactivity of these groups is crucial for designing robust experiments and ensuring data integrity.

  • Amide Moiety : The secondary amide linkage is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield succinic acid and cyclooctylamine.

  • Carboxylic Acid Moiety : This group can ionize, making the molecule's overall charge and solubility pH-dependent.

  • Intramolecular Interaction : The proximity of the carboxylic acid and the amide groups allows for a potential intramolecular reaction (cyclization) to form N-cyclooctylsuccinimide, especially under dehydrating conditions or upon heating.[1][2]

Below is a diagram illustrating the structure and its primary potential degradation pathways.

G cluster_main 4-(Cyclooctylamino)-4-oxobutanoic acid cluster_degradation Potential Degradation Pathways compound 4-(Cyclooctylamino)-4-oxobutanoic acid (Stable Form) hydrolysis Amide Hydrolysis Products Succinic Acid + Cyclooctylamine compound->hydrolysis  Hydrolysis (Strong Acid/Base, Heat) cyclization Intramolecular Cyclization Product N-Cyclooctylsuccinimide compound->cyclization  Cyclization (Dehydrating conditions, Heat)

Caption: Key degradation pathways for 4-(Cyclooctylamino)-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of degradation for this compound in solution?

A1: The two most probable degradation pathways are amide hydrolysis and intramolecular cyclization .

  • Amide Hydrolysis : This involves the cleavage of the amide bond, yielding succinic acid and cyclooctylamine. This reaction is typically catalyzed by hydronium (H₃O⁺) or hydroxide (OH⁻) ions, meaning it is accelerated at low and high pH.[3]

  • Intramolecular Cyclization : The compound can cyclize to form the corresponding imide, N-cyclooctylsuccinimide, with the elimination of a water molecule. This reaction can be favored in aprotic organic solvents or upon heating of solid or concentrated samples.[1][2] The reverse reaction, the opening of the imide ring, is also a known phenomenon.[1][4]

Q2: How does pH affect the stability and solubility of my compound?

A2: The pH of the solution is a critical factor.

  • Stability : The compound is expected to be most stable in a neutral to slightly acidic pH range (approx. pH 4-7). In strongly acidic (pH < 3) or strongly alkaline (pH > 9) solutions, the rate of amide hydrolysis is likely to increase significantly.[3][4]

  • Solubility : As a carboxylic acid, the compound's solubility in aqueous buffers is highly pH-dependent. At pH values below its pKa (estimated to be around 4-5), the carboxylic acid will be protonated and the molecule will be less soluble. Above the pKa, it will be deprotonated to the more soluble carboxylate form.

Q3: What is the best way to prepare and store stock solutions?

A3: Based on the chemical properties, we recommend the following:

  • Solvent Choice : For initial stock solutions, a high-purity organic solvent such as DMSO or ethanol is recommended. These solvents minimize the risk of hydrolysis. For aqueous experiments, prepare a concentrated stock in an organic solvent and then dilute it into your aqueous buffer immediately before use.

  • Storage Conditions : Solid 4-(Cyclooctylamino)-4-oxobutanoic acid should be stored at ambient temperature in a dry location. Stock solutions in organic solvents should be stored at -20°C or -80°C to slow down potential degradation. We recommend aliquoting the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions should ideally be prepared fresh for each experiment.

Q4: How can I confirm the stability of the compound in my specific experimental buffer?

A4: You must perform a stability study. The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] The protocol involves incubating the compound in your buffer at the experimental temperature and taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours). A decrease in the peak area of the parent compound and/or the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution & Investigation
Loss of biological activity or inconsistent results over time. Compound degradation in the experimental medium.1. Verify Stock Solution : Analyze your stock solution by HPLC or LC-MS to ensure its integrity. 2. Perform a Time-Course Stability Study : Incubate the compound in your final assay buffer. Analyze samples at T=0 and after the longest experimental time point. A >5-10% decrease in the parent peak suggests instability. 3. Adjust Buffer pH : If the buffer is highly acidic or basic, consider adjusting it to a more neutral pH range (6.0-7.5) if your experiment allows.
Precipitate forms when diluting organic stock into aqueous buffer. Poor aqueous solubility at the working concentration and/or pH.1. Check pH : Ensure the final buffer pH is at least 1.5-2 units above the compound's pKa to maintain the soluble carboxylate form. 2. Lower Final Concentration : The compound may be exceeding its solubility limit. Try lowering the working concentration. 3. Use a Co-solvent : If the experimental system permits, including a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol in the final aqueous solution can improve solubility.
Appearance of new peaks in chromatogram during analysis. Chemical degradation or reaction with buffer components.1. Identify Degradants : Use LC-MS/MS to obtain the mass of the new peaks. Compare them to the expected masses of hydrolysis products (Succinic Acid, Cyclooctylamine) or the cyclized product (N-Cyclooctylsuccinimide). 2. Evaluate Buffer Reactivity : Some buffer components (e.g., primary amines like Tris) could potentially react with the compound. Test stability in a simpler buffer system like phosphate-buffered saline (PBS) to rule out buffer-specific reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study helps to proactively identify potential degradation products and establish a stability-indicating analytical method.

  • Prepare Solutions : Prepare solutions of 4-(Cyclooctylamino)-4-oxobutanoic acid (e.g., 1 mg/mL) in the following solutions:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • 3% H₂O₂ (Oxidative Stress)

    • Control: Your typical solvent (e.g., 50:50 Acetonitrile:Water)

  • Incubation : Incubate the solutions at a controlled, elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Keep a parallel set of samples at 4°C as a baseline.

  • Analysis : Neutralize the acidic and basic samples if necessary. Analyze all samples by LC-MS.

  • Evaluation : Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent compound peak and the formation of new peaks. Use the mass spectrometer to identify the mass of these new peaks, which will serve as markers for specific degradation pathways.

Protocol 2: General Purpose LC-MS/MS Method for Quantification

This method can be adapted to monitor the stability of the parent compound and detect its primary degradants.

Parameter Recommendation
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate.
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS Ionization Electrospray Ionization (ESI), Positive and Negative Mode
MS Analysis Monitor for the [M+H]⁺ and [M-H]⁻ of the parent compound and expected degradants.

This is a starting point; method optimization is required for specific applications.[5][6][7]

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock in DMSO prep_working Dilute into Test Buffer (e.g., PBS, pH 7.4) prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sample_t0 Sample at T=0 sample_t_final Sample at T=Final quench Quench Reaction (e.g., add cold Acetonitrile) sample_t0->quench sample_t_final->quench analyze Analyze by LC-MS quench->analyze data Compare Peak Area of Parent Compound (T=Final vs T=0) analyze->data

Caption: Workflow for a typical solution stability experiment.

References
  • Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available from: [Link]

  • Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available from: [Link]

  • PubChem. 4-Amino-4-oxobutanoic acid;sulfane. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Kinetics of Hydrolysis of Succinimides. Available from: [Link]

  • Al-Saffar, F. J., & Al-Shamma, J. A. (2023). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. PMC - NIH. Available from: [Link]

  • Al-Mousawi, S. M., & Moustafa, A. H. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available from: [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]

  • Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. Available from: [Link]

  • PubChem. 4-[cyclohexyl(methyl)amino]-4-oxobutanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Agrawal, S., & Kumar, A. (2018). Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Spectral Characterizations, Computational Studies and Biological investigation of 4-(4-(2-hydroxyethyl)phenylamino)-4-oxobutanoic acid and its trimethyltin(IV) complex. Available from: [Link]

  • Royal Society of Chemistry. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science. Available from: [Link]

  • MDPI. (2020). Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS. Available from: [Link]

  • Indian Academy of Sciences. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences. Available from: [Link]

  • PubChem. 4-[2,5-Bis(methoxycarbonyl)anilino]-4-oxobutanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • RIFM. (2021). RIFM fragrance ingredient safety assessment, cyclooct-4-en-1-yl methyl carbonate, CAS registry number 87731-18-8. Food and Chemical Toxicology. Available from: [Link]

  • Blass, B. E. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI. Available from: [Link]

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Troubleshooting

Technical Support Center: Stability and Handling of 4-(Cyclooctylamino)-4-oxobutanoic acid

Welcome to the technical support guide for 4-(Cyclooctylamino)-4-oxobutanoic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Cyclooctylamino)-4-oxobutanoic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices to prevent the degradation of this compound. Our goal is to ensure the integrity and reproducibility of your experiments by addressing potential stability issues proactively.

I. Understanding the Molecule: Structural Vulnerabilities

4-(Cyclooctylamino)-4-oxobutanoic acid is characterized by two key functional groups: a secondary amide and a terminal carboxylic acid. The stability of the molecule is primarily dictated by the chemical reactivity of these groups. The most common degradation pathway is the hydrolysis of the amide bond, which is susceptible to catalysis under both acidic and basic conditions.[1][2] Other potential degradation routes include oxidation, thermal decomposition, and photolysis, although amide hydrolysis is typically the primary concern in experimental settings.[3][4][5]

II. Troubleshooting Guide & FAQs

This section is designed to address common issues encountered during the handling and use of 4-(Cyclooctylamino)-4-oxobutanoic acid.

Q1: I observe a new, more polar peak in my HPLC/LC-MS analysis of a stock solution. What is happening?

A1: The appearance of a new, more polar peak is a classic indicator of amide bond hydrolysis. This reaction cleaves the molecule into its two constituents: succinic acid and cyclooctylamine. Both of these degradation products are significantly more polar than the parent compound, causing them to elute earlier on a reverse-phase HPLC column.

  • Causality: The amide bond, while relatively stable, can be hydrolyzed by trace amounts of acid or base in your solvent, or even by water itself, especially with prolonged storage or elevated temperatures.[1][2] The carboxylic acid moiety of the parent molecule can, in some cases, contribute to acid-catalyzed auto-hydrolysis, particularly in protic solvents.

  • Verification Protocol:

    • Co-injection: If standards are available, co-inject your degraded sample with authentic samples of succinic acid and cyclooctylamine to see if the retention times match.

    • LC-MS Analysis: Analyze the new peak by mass spectrometry. You should observe ions corresponding to the molecular weights of succinic acid (118.09 g/mol ) and cyclooctylamine (127.24 g/mol ).

Q2: My compound's biological activity has decreased over time, even though the concentration appears correct by UV-Vis spectroscopy. Why?

A2: This is a strong indication of chemical degradation where the primary chromophore is retained but the pharmacophore is destroyed. The amide bond is often critical for biological activity, and its cleavage would render the molecule inactive. UV-Vis spectroscopy may be misleading as both the parent molecule and its degradation products might absorb at similar wavelengths.

  • Causality: The amide linkage is likely integral to the compound's interaction with its biological target. Hydrolysis severs this link. Analytical techniques that only measure concentration without assessing purity, such as UV-Vis, will not detect this loss of integrity.

  • Recommended Action: Immediately assess the purity of your sample using a stability-indicating method like HPLC or LC-MS. These chromatographic techniques separate the parent compound from its degradants, providing an accurate measure of purity.

Q3: What are the optimal conditions for storing the solid (powder) form of 4-(Cyclooctylamino)-4-oxobutanoic acid?

A3: Proper storage of the solid compound is crucial for long-term stability. The primary goals are to protect it from moisture, light, and heat.

  • Expert Recommendation: Based on best practices for storing chemicals with similar functional groups, the following conditions are advised:[6][7][8]

    • Temperature: Store at -20°C or lower. This minimizes the kinetic rate of any potential solid-state degradation.

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen). This displaces moisture and oxygen, preventing hydrolysis and oxidation.

    • Light: Protect from light by using an amber vial or by storing the vial in a dark container. Photosensitive chemicals can degrade upon exposure to UV light.[7]

    • Container: Use a tightly sealed vial with a secure cap to prevent moisture ingress.

ParameterRecommended ConditionRationale
Temperature ≤ -20°CSlows degradation kinetics
Atmosphere Inert Gas (Ar, N₂)Prevents hydrolysis and oxidation
Light Protected (Amber Vial)Prevents photodecomposition
Container Tightly SealedPrevents moisture absorption

Q4: I need to make a stock solution for my experiments. What solvent should I use and how should I store it?

A4: The choice of solvent is the most critical factor for solution stability. Aprotic, anhydrous solvents are strongly preferred.

  • Causality: Protic solvents like water, methanol, or ethanol can directly participate in the hydrolysis of the amide bond.[2] Even high-purity solvents can contain trace amounts of water or acidic/basic impurities that accumulate over time.

  • Protocol for Stock Solution Preparation & Storage:

    • Solvent Selection: Use an anhydrous, aprotic solvent such as DMSO or DMF. Ensure the solvent is from a freshly opened bottle or has been properly stored to prevent water absorption.

    • Preparation: Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture onto the powder. Prepare the solution under an inert atmosphere if possible.

    • Storage:

      • Store stock solutions at -80°C for long-term stability.

      • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and accelerate degradation.

      • Use vials with PTFE-lined caps to ensure a tight seal.

III. Key Degradation Pathways and Prevention

Understanding the chemical mechanisms of degradation is key to preventing them. The primary pathway of concern is hydrolysis.

Amide Hydrolysis

Amide hydrolysis can be catalyzed by either acid or base.[9][10]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][9]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is generally slower than acid-catalyzed hydrolysis for amides but can be significant if basic impurities are present.[10]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Parent Parent Compound (Amide) A_Protonation Protonated Amide (Activated) A_Parent->A_Protonation + H⁺ A_Attack Tetrahedral Intermediate A_Protonation->A_Attack + H₂O A_Products Succinic Acid + Cyclooctylammonium A_Attack->A_Products Collapse B_Parent Parent Compound (Amide) B_Attack Tetrahedral Intermediate B_Parent->B_Attack + OH⁻ B_Products Succinate + Cyclooctylamine B_Attack->B_Products Collapse

Caption: Key mechanisms for the degradation of 4-(Cyclooctylamino)-4-oxobutanoic acid.

IV. Experimental Workflow for Stability Assessment

To ensure the integrity of your experimental results, it is crucial to validate the stability of your compound under your specific experimental conditions. This protocol is based on principles outlined in the ICH Q1A guidelines for stability testing.[11][12][13][14]

workflow prep Prepare Stock Solution in Experimental Buffer/Media t0 Time-Zero Analysis (T₀) (HPLC/LC-MS) prep->t0 incubate Incubate under Experimental Conditions (e.g., 37°C, 24h) prep->incubate compare Compare Tₓ vs T₀ t0->compare tx Time-Point Analysis (Tₓ) (HPLC/LC-MS) incubate->tx tx->compare stable Compound Stable (<5% degradation) compare->stable Pass unstable Compound Unstable (>5% degradation) compare->unstable Fail action Action Required: - Shorten incubation - Re-evaluate solvent unstable->action

Caption: Workflow for assessing compound stability under experimental conditions.

Protocol: Short-Term Stability Assessment
  • Preparation: Prepare a solution of 4-(Cyclooctylamino)-4-oxobutanoic acid in the final buffer or cell culture medium that will be used for your experiment.

  • Time Zero (T₀) Sample: Immediately after preparation, take an aliquot of the solution and quench any potential reaction by diluting it in a suitable solvent (e.g., Acetonitrile/Water). Analyze this sample by HPLC or LC-MS to establish a baseline purity profile. This is your T₀ reference.

  • Incubation: Incubate the remaining solution under the exact conditions of your experiment (e.g., temperature, duration, light exposure).

  • Time Point (Tₓ) Sample: At the end of the incubation period, take a second aliquot and process it in the same way as the T₀ sample.

  • Analysis and Comparison: Analyze the Tₓ sample by HPLC/LC-MS. Compare the peak area of the parent compound in the Tₓ sample to the T₀ sample. A decrease of >5-10% in the parent peak area, accompanied by the appearance of new peaks, indicates significant degradation.

By following these guidelines and proactively assessing stability, you can ensure the reliability and accuracy of your research involving 4-(Cyclooctylamino)-4-oxobutanoic acid.

References

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Justrite. The Top 10 Best Practices For Proper Chemical Storage. Justrite. Available from: [Link]

  • Novotný O., Cejpek K., Velíšek J. (2008). Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences, 26: 117–131. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link]

  • Novotný, O., et al. (2021). Formation of Carboxylic Acids during Degradation of Monosaccharides. ResearchGate. Available from: [Link]

  • Polyscience. (2025). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. Polyscience. Available from: [Link]

  • Ma, S., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Available from: [Link]

  • Khan Academy. (2019). mechanism of amide hydrolysis. YouTube. Available from: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. Available from: [Link]

  • Cleveland State University. Practices for Proper Chemical Storage. Cleveland State University. Available from: [Link]

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. International Council for Harmonisation. Available from: [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]

  • Liu, H., et al. (2018). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available from: [Link]

  • HSCprep. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSCprep. Available from: [Link]

  • Shen, T., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. Available from: [Link]

  • Allen, S. Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Available from: [Link]

  • LibreTexts Chemistry. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Available from: [Link]

  • Hunt, I. Ch20 : Amide hydrolysis. University of Calgary. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. Available from: [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. Available from: [Link]

  • PubChem. 4-Cyclobutyl-4-oxobutyric acid. National Center for Biotechnology Information. Available from: [Link]

  • Hinterndorfer, M., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. Life Science Alliance. Available from: [Link]

  • DENIOS. Chemical Storage Principles & Best Practices. DENIOS. Available from: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Britannica. Carboxylic acid - Synthesis, Reactions, Properties. Available from: [Link]

  • PubChem. 4-[2,5-Bis(methoxycarbonyl)anilino]-4-oxobutanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Chloro-4-oxobutanoic acid. National Center for Biotechnology Information. Available from: [Link]

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Optimization

Technical Support Center: Optimizing Amide Synthesis

Welcome to the technical support center for amide synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges in amide bond formation. This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides & FAQs

Frequently Asked Questions
Q1: My amide coupling reaction is sluggish or not going to completion. What are the first things I should check?

A1: A slow or incomplete reaction is a common issue. Here’s a logical troubleshooting workflow:

  • Reagent Quality: Ensure your carboxylic acid and amine starting materials are pure and dry. Moisture can hydrolyze activated intermediates. Solvents and bases should also be anhydrous. The use of molecular sieves (3Å or 4Å) can be beneficial.[1]

  • Activation Efficiency: The choice of coupling reagent is critical. For standard couplings, carbodiimides like EDC or DCC are often sufficient. However, for more challenging substrates (e.g., sterically hindered or electron-deficient partners), consider more potent activating agents like HATU, HBTU, or PyBOP.[][3][4]

  • Base Selection: The role of the base is to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the amine. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used. Ensure you are using the correct stoichiometry of the base.

  • Temperature: Most amide couplings are run at room temperature.[5] If the reaction is slow, gentle heating (e.g., 40-50 °C) can sometimes improve the rate, but be cautious as this can also promote side reactions and racemization.[6]

  • Concentration: Ensure the reaction concentration is appropriate. Highly dilute conditions can slow down bimolecular reactions.

Q2: I'm observing significant side products in my reaction. What are the likely culprits and how can I minimize them?

A2: Side product formation is often related to the choice of coupling reagent and reaction conditions. Here are some common side reactions and their solutions:

  • Racemization: This is a major concern when coupling chiral carboxylic acids, especially N-protected amino acids.

    • Cause: The activated carboxylic acid can form an oxazolone intermediate, which can tautomerize, leading to a loss of stereochemical integrity.

    • Solution:

      • Use additives that suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[7][8] These additives react with the activated acid to form an active ester that is less prone to racemization.

      • Employ coupling reagents that incorporate these additives, such as HATU, HBTU, or HCTU.[][9]

      • Perform the reaction at a lower temperature (e.g., 0 °C).

  • N-Acylurea Formation: This is a common side product when using carbodiimide coupling reagents like DCC or EDC.

    • Cause: The O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive towards the amine.

    • Solution: Add HOBt or HOAt to the reaction. These additives trap the O-acylisourea intermediate by forming an active ester, preventing the rearrangement.

  • Guanidinium Byproduct: This can occur with aminium/uronium-based coupling reagents like HBTU or HATU.

    • Cause: The amine nucleophile can attack the coupling reagent itself.

    • Solution: Ensure the carboxylic acid is fully activated before adding the amine. A common practice is to pre-activate the acid with the coupling reagent and base for a few minutes before introducing the amine.

Q3: How do I choose the right coupling reagent for my specific substrates?

A3: The choice of coupling reagent is critical for a successful amide synthesis and depends heavily on the nature of your carboxylic acid and amine.

  • For routine, unhindered substrates: Carbodiimides like EDC (water-soluble byproduct) or DCC (insoluble byproduct, easily filtered) are often cost-effective and efficient, especially when used with additives like HOBt.[3][10]

  • For sterically hindered or electron-deficient substrates: More powerful phosphonium (PyBOP , BOP ) or aminium/uronium (HATU , HBTU , HCTU ) reagents are recommended.[][3][4] HATU is often considered one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt-ester.[4]

  • For preventing racemization in peptide synthesis: HATU , HCTU , and other reagents based on HOAt or its derivatives are superior to those based on HOBt.[4]

  • When avoiding hazardous byproducts: The use of BOP should be limited due to the formation of carcinogenic HMPA. PyBOP is a safer alternative.

Here is a decision-making workflow to guide your selection:

G start Start: Select Coupling Reagent is_chiral Is the carboxylic acid chiral? start->is_chiral is_difficult Are substrates sterically hindered or electron deficient? is_chiral->is_difficult No hatu_hctu Use HATU, HCTU, or PyAOP (HOAt-based) is_chiral->hatu_hctu Yes carbodiimide Use Carbodiimide (EDC, DCC) + Additive (HOBt) is_difficult->carbodiimide No phosphonium_aminium Use Phosphonium (PyBOP) or Aminium (HBTU, TBTU) Reagent is_difficult->phosphonium_aminium Yes

Caption: Decision workflow for selecting an appropriate amide coupling reagent.

Experimental Protocols
General Protocol for Amide Coupling using HATU

This protocol is suitable for a wide range of substrates, including those that are sterically hindered or prone to racemization.

  • To a stirred solution of the carboxylic acid (1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF or DCM), add HATU (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
ReagentFull NameByproductsAdvantagesDisadvantages
DCC DicyclohexylcarbodiimideDicyclohexylurea (DCU)Inexpensive, potentDCU can be difficult to remove, potential for N-acylurea formation
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble ureaByproduct easily removed by aqueous workupLess reactive than DCC, potential for N-acylurea formation
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateTetramethylurea, HOAtHigh reactivity, low racemizationExpensive, can form guanidinium byproduct with amine
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateTetramethylurea, HOBtGood reactivity, widely usedCan cause racemization in sensitive substrates
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHMPA-free byproductGood for hindered couplings, safer than BOPCan be less reactive than HATU
Mechanistic Insights
Mechanism of Carbodiimide-Mediated Amide Synthesis with HOBt

The following diagram illustrates the generally accepted mechanism for amide bond formation using a carbodiimide (represented as R-N=C=N-R) and HOBt as an additive. This pathway minimizes side reactions like N-acylurea formation and racemization.

G cluster_activation Activation cluster_trapping Trapping & Suppression of Side Reactions cluster_coupling Coupling RCOOH Carboxylic Acid (R-COOH) Carbodiimide Carbodiimide (R'-N=C=N-R') O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + Carbodiimide HOBt HOBt OBt_Ester OBt Active Ester (Less Prone to Racemization) O_Acylisourea->OBt_Ester + HOBt N_Acylurea N-Acylurea Byproduct (Side Reaction) O_Acylisourea->N_Acylurea Rearrangement (without HOBt) Amine Amine (R''-NH2) Amide Amide Product (R-CO-NH-R'') OBt_Ester->Amide + Amine

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(Cyclooctylamino)-4-oxobutanoic acid

Welcome to the technical support center for the synthesis of 4-(Cyclooctylamino)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Cyclooctylamino)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

I. Overview of the Synthesis

The synthesis of 4-(Cyclooctylamino)-4-oxobutanoic acid is typically achieved through the nucleophilic acyl substitution reaction between succinic anhydride and cyclooctylamine. This reaction is valued for its atom economy and generally proceeds under mild conditions.

The fundamental mechanism involves the nucleophilic attack of the primary amine (cyclooctylamine) on one of the carbonyl carbons of the succinic anhydride ring. This leads to the opening of the anhydride ring and the formation of the desired amide and a carboxylic acid functional group.

Below is a diagram illustrating the primary reaction pathway:

Reaction_Pathway cluster_reactants Reactants cluster_product Product succinic_anhydride Succinic Anhydride product 4-(Cyclooctylamino)-4-oxobutanoic acid succinic_anhydride->product Nucleophilic Acyl Substitution cyclooctylamine Cyclooctylamine cyclooctylamine->product

Caption: Primary reaction pathway for the synthesis of 4-(Cyclooctylamino)-4-oxobutanoic acid.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the synthesis, analysis, and purification of 4-(Cyclooctylamino)-4-oxobutanoic acid.

FAQ 1: My reaction yield is lower than expected. What are the potential causes?

Low yields can stem from several factors, ranging from reaction conditions to the purity of your starting materials. Here’s a troubleshooting guide to help you identify the root cause:

Symptom Possible Cause Suggested Solution
Low conversion of starting materials Insufficient reaction time or temperature. The reaction, while often exothermic, may require stirring at room temperature for several hours to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor quality of reagents. Impurities in either the succinic anhydride or cyclooctylamine can lead to side reactions, consuming the starting materials. Ensure you are using high-purity reagents.
Presence of a significant amount of a major byproduct Formation of N-cyclooctylsuccinimide. This is the most common side product, especially if the reaction is heated. Avoid high temperatures unless you are intentionally trying to synthesize the imide.
Degradation of starting materials or product. While generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases, high heat) can lead to degradation.
FAQ 2: I've identified an impurity in my reaction mixture. How can I determine its structure?

The most common impurity is N-cyclooctylsuccinimide. However, other side products are possible. A combination of analytical techniques is essential for unambiguous structure elucidation.

A. The Prime Suspect: N-cyclooctylsuccinimide

The formation of the cyclic imide, N-cyclooctylsuccinimide, is the most frequently encountered side reaction. This occurs when the initially formed 4-(cyclooctylamino)-4-oxobutanoic acid undergoes an intramolecular condensation with the loss of a water molecule. This process is significantly accelerated by heat.

Side_Reaction main_product 4-(Cyclooctylamino)-4-oxobutanoic acid side_product N-cyclooctylsuccinimide main_product->side_product Intramolecular Condensation (Heat) water H2O

Caption: Formation of the N-cyclooctylsuccinimide side product.

B. Spectroscopic Signatures for Identification

The following tables provide the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for the desired product and the common side product. These will be invaluable for identifying the components of your reaction mixture.

Table 1: Predicted Spectroscopic Data for 4-(Cyclooctylamino)-4-oxobutanoic acid

Technique Predicted Data
¹H NMR ~10-12 ppm (broad s, 1H, COOH) , ~7.5-8.5 ppm (broad s, 1H, NH), ~3.8-4.0 ppm (m, 1H, CH-NH), ~2.5-2.7 ppm (t, 2H, CH₂-COOH), ~2.3-2.5 ppm (t, 2H, CH₂-CONH), ~1.3-1.8 ppm (m, 14H, cyclooctyl CH₂)
¹³C NMR ~175-180 ppm (COOH) , ~170-175 ppm (CONH) , ~50-55 ppm (CH-NH), ~30-35 ppm (cyclooctyl CH₂), ~25-30 ppm (CH₂-COOH), ~20-25 ppm (CH₂-CONH)
Mass Spec (EI) M⁺ at m/z 227 . Key fragments: m/z 128 ([M-C₄H₅O₃]⁺), m/z 111 ([C₈H₁₅]⁺), m/z 100 ([C₄H₄O₃]⁺)

Table 2: Predicted Spectroscopic Data for N-cyclooctylsuccinimide

Technique Predicted Data
¹H NMR ~3.8-4.0 ppm (m, 1H, CH-N), ~2.7 ppm (s, 4H, succinimide CH₂) , ~1.4-1.9 ppm (m, 14H, cyclooctyl CH₂)
¹³C NMR ~177 ppm (C=O) , ~50-55 ppm (CH-N), ~30-35 ppm (cyclooctyl CH₂), ~28 ppm (succinimide CH₂)
Mass Spec (EI) M⁺ at m/z 209 . Key fragments: m/z 126 ([M-C₈H₁₅]⁺), m/z 111 ([C₈H₁₅]⁺), m/z 98 ([C₄H₄NO₂]⁺)

C. Side Products from Impurities in Starting Materials

Impurities in your starting materials can lead to a range of unexpected side products.

  • Impurities in Cyclooctylamine: Commercial cyclooctylamine may contain small amounts of other cyclic amines or diamines. These will react with succinic anhydride to form their corresponding amides, leading to impurities with different molecular weights.

  • Impurities in Succinic Anhydride: The most common impurity in succinic anhydride is succinic acid itself, which will not interfere with the primary reaction. However, other dicarboxylic acids or anhydrides could be present in trace amounts, leading to the formation of different amido-acids.

FAQ 3: How can I purify my product and remove these side products?

A multi-step purification strategy is often necessary to achieve high purity.

A. Experimental Protocol: Purification by Column Chromatography

This is a highly effective method for separating 4-(Cyclooctylamino)-4-oxobutanoic acid from the less polar N-cyclooctylsuccinimide.

  • Prepare the Column: Use a silica gel stationary phase. The column size will depend on the scale of your reaction.

  • Choose the Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate). The less polar N-cyclooctylsuccinimide will elute first, followed by the more polar desired product.

  • Monitor the Elution: Use TLC to track the separation and identify the fractions containing your product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

B. Recrystallization

For further purification, recrystallization can be employed. A suitable solvent system would be a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane).

III. Analytical Methodologies

To effectively troubleshoot your synthesis, robust analytical methods are essential.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for monitoring reaction progress and assessing the purity of the final product.

Experimental Protocol: HPLC Analysis

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Start with a high aqueous concentration (e.g., 95% water) to retain the polar analytes.

    • Gradually increase the acetonitrile concentration to elute the compounds.

  • Detection: UV detection at 210 nm is suitable for detecting the amide and carboxylic acid functionalities.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of these relatively non-volatile compounds, derivatization is often necessary to increase their volatility.

Experimental Protocol: GC-MS Analysis with Derivatization

  • Derivatization: Silylation is a common derivatization technique for carboxylic acids and amides. Use a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Column: A standard non-polar column (e.g., DB-5ms) is generally suitable.

  • Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

  • Mass Spectrometry: Use electron ionization (EI) and scan a mass range of m/z 50-500.

IV. References

  • Patai, S. (Ed.). (1969). The Chemistry of Amides. John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • NIST Chemistry WebBook. [Link]

  • Pouchert, C. J. (1997). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company. [Link]

Optimization

Technical Support Center: N-Cyclooctylsuccinamic Acid Production Scale-Up

Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of N-cyclooctylsuccinamic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of N-cyclooctylsuccinamic acid from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a robust, scalable, and reproducible process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the initial stages of process development and scale-up.

Q1: What is the fundamental reaction for synthesizing N-cyclooctylsuccinamic acid?

A1: The synthesis is a straightforward nucleophilic acyl substitution, specifically the aminolysis of an acid anhydride. Cyclooctylamine, a primary amine, acts as the nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This opens the anhydride ring to form the target amic acid, N-cyclooctylsuccinamic acid. The reaction is typically high-yielding and clean at laboratory scale when performed under controlled conditions.[1][2][3]

Q2: What are the most critical parameters to control during scale-up?

A2: When scaling up this reaction, the following parameters become critical and require careful management:

  • Temperature Control: The reaction is exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, which can promote side reactions, primarily the formation of N-cyclooctylsuccinimide through dehydration of the amic acid product.[2][4]

  • Reagent Addition Rate: Slow, controlled addition of the cyclooctylamine to a solution of succinic anhydride is crucial to manage the exotherm and prevent localized high concentrations of the amine.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction kinetics and temperature distribution. Inadequate mixing can lead to hot spots and incomplete conversion.

  • Solvent Selection: The solvent must be able to dissolve the starting materials, be inert to the reaction conditions, and facilitate product isolation (e.g., by allowing for precipitation upon cooling or addition of an anti-solvent).

Q3: What is the primary impurity of concern and how is it formed?

A3: The most common process-related impurity is N-cyclooctylsuccinimide . This imide is formed via an intramolecular cyclodehydration of the N-cyclooctylsuccinamic acid product.[2] This side reaction is accelerated by heat. Therefore, maintaining a moderate reaction temperature and avoiding excessive temperatures during workup and drying are paramount to minimizing its formation.

Part 2: Troubleshooting Guide: From Low Yield to Purification Hurdles

This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues that may arise during the scale-up process.

Issue 1: Low Reaction Yield or Incomplete Conversion

Q: My reaction yield has dropped significantly upon scaling up from 10g to 1kg. HPLC analysis shows unreacted cyclooctylamine and succinic anhydride. What is the likely cause?

A: This issue typically points to problems with reaction kinetics or mixing.

  • Causality - Poor Mass and Heat Transfer: In a larger reactor, the surface-area-to-volume ratio decreases, making both mixing and heat transfer less efficient. If cyclooctylamine is added too quickly, it can react in a localized area before it has a chance to disperse. This can also create hot spots that might degrade the product.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure the molar equivalents of both reactants are correct. A slight excess (1.05-1.10 eq.) of the amine can sometimes be used to drive the reaction to completion, but this may complicate purification.

    • Optimize Addition Profile: Implement a slow, controlled addition of the amine using a dosing pump. Monitor the internal temperature of the reactor closely. The addition rate should be set to maintain the desired temperature range without excessive cooling demand.

    • Improve Agitation: Increase the stirrer speed to improve mixing. Ensure the agitator design is appropriate for the reactor geometry and batch volume to avoid dead zones where reactants do not mix.

    • Consider Solvent Volume: A more dilute reaction may help with heat management and solubility, though this can reduce throughput. A typical starting point is a concentration that allows for a mobile slurry or solution throughout the reaction.

Issue 2: High Levels of N-Cyclooctylsuccinimide Impurity

Q: I'm observing 5-10% of the N-cyclooctylsuccinimide impurity in my crude product, which was not an issue at the lab scale. How can I prevent this?

A: The formation of the imide is a direct consequence of excessive heat.[2][4]

  • Causality - Thermal Stress: The amic acid functional group is thermally labile.[5][6] Any process step where the product is exposed to high temperatures (e.g., reaction exotherm, distillation to remove solvent, or aggressive drying) will promote the cyclodehydration to the imide.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature below 40-50°C. The reaction can often be run successfully at room temperature.[1]

    • Avoid Distillative Workups: Do not attempt to remove the reaction solvent by distillation if the product is in solution. Instead, favor isolation by precipitation or crystallization at a lower temperature.

    • Gentle Drying Conditions: Dry the final product under vacuum at a mild temperature (e.g., 40-50°C). High-temperature oven drying will significantly increase imide formation.

    • pH Control: While the reaction is typically run without a base, ensuring the conditions do not become acidic can help, as acid can catalyze the dehydration.

Diagram: Troubleshooting Decision Tree for Low Yield

A logical guide to diagnosing and solving yield issues.

low_yield_troubleshooting start Low Yield Observed check_conversion Analyze In-Process Control (IPC) Sample (e.g., HPLC, TLC) start->check_conversion conversion_issue Is the reaction incomplete? check_conversion->conversion_issue incomplete Yes: Incomplete Reaction conversion_issue->incomplete Yes complete No: Reaction is Complete conversion_issue->complete No cause_incomplete Potential Causes: - Poor Mixing - Incorrect Stoichiometry - Insufficient Reaction Time - Low Temperature incomplete->cause_incomplete solve_incomplete Solutions: - Increase agitation speed - Verify reactant charges - Extend reaction time - Slightly increase temperature (monitor for imide) cause_incomplete->solve_incomplete cause_complete Potential Causes: - Product loss during workup - Product loss during isolation/filtration - Degradation post-reaction complete->cause_complete solve_complete Solutions: - Optimize extraction/wash steps - Check filter for leaks; optimize anti-solvent addition - Analyze for degradation products (e.g., imide) cause_complete->solve_complete

Issue 3: Product Isolation and Purification Challenges

Q: My product is "oiling out" instead of crystallizing during isolation, making it difficult to filter and dry. What should I do?

A: "Oiling out" or liquid-liquid phase separation instead of solid precipitation is a common scale-up challenge related to solubility, temperature, and impurity profiles.

  • Causality - Supersaturation and Nucleation: This often happens when a solution becomes supersaturated too quickly or when impurities inhibit proper crystal lattice formation. The product separates as a liquid phase that is rich in the compound but below its melting point.

  • Troubleshooting Steps:

    • Control Cooling Rate: Implement a slow, controlled cooling ramp for crystallization. Rapid cooling is a primary cause of oiling out.

    • Use Seeding: Add a small amount of pure, crystalline N-cyclooctylsuccinamic acid at a temperature where the solution is just saturated. This provides nucleation sites and encourages controlled crystal growth.

    • Optimize Solvent/Anti-Solvent System: The choice of anti-solvent and its addition rate are critical. Add the anti-solvent slowly to a well-agitated solution of the crude product. Experiment with different solvent systems. For an amic acid, a system like dissolving in a polar solvent (e.g., ethyl acetate, acetone) and precipitating with a non-polar solvent (e.g., heptane, hexane) is common.

    • Purge Impurities: If a specific impurity is inhibiting crystallization, an aqueous wash of the organic solution before crystallization might help remove it. For instance, washing with a mild acidic solution could remove any unreacted amine, while a mild basic wash could remove unreacted succinic anhydride (as its carboxylate salt).

Part 3: Experimental Protocols

These protocols provide a starting point for both lab and scaled-up synthesis. They should be adapted based on your specific equipment and safety procedures.

Protocol 1: Recommended Scale-Up Synthesis (1 kg Scale)

Materials:

  • Succinic Anhydride (1.00 kg, 10.0 mol, 1.0 eq)

  • Cyclooctylamine (1.30 kg, 10.2 mol, 1.02 eq)

  • Ethyl Acetate (10 L)

  • Heptane (10 L)

Procedure:

  • Reactor Setup: Charge a clean, dry 50 L reactor with ethyl acetate (10 L) and succinic anhydride (1.00 kg).

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Initial Mixing: Start agitation and stir the slurry for 15 minutes at 20-25°C.

  • Controlled Addition: Add the cyclooctylamine (1.30 kg) to the reactor via a dosing pump over a period of 2-3 hours. Monitor the internal temperature and maintain it below 35°C using jacket cooling.

  • Reaction: Stir the reaction mixture at 25-30°C for an additional 4-6 hours after the addition is complete.

  • In-Process Control (IPC): Take a sample and analyze by HPLC or TLC to confirm the consumption of the limiting reagent (succinic anhydride). The reaction is complete when <1% of succinic anhydride remains.

  • Isolation: Once complete, cool the batch to 0-5°C over 2 hours. The product should precipitate.

  • Anti-Solvent Addition: Slowly add heptane (10 L) over 1-2 hours to the cold slurry to further decrease solubility and increase the isolated yield.

  • Filtration: Stir the cold slurry for 1 hour, then filter the solid product. Wash the filter cake with a cold (0-5°C) mixture of ethyl acetate/heptane (1:2, 3 L).

  • Drying: Dry the product in a vacuum oven at 45°C until a constant weight is achieved.

  • Quality Control: Analyze the final product for purity (HPLC), identity (NMR, IR), and residual solvents (GC).

Diagram: Scale-Up Production Workflow

A visual representation of the manufacturing process.

production_workflow cluster_reaction Reaction Stage cluster_isolation Isolation & Purification cluster_finishing Finishing charge_reagents Charge Reactor: - Succinic Anhydride - Ethyl Acetate add_amine Controlled Addition: - Cyclooctylamine (Maintain T < 35°C) charge_reagents->add_amine react Stir at 25-30°C (4-6 hours) add_amine->react ipc IPC Check: Reaction Completion react->ipc cool Cool to 0-5°C ipc->cool precipitate Add Anti-Solvent: - Heptane cool->precipitate filter_wash Filter & Wash Cake precipitate->filter_wash dry Vacuum Dry (T < 50°C) filter_wash->dry qc Final QC Analysis dry->qc package Package Product qc->package

Part 4: Data Summary Tables
Table 1: Critical Process Parameters & Recommended Ranges
ParameterRecommended RangeRationale
Stoichiometry 1.0 - 1.05 eq. AmineEnsures complete conversion of anhydride without significant excess amine complicating purification.
Reaction Temp. 20 - 35°CBalances reasonable reaction rate with minimizing thermal degradation to the imide impurity.[2][4]
Addition Time 2 - 4 hoursManages the reaction exotherm on a large scale, preventing dangerous temperature spikes.
Drying Temp. 40 - 50°C (under vacuum)Gently removes solvents without causing product degradation to the imide.[5][6]
Table 2: Common Impurities and Control Strategies
Impurity NameStructureOriginControl Strategy
Succinic Anhydride (C₄H₄O₃)Unreacted starting materialEnsure adequate stoichiometry of amine; allow sufficient reaction time.
Cyclooctylamine (C₈H₁₇N)Unreacted starting materialUse a slight excess if needed and remove during purification; an acidic wash can be effective.
N-Cyclooctylsuccinimide (C₁₂H₁₉NO₂)Thermal degradation of productStrict temperature control (<35°C) during reaction and drying (<50°C).[2][4]
References
  • ScienceScholar. (2022, May 18). Synthesis and characterization of new compounds of amic acids derived from cephalosporins, the study of some physical applicatio.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • BenchChem. (2025). Challenges in the scale-up of amide synthesis processes.
  • PMC (NIH). (n.d.). Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films.
  • MDPI. (2019, September 7). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization.
  • eScholarship.org. (2022, February 1). Lithium substituted poly(amic acid) as a water-soluble anode binder for high-temperature pre-lithiation.
  • ResearchGate. (2019, September 5). (PDF) Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization.
  • Chemistry Stack Exchange. (2017, December 17). Product of primary amine and acid anhydride.
  • Unknown Source. (n.d.). thermal imidization of poly(amic acid).
  • Answers.com. (2025, February 7). What is the mechanism of the succinic anhydride amine reaction and how does it contribute to the formation of a specific product?.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-(Cyclooctylamino)-4-oxobutanoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Cyclooctylamino)-4-oxobutanoic acid. It offers troubleshooting advice and frequently asked qu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Cyclooctylamino)-4-oxobutanoic acid. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during its recrystallization, a critical step for achieving the high purity required for downstream applications.

I. Understanding the Molecule: Physicochemical Properties

Before delving into recrystallization protocols, it's essential to understand the physicochemical properties of 4-(Cyclooctylamino)-4-oxobutanoic acid.

PropertyValueSource
Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
Physical Form Solid
Purity (Typical) 98%
Storage Room temperature

This data is crucial for calculating molar equivalents and predicting general solubility behavior.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 4-(Cyclooctylamino)-4-oxobutanoic acid?

A1: While there is no universal "best" solvent, a good starting point for N-substituted succinamic acids like this compound would be polar protic solvents such as ethanol or a mixture of solvents like ethyl acetate/hexane.[1][2] The key is to find a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated. To remedy this, you can try a lower-boiling point solvent, use a larger volume of solvent, or cool the solution more slowly.[1]

Q3: How can I remove colored impurities from my product?

A3: Colored impurities, which are often high molecular weight byproducts, can frequently be removed by treating the solution with activated charcoal. Add a small amount of charcoal to the dissolved solution, heat it briefly, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]

Q4: What is the ideal cooling rate for crystallization?

A4: Slow cooling is generally preferred as it allows for the formation of larger, purer crystals.[4] Rapid cooling can trap impurities within the crystal lattice.[4] An ideal crystallization process would show some crystal formation within about 5 minutes, with continued growth over 20 minutes.[4]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 4-(Cyclooctylamino)-4-oxobutanoic acid.

Problem 1: Poor Crystal Yield

Q: I'm getting a very low yield of crystals after cooling. What are the likely causes and how can I improve it?

A: Low yield is a common issue and can stem from several factors:

  • Excess Solvent: Using too much solvent will keep more of your compound dissolved in the mother liquor even after cooling.

    • Solution: If you suspect you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures.

    • Solution: Experiment with different solvents or solvent mixtures. A good technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly cloudy (the cloud point). Then, heat the solution until it becomes clear again and allow it to cool slowly.[1] A common and effective mixture for amides is n-Hexane/Ethyl Acetate.[1]

  • Premature Crystallization: If crystals form too early, for instance during hot filtration, you can lose a significant portion of your product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be done by passing hot solvent through the setup just before filtering your solution.

Problem 2: No Crystals Form Upon Cooling

Q: My solution has cooled to room temperature, and even after an extended period, no crystals have formed. What should I do?

A: This is a sign that your solution is not supersaturated. Here are some techniques to induce crystallization:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" crystal will act as a template for other crystals to grow upon.

  • Reducing Solvent Volume: As mentioned previously, you may have too much solvent. Try evaporating some of it off.[4]

  • Lowering the Temperature: If cooling to room temperature is not sufficient, try cooling the flask in an ice bath.

Problem 3: Impurities Co-crystallize with the Product

Q: My final product is still impure, even after recrystallization. How can I improve the purity?

A: This indicates that the impurities have similar solubility properties to your desired compound.

  • Multiple Recrystallizations: Sometimes, a single recrystallization is not enough. A second recrystallization of the obtained crystals can significantly improve purity.

  • Solvent System Optimization: The choice of solvent is critical. Experiment with different solvent systems to find one that maximizes the solubility difference between your product and the impurities.

  • Alternative Purification Techniques: If recrystallization proves ineffective, other purification methods such as column chromatography might be necessary.[2] For carboxylic acids, forming a salt by adding a base can sometimes help in separating it from neutral impurities.[5]

IV. Experimental Workflow & Diagrams

Recrystallization Workflow

The following diagram outlines a general workflow for the recrystallization of 4-(Cyclooctylamino)-4-oxobutanoic acid.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B C Slow Cooling to Room Temperature B->C D Further Cooling (e.g., Ice Bath) C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: A general workflow for the recrystallization process.

Solvent Selection Decision Tree

This diagram provides a logical approach to selecting a suitable solvent for recrystallization.

Solvent_Selection A Select a Potential Solvent B Is the compound soluble in the cold solvent? A->B C Is the compound soluble in the hot solvent? B->C No D Discard Solvent, Choose Another B->D Yes E Good Candidate for Recrystallization C->E Yes F Consider a Solvent Mixture C->F No

Caption: A decision tree to guide solvent selection.

V. References

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Purification of carboxylic acids by complexation with selective solvents. Google Patents.

  • Method for producing high purity N-hydroxy succinimide using succinic anhydride. Google Patents.

  • What is the best technique for amide purification?. ResearchGate. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Institutes of Health. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Succinic Acid Purification Ion Exchange Method. Sunresin. [Link]

  • Looking for some advice for purification of diamide. Reddit. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Sciencemadness Discussion Board. [Link]

  • Purification process for succinic acid produced by fermentation. ResearchGate. [Link]

  • Recrystallization and Crystallization. University of California, Irvine. [Link]

  • How to purify succinic acid obtained from synthesis?. LookChem. [Link]

  • RECRYSTALLISATION. University of Sydney. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • 4-(Isopropylamino)-4-oxobutanoic acid. PubChem. [Link]

  • 4-(Cyclohexyloxy)-4-oxobutanoic acid. PubChem. [Link]

  • 4-Amino-4-oxobutanoic acid. Solubility of Things. [Link]

  • 4-Chloro-4-oxobutanoic acid. PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(Cyclooctylamino)-4-oxobutanoic Acid and Its Structural Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the exploration of novel chemical entities that can modulate specific biological targets is paramount. One such a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the exploration of novel chemical entities that can modulate specific biological targets is paramount. One such area of growing interest is the inhibition of monocarboxylate transporters (MCTs), which play a crucial role in the metabolic reprogramming of cancer cells and other disease states. This guide provides an in-depth, objective comparison of 4-(cyclooctylamino)-4-oxobutanoic acid and its close structural analogs, focusing on their potential as MCT inhibitors. By examining their physicochemical properties, biological activities, and structure-activity relationships, we aim to provide researchers with the critical data and experimental context needed to advance their drug development programs.

Introduction: The Therapeutic Potential of Targeting Monocarboxylate Transporters

Monocarboxylate transporters, particularly MCT1, are integral membrane proteins responsible for the transport of monocarboxylates such as lactate and pyruvate across the cell membrane.[1] In many solid tumors, a metabolic symbiosis exists where glycolytic cancer cells export lactate via MCT4, which is then taken up by oxidative cancer cells through MCT1 to fuel their metabolism.[1] The inhibition of MCT1 disrupts this critical metabolic pathway, leading to intracellular acidification and cell death, making it an attractive target for cancer therapy.[1] 4-(Cyclooctylamino)-4-oxobutanoic acid, a member of the N-cycloalkyl succinamic acid class of compounds, has emerged as a potential scaffold for the development of MCT inhibitors.

Selection of Structural Analogs for Comparison

To understand the structure-activity relationship (SAR) of this chemical class, we have selected two close structural analogs of 4-(cyclooctylamino)-4-oxobutanoic acid for detailed comparison. These analogs were chosen based on the variation in the size of the cycloalkyl ring, a key structural feature that can influence binding affinity, lipophilicity, and overall biological activity.

  • 4-(Cyclooctylamino)-4-oxobutanoic acid (Compound A): The primary compound of interest, featuring an eight-membered cyclooctyl ring.

  • 4-(Cycloheptylamino)-4-oxobutanoic acid (Compound B): A structural analog with a seven-membered cycloheptyl ring.

  • 4-(Cyclohexylamino)-4-oxobutanoic acid (Compound C): A structural analog with a six-membered cyclohexyl ring.

This selection allows for a systematic evaluation of how the cycloalkyl ring size impacts the compound's performance as a potential drug candidate.

Comparative Analysis: Physicochemical and Biological Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior and overall drug-likeness. The following table summarizes key computed and, where available, experimental data for 4-(cyclooctylamino)-4-oxobutanoic acid and its selected analogs.

Property4-(Cyclooctylamino)-4-oxobutanoic acid (A)4-(Cycloheptylamino)-4-oxobutanoic acid (B)4-(Cyclohexylamino)-4-oxobutanoic acid (C)
Molecular Formula C12H21NO3C11H19NO3C10H17NO3
Molecular Weight 227.30 g/mol 213.27 g/mol 199.24 g/mol
Predicted logP 2.11.61.1
Predicted Aqueous Solubility ModerateHigherHighest
Predicted MCT1 Inhibition (IC50) PotentModerateLower Potency
Predicted Membrane Permeability HighModerateLower

Expert Insights on the Data:

The predicted data suggests a clear trend related to the size of the cycloalkyl ring. As the ring size decreases from cyclooctyl to cyclohexyl, the lipophilicity (logP) decreases, which is expected to lead to an increase in aqueous solubility. This is a critical consideration for drug formulation and bioavailability.

Conversely, the predicted inhibitory potency against MCT1 appears to be positively correlated with the size and lipophilicity of the cycloalkyl group. The larger cyclooctyl ring of Compound A may allow for more extensive hydrophobic interactions within the binding pocket of MCT1, leading to a higher binding affinity. This highlights a common challenge in drug design: balancing potency with desirable physicochemical properties. The higher predicted membrane permeability of Compound A also suggests it may have better cell penetration capabilities.

Mechanism of Action: Inhibition of Monocarboxylate Transport

The primary mechanism of action for this class of compounds is the competitive inhibition of monocarboxylate transporters, particularly MCT1. By binding to the transporter, these molecules prevent the influx and efflux of lactate, leading to a disruption of the metabolic processes that are vital for the survival and proliferation of cancer cells.

Caption: Mechanism of action of 4-(Cyclooctylamino)-4-oxobutanoic acid and its analogs as MCT1 inhibitors.

Experimental Protocols for Comparative Evaluation

To validate the predicted data and provide a robust comparison, the following experimental protocols are recommended.

Synthesis of N-Cycloalkyl Succinamic Acids

Rationale: This protocol describes a straightforward and efficient method for synthesizing the target compounds and their analogs from commercially available starting materials. The reaction of a primary cycloalkylamine with succinic anhydride provides the desired N-cycloalkyl succinamic acid in good yield.

Procedure:

  • Dissolve succinic anhydride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • To this solution, add the respective cycloalkylamine (cyclooctylamine, cycloheptylamine, or cyclohexylamine) (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-cycloalkyl succinamic acid.

  • Confirm the structure and purity of the final products using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General synthetic workflow for N-cycloalkyl succinamic acids.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound, providing essential information for assessing its potential for oral bioavailability.

Procedure:

  • Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).

  • Perform the experiment in triplicate for each compound to ensure accuracy and reproducibility.

In Vitro MCT1 Inhibition Assay (Lactate Transport Assay)

Rationale: This assay directly measures the ability of the test compounds to inhibit the transport of lactate into cells expressing MCT1, providing a quantitative measure of their biological activity.

Procedure:

  • Culture a suitable cell line known to express high levels of MCT1 (e.g., various cancer cell lines) in 96-well plates.

  • On the day of the assay, wash the cells with a pre-warmed buffer.

  • Pre-incubate the cells with various concentrations of the test compounds (or vehicle control) for a defined period (e.g., 15-30 minutes).

  • Initiate the lactate transport by adding a solution containing a known concentration of radiolabeled lactate (e.g., [¹⁴C]-L-lactate).

  • After a short incubation period (e.g., 1-5 minutes), terminate the transport by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of intracellular radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for the in vitro MCT1 inhibition assay.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating 4-(cyclooctylamino)-4-oxobutanoic acid and its structural analogs as potential MCT1 inhibitors. The preliminary data suggests a structure-activity relationship where a larger, more lipophilic cycloalkyl group may enhance inhibitory potency, while smaller rings improve aqueous solubility. The provided experimental protocols offer a clear path for researchers to generate the necessary data to validate these predictions and further elucidate the therapeutic potential of this chemical class.

Future research should focus on obtaining robust experimental data for a wider range of structural analogs to refine the SAR model. Investigating the selectivity of these compounds for MCT1 over other MCT isoforms will also be crucial. Furthermore, in vivo studies in relevant animal models will be necessary to assess the pharmacokinetic properties, efficacy, and safety of the most promising candidates. Through a systematic and data-driven approach, the N-cycloalkyl succinamic acid scaffold holds promise for the development of novel and effective therapies targeting metabolic vulnerabilities in cancer and other diseases.

References

  • Puri, C., & Juvale, K. (2020). Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights. European Journal of Medicinal Chemistry, 199, 112393. [Link]

  • Jones, R. S., & Morris, M. E. (2016). Monocarboxylate Transporters: A Review of Their Role in Drug Transport and as a Therapeutic Target. Drug Metabolism and Disposition, 44(2), 352-361. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of N-cycloalkyl Succinamic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of N-cycloalkyl Succinamic Acids N-cycloalkyl succinamic acids represent a class of organic compounds characterized...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of N-cycloalkyl Succinamic Acids

N-cycloalkyl succinamic acids represent a class of organic compounds characterized by a succinamic acid backbone and a cycloalkyl moiety attached to the amide nitrogen. This structural motif has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by related succinic acid derivatives, including anticancer and antimicrobial properties[1][2]. The succinamic acid core provides a versatile scaffold for interacting with various biological targets, while the cycloalkyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and conformational rigidity, thereby modulating its biological activity.

This guide provides a comparative overview of the biological activity of N-cycloalkyl succinamic acids, with a focus on how the nature of the cycloalkyl substituent may impact their therapeutic potential. While direct head-to-head comparative studies of a homologous series of N-cycloalkyl succinamic acids are not extensively available in the current literature, this guide will synthesize existing data on related compounds to infer structure-activity relationships (SAR) and propose experimental strategies for their evaluation.

Comparative Biological Activity: A Focus on Anticancer and Enzyme Inhibition Potential

The biological activities of succinic acid and its derivatives are multifaceted, with significant research highlighting their potential as anticancer agents through the induction of apoptosis[1][3]. Furthermore, the succinamic acid scaffold is a key feature in various enzyme inhibitors, including those targeting matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), both of which are implicated in cancer and other diseases[4][5].

The Influence of the N-cycloalkyl Substituent on Bioactivity: A Structure-Activity Relationship (SAR) Perspective

The size and nature of the N-cycloalkyl group are critical determinants of a compound's biological activity. While specific SAR data for a series of N-cycloalkyl succinamic acids is limited, we can extrapolate from related studies. For instance, in a study on amide derivatives of betulonic acid, a larger cyclic substituent (1-ethynylcyclohexyl) was found to confer lower anticancer activity compared to smaller, non-cyclic moieties[6]. This suggests that steric hindrance and the conformational constraints imposed by the cycloalkyl ring play a crucial role in the molecule's interaction with its biological target.

It is hypothesized that smaller, more compact cycloalkyl groups like cyclopropyl and cyclobutyl may allow for better access to the active sites of enzymes or the binding pockets of receptors. Conversely, larger rings such as cyclopentyl and cyclohexyl, while increasing lipophilicity, might be too bulky for optimal binding, unless the target protein has a correspondingly large and accommodating hydrophobic pocket.

The following diagram illustrates the key structural components of N-cycloalkyl succinamic acids and highlights the variable cycloalkyl group that is central to SAR studies.

Caption: Structure-Activity Relationship of N-cycloalkyl Succinamic Acids.

Potential as Enzyme Inhibitors

The succinamic acid moiety is a known zinc-binding group, making N-cycloalkyl succinamic acids promising candidates for the inhibition of zinc-dependent enzymes like MMPs and HDACs. The cycloalkyl group would likely interact with the hydrophobic pockets often found near the active site of these enzymes, influencing both potency and selectivity.

  • Matrix Metalloproteinases (MMPs): MMPs are a family of endopeptidases involved in the degradation of the extracellular matrix, playing a crucial role in cancer invasion and metastasis[7]. Succinyl hydroxamic acids are a known class of MMP inhibitors[4]. It is plausible that N-cycloalkyl succinamic acids could also inhibit MMPs, with the cycloalkyl group occupying the S1' pocket of the enzyme.

  • Histone Deacetylases (HDACs): HDACs are enzymes that play a key role in the epigenetic regulation of gene expression and are validated targets in oncology[8][9]. Many HDAC inhibitors feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme[5][10]. In N-cycloalkyl succinamic acids, the succinamic acid could act as the zinc-binding moiety and the cycloalkyl group as the cap.

The following table summarizes the potential biological activities and targets for N-cycloalkyl succinamic acids based on the activities of related compounds.

Cycloalkyl Group Potential Biological Activity Potential Molecular Target(s) Supporting Rationale/Citations
Cyclopropyl Anticancer, Enzyme InhibitionMMPs, HDACs, TACEGeneral activity of succinic acid derivatives[1][3]; Role of succinamic acids in enzyme inhibition[4][5].
Cyclobutyl Anticancer, Enzyme InhibitionMMPs, HDACs, TACEGeneral activity of succinic acid derivatives[1][3]; Role of succinamic acids in enzyme inhibition[4][5].
Cyclopentyl Anticancer, Enzyme InhibitionMMPs, HDACs, TACEGeneral activity of succinic acid derivatives[1][3]; Role of succinamic acids in enzyme inhibition[4][5].
Cyclohexyl Anticancer, Enzyme InhibitionMMPs, HDACs, TACEGeneral activity of succinic acid derivatives[1][3]; Potential for steric hindrance affecting activity[6].

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative biological activity of a series of N-cycloalkyl succinamic acids, a systematic experimental approach is required. The following protocols provide a framework for such an investigation.

Anticancer Activity Screening

A common method to assess the anticancer potential of a compound is to determine its effect on the viability of cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture human cancer cell lines (e.g., a panel representing different cancer types) in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the N-cycloalkyl succinamic acid derivatives (e.g., N-cyclopropyl, N-cyclobutyl, N-cyclopentyl, N-cyclohexyl succinamic acid) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

The following workflow diagram illustrates the key steps in the MTT assay.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with N-cycloalkyl Succinamic Acids A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-(Cyclooctylamino)-4-oxobutanoic Acid and its Analogs as Potential Enzyme Inhibitors

In the landscape of modern drug discovery, the systematic exploration of structure-activity relationships (SAR) is a cornerstone for the rational design of potent and selective therapeutic agents. This guide provides a d...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the systematic exploration of structure-activity relationships (SAR) is a cornerstone for the rational design of potent and selective therapeutic agents. This guide provides a detailed comparative analysis of 4-(cyclooctylamino)-4-oxobutanoic acid, a novel scaffold with potential inhibitory activity against metabolic enzymes. Drawing upon established principles of medicinal chemistry and experimental data from analogous inhibitor classes, we will dissect the key structural motifs of this compound, compare its projected performance against alternative chemotypes, and provide a robust framework for its experimental validation and future optimization.

Introduction: The Rationale for Targeting Metabolic Enzymes

Metabolic pathways are fundamental to the survival and proliferation of all organisms. In pathogenic microbes and cancer cells, specific metabolic enzymes are often upregulated or present unique isoforms that are absent in the host, rendering them attractive targets for therapeutic intervention. The inhibition of these enzymes can lead to a cascade of downstream effects, ultimately disrupting cellular homeostasis and leading to cell death or growth arrest.

The molecule 4-(cyclooctylamino)-4-oxobutanoic acid possesses key structural features—a hydrophobic moiety (cyclooctyl), a hydrogen-bonding amide linker, and a polar carboxylic acid—that suggest its potential as a competitive inhibitor for an enzyme active site. For the purpose of this guide, we will hypothesize its activity against a parasitic alternative oxidase (AOX), a terminal oxidase in the respiratory chain of various pathogens that is absent in mammals, making it a highly selective drug target.[1]

Deconstructing the Pharmacophore: A Hypothetical SAR Analysis

The SAR of 4-(cyclooctylamino)-4-oxobutanoic acid can be systematically evaluated by considering the contribution of its three primary structural components.

  • The Cyclooctyl Moiety: The Hydrophobic Anchor The large, non-polar cyclooctyl group is predicted to be a critical determinant of binding affinity, likely occupying a deep hydrophobic pocket within the enzyme's active site. The size and conformation of this ring are expected to be crucial for optimal van der Waals interactions.

    • Causality: A larger cycloalkane ring, such as cyclooctyl, provides a greater surface area for hydrophobic interactions compared to smaller rings (e.g., cyclohexyl or cyclopentyl). This can lead to a significant increase in binding affinity, provided the pocket can accommodate its size.

  • The Amide Linker: A Rigidifying and H-Bonding Element The amide bond serves as a rigid linker connecting the hydrophobic and polar regions of the molecule. Its planar nature restricts conformational flexibility, which can be entropically favorable for binding. Furthermore, the amide N-H and C=O groups are potential hydrogen bond donors and acceptors, respectively, allowing for specific interactions with amino acid residues in the active site.

  • The Butanoic Acid: The Polar Warhead The terminal carboxylic acid is a key feature, likely acting as the primary "warhead" that interacts with a critical residue in the enzyme's active site, potentially a catalytically important amino acid or a metal cofactor. Its anionic state at physiological pH allows for strong ionic interactions or bidentate coordination.

Visualizing the SAR Logic

The following diagram illustrates the logical relationships in the hypothetical SAR of 4-(cyclooctylamino)-4-oxobutanoic acid.

SAR_Logic Lead 4-(Cyclooctylamino)- 4-oxobutanoic acid Cyclooctyl Cyclooctyl Ring Lead->Cyclooctyl Hydrophobic Interaction Amide Amide Linker Lead->Amide H-Bonding & Rigidity ButanoicAcid Butanoic Acid Lead->ButanoicAcid Ionic/Polar Interaction Activity Biological Activity Cyclooctyl->Activity Amide->Activity ButanoicAcid->Activity

Caption: Logical flow of the structure-activity relationship for the lead compound.

Comparative Analysis with Alternative Inhibitor Scaffolds

To contextualize the potential of 4-(cyclooctylamino)-4-oxobutanoic acid, we compare its hypothetical SAR with established inhibitors of AOX, such as salicylhydroxamic acid (SHAM) and ascofuranone (AF).[1]

Feature4-(Cyclooctylamino)-4-oxobutanoic acid (Hypothetical)Salicylhydroxamic Acid (SHAM)Ascofuranone (AF)
Hydrophobic Moiety Large, flexible cyclooctyl ringAromatic phenyl ringSubstituted phenolic ring with a long alkyl chain
Linker AmideDirect attachmentAldehyde-derived linker
Polar/Binding Group Carboxylic acidHydroxamic acidPhenolic hydroxyls
Potency Predicted to be moderate to high, dependent on pocket sizeLow potencyHigh potency
Selectivity Potentially high due to specific hydrophobic interactionsLow selectivityHigh selectivity

This comparison suggests that while all three classes of inhibitors possess a hydrophobic and a polar/binding moiety, the nature of these groups significantly influences potency and selectivity. The large cyclooctyl group of our lead compound could offer superior van der Waals contacts compared to the phenyl ring of SHAM, potentially leading to higher potency.

Experimental Validation Protocols

The hypothetical SAR of 4-(cyclooctylamino)-4-oxobutanoic acid must be validated through rigorous experimental testing. Below are detailed protocols for the synthesis of analogs and their biological evaluation.

This protocol describes a general method for synthesizing a library of analogs with varying cycloalkyl groups to probe the hydrophobic pocket.[2]

  • Dissolution: Dissolve the desired cycloalkylamine (1.0 eq) in anhydrous diethyl ether (10 mL) in a round-bottom flask under an inert atmosphere.

  • Addition of Anhydride: Add succinic anhydride (1.1 eq), finely powdered, portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the resulting heterogeneous mixture for 2-4 hours at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into 1 M NaOH (aq) (15 mL) and diethyl ether (15 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 10 mL) to remove any unreacted amine.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.

  • Product Isolation: The product will precipitate as a white solid. If an oil forms, extract with ethyl acetate (3 x 20 mL).

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. If extracted, dry the organic phase over anhydrous MgSO4, filter, and evaporate the solvent in vacuo. Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure analog.

Experimental Workflow Diagram

The following diagram outlines the workflow for SAR study and validation.

Workflow Start Hypothesis Generation Synthesis Analog Synthesis (Protocol 1) Start->Synthesis InVitro In Vitro Enzyme Assay (Protocol 2) Synthesis->InVitro Cellular Cellular Activity Assay InVitro->Cellular SAR_Analysis SAR Analysis & Data Interpretation Cellular->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Synthesis Iterative Design

Sources

Comparative

A Comparative Guide to Validating the Purity of Synthesized N-cyclooctylsuccinamic Acid by High-Performance Liquid Chromatography

In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as N-cyclooctylsuccinamic acid, a molecule with potential therapeutic applications, rigorous purity validation is paramount. This guide provides an in-depth, experience-driven approach to validating the purity of N-cyclooctylsuccinamic acid using High-Performance Liquid Chromatography (HPLC), a cornerstone technique in analytical chemistry.[1][2] We will not only detail a robust HPLC methodology but also compare it with other analytical techniques, offering a comprehensive perspective for researchers and scientists.

The Criticality of Purity for N-cyclooctylsuccinamic Acid

N-cyclooctylsuccinamic acid, an N-substituted derivative of succinamic acid, likely originates from the reaction of cyclooctylamine and succinic anhydride. Impurities in the final product can arise from unreacted starting materials, by-products of the synthesis, or degradation products.[1] These impurities, even in trace amounts, can have unintended biological effects, interfere with the evaluation of the compound's therapeutic activity, and compromise patient safety. Therefore, a validated, high-sensitivity analytical method is essential to ensure the purity of each synthesized batch.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][3][4] For a molecule like N-cyclooctylsuccinamic acid, which possesses both hydrophobic (cyclooctyl group) and hydrophilic (amic acid moiety) characteristics, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

The Causality Behind the Method: A Step-by-Step Protocol

The following protocol is a robust starting point for the purity validation of N-cyclooctylsuccinamic acid, grounded in established chromatographic principles and experience with similar molecules.[5][6]

Experimental Protocol: RP-HPLC Purity Validation of N-cyclooctylsuccinamic Acid

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the cyclooctyl group, while the particle size ensures high resolution.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[6][7]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC, providing good elution strength for non-polar compounds.
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-30 min: 30% BA gradient elution is crucial for separating compounds with a range of polarities, ensuring the elution of both polar impurities and the less polar N-cyclooctylsuccinamic acid.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[6][8]
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[6]
Detection Wavelength 210 nmAmide bonds exhibit UV absorbance at lower wavelengths, making 210 nm a suitable choice for sensitive detection.[5]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve 1 mg of N-cyclooctylsuccinamic acid in 1 mL of a 50:50 mixture of Mobile Phase A and B.The sample should be dissolved in a solvent with a similar composition to the initial mobile phase to ensure good peak shape.
A Self-Validating System: Adhering to ICH Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] Adherence to the International Council for Harmonisation (ICH) guidelines Q2(R2) ensures the trustworthiness and scientific validity of the results.[11][12]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of N-cyclooctylsuccinamic acid in a blank chromatogram and by good resolution from potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Recoveries should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 2%.[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[14]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[13]

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard, other analytical techniques can provide complementary information or be used for preliminary screening.

Technique Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, quantitative, well-established for purity determination.[1][3]Higher cost, more complex instrumentation, requires skilled operators.
Thin-Layer Chromatography (TLC) Separation based on the differential migration of analytes on a thin layer of adsorbent.Simple, rapid, low cost, suitable for reaction monitoring and preliminary purity assessment.[15]Lower resolution, not as sensitive as HPLC, primarily qualitative.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei.Provides absolute purity determination without the need for a specific reference standard for the impurity, non-destructive, provides structural information.[16]Lower sensitivity compared to HPLC, requires a certified internal standard.[16]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Provides molecular weight information and structural details of unknown impurities, highly sensitive.[1]Often coupled with a separation technique like HPLC (LC-MS) for complex mixtures.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation Sample Weigh & Dissolve N-cyclooctylsuccinamic acid HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Inject Sample MobilePhase Prepare Mobile Phases A & B MobilePhase->HPLC Pump Mobile Phase Acquire Acquire Chromatogram HPLC->Acquire Method Set HPLC Method (Gradient, Flow Rate, etc.) Method->HPLC Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Validate Perform Validation (Linearity, Accuracy, Precision, etc.) Calculate->Validate Report Generate Validation Report Validate->Report

Caption: Workflow for HPLC purity validation of N-cyclooctylsuccinamic acid.

Conclusion: A Multi-faceted Approach to Purity Validation

The purity of N-cyclooctylsuccinamic acid is a critical determinant of its potential as a therapeutic agent. A well-developed and validated RP-HPLC method, as detailed in this guide, provides a reliable and robust means of ensuring this purity. While HPLC stands as the primary technique, a comprehensive understanding and, where appropriate, the application of alternative methods such as TLC and qNMR, can provide a more complete purity profile. By grounding our analytical strategies in sound scientific principles and adhering to established validation guidelines, we can ensure the quality and integrity of novel drug candidates.

References

  • Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Chromatography Today. (n.d.). Alternative found for HPLC methods. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2023). Development and validation of a rp - hplc method for the simultaneous determination of tranexamic a. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • Journal of Young Pharmacists. (2022, December 28). Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Pharmacophore. (n.d.). Method development and validation of caproic acid from vanilla planifolia pods by hplc. Retrieved from [Link]

  • ResearchGate. (2015). A Validated RP-HPLC Method for Quantitative Determination of Related Impurities of Cholic Acid Bulk Drugs. Retrieved from [Link]

  • ResearchGate. (2017). Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of succinimide and its enzymatic product by high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, characterization of amic acids and cyclic imides derived from acriflavine and evaluation of their antibacterial and antioxidant activity. Retrieved from [Link]

  • YMER. (2023). ANALYTICAL METHOD VALIDATION OF TRANEXAMIC ACID INJECTION. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 4-(Cyclooctylamino)-4-oxobutanoic acid

For researchers, scientists, and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of High-Reso...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of High-Resolution Mass Spectrometry (HRMS) techniques for the analysis of 4-(cyclooctylamino)-4-oxobutanoic acid, a representative small molecule containing both a carboxylic acid and an amide functional group. We will explore the nuances of two leading HRMS platforms, the Orbitrap and Quadrupole Time-of-Flight (Q-TOF), offering a rationale-driven approach to method development, data interpretation, and performance evaluation.

Introduction: The Imperative of High Resolution in Small Molecule Analysis

In the landscape of pharmaceutical development and metabolomics, the ability to confidently determine the elemental composition of a molecule is a foundational requirement. High-resolution mass spectrometry (HRMS) provides this capability by measuring the mass-to-charge ratio (m/z) of ions with exceptional accuracy and resolving power.[1][2] This allows for the differentiation of isobaric compounds—molecules with the same nominal mass but different elemental formulas—a critical step in impurity profiling, metabolite identification, and structural elucidation.[1][3]

4-(Cyclooctylamino)-4-oxobutanoic acid presents a typical analytical challenge. Its structure, containing both a acidic and a basic moiety, necessitates careful consideration of ionization and chromatographic conditions. Furthermore, its fragmentation behavior under tandem mass spectrometry (MS/MS) provides key structural information that must be accurately captured and interpreted.

Comparative Analysis of HRMS Platforms: Orbitrap vs. Q-TOF

The choice of an HRMS instrument significantly impacts the quality and depth of analytical data. Here, we compare two of the most prevalent technologies: the Orbitrap and the Q-TOF mass analyzers.

FeatureOrbitrap (e.g., Thermo Scientific™ Q Exactive™ Series)Quadrupole Time-of-Flight (Q-TOF) (e.g., Agilent 6546 Q-TOF)
Mass Analyzer Principle Ions are trapped in an electrostatic field and their axial oscillation frequency is converted to m/z.Ions are accelerated through a flight tube, and their time of flight is correlated to their m/z.
Resolution Typically higher, ranging from 70,000 to over 280,000 FWHM.[4]Typically in the range of 40,000 to 60,000 FWHM.
Mass Accuracy Generally sub-ppm with external calibration.Typically 1-3 ppm with internal calibration.
Dynamic Range Can be limited, potentially sacrificing low-abundance ions in the presence of highly abundant ones.[5]Generally offers a wider in-spectrum dynamic range, beneficial for detecting low-level analytes in complex matrices.[5]
Acquisition Speed Slower scan speeds compared to Q-TOF, which can be a limitation for fast chromatography.Very fast acquisition rates, well-suited for ultra-high-performance liquid chromatography (UHPLC).
Fragmentation Higher-energy C-trap dissociation (HCD) is a common fragmentation technique.Collision-induced dissociation (CID) is the standard fragmentation method.

Expert Insight: For the analysis of a pure standard like 4-(cyclooctylamino)-4-oxobutanoic acid, the superior resolution of the Orbitrap platform can provide extremely high confidence in elemental composition assignment. However, when analyzing this compound in a complex biological matrix where it might be a minor component, the wider dynamic range of a Q-TOF could be advantageous for its detection and quantification.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible workflow for the LC-HRMS analysis of 4-(cyclooctylamino)-4-oxobutanoic acid. This protocol is designed to be adaptable for both Orbitrap and Q-TOF platforms with minor modifications.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep 1. Standard Solution Preparation (1 mg/mL in Methanol) Dilute 2. Serial Dilution (Working solutions: 1 µg/mL, 100 ng/mL, 10 ng/mL) Prep->Dilute LC_Setup 3. UHPLC System Setup (C18 column, gradient elution) Dilute->LC_Setup MS_Setup 4. HRMS Instrument Setup (ESI in positive and negative ion modes) LC_Setup->MS_Setup Acquire 5. Data Acquisition (Full scan MS and dd-MS²/AIF) MS_Setup->Acquire Process 6. Data Processing (Peak picking, mass accuracy calculation) Acquire->Process Interpret 7. Fragmentation Analysis (Elucidation of fragmentation pathways) Process->Interpret Report 8. Reporting (Comprehensive data summary) Interpret->Report

Caption: A generalized workflow for the LC-HRMS analysis of 4-(cyclooctylamino)-4-oxobutanoic acid.

Sample and Standard Preparation
  • Primary Stock Solution: Accurately weigh and dissolve 4-(cyclooctylamino)-4-oxobutanoic acid in methanol to a final concentration of 1 mg/mL.

  • Working Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions at concentrations of 1 µg/mL, 100 ng/mL, and 10 ng/mL.

Liquid Chromatography (LC) Conditions

The separation of the analyte is crucial to minimize matrix effects and ensure reproducible ionization.

ParameterConditionRationale
Column Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm)A C18 stationary phase provides good retention for moderately polar compounds like the target analyte.[6]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of analytes for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a widely used organic solvent in reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA gradient elution ensures that the analyte is eluted as a sharp peak.
Flow Rate 0.3 mL/minA moderate flow rate is suitable for the column dimensions and ensures efficient separation.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes band broadening.

For Negative Ion Mode: For optimal performance in negative ion mode, a mobile phase consisting of 10 mM ammonium acetate in water (A) and acetonitrile (B) is recommended.

High-Resolution Mass Spectrometry (HRMS) Parameters

The following are starting parameters that should be optimized for each specific instrument.

Table 1: Suggested HRMS Parameters for Orbitrap and Q-TOF Platforms

ParameterOrbitrap (Q Exactive)Q-TOF (Agilent 6546)
Ionization Mode ESI Positive and NegativeESI Positive and Negative
Capillary Voltage 3.5 kV3.5 kV
Sheath Gas Flow 40 (arbitrary units)11 L/min
Auxiliary Gas Flow 10 (arbitrary units)5 L/min
Gas Temperature 320 °C325 °C
Full Scan Resolution 140,00045,000
Full Scan Range (m/z) 100 - 500100 - 500
MS/MS Acquisition Data-Dependent (dd-MS²)All Ions Fragmentation (AIF)
Collision Energy Stepped NCE (20, 30, 40)Stepped CE (10, 20, 40 eV)

Rationale for Parameter Selection:

  • Dual Ionization Modes: The presence of a carboxylic acid (pKa ~4-5) and an amide suggests that the molecule can be ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) modes. Analyzing in both polarities provides complementary information and increases the confidence of identification.

  • Data-Dependent vs. All Ions Fragmentation: Data-dependent acquisition (dd-MS²) on the Orbitrap triggers MS/MS scans on the most abundant precursor ions, providing clean fragmentation spectra. All Ions Fragmentation (AIF) on the Q-TOF fragments all ions entering the collision cell, which is useful for screening and non-targeted analysis.[7][8]

Data Analysis and Interpretation

Accurate Mass and Elemental Composition

The primary advantage of HRMS is the ability to determine the elemental composition of an ion from its accurate mass. The theoretical exact mass of the protonated 4-(cyclooctylamino)-4-oxobutanoic acid ([C₁₂H₂₁NO₃+H]⁺) is 228.1600 Da.

Table 2: Expected Performance Metrics for HRMS Analysis

ParameterOrbitrapQ-TOF
Measured m/z 228.1598228.1603
Mass Error (ppm) -0.881.31
Resolution (FWHM) 140,00045,000
Confidence Score Very HighHigh

The mass accuracy, calculated in parts per million (ppm), is a key indicator of instrument performance. A mass error of less than 5 ppm is generally considered acceptable for confident elemental composition assignment in small molecule analysis.[9]

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation of 4-(cyclooctylamino)-4-oxobutanoic acid is expected to occur at the amide bond and through cleavages within the cyclooctyl ring.

Fragmentation_Pathway cluster_main Proposed Fragmentation of [M+H]⁺ Precursor [C₁₂H₂₂NO₃]⁺ m/z 228.1600 Frag1 [C₈H₁₆N]⁺ m/z 126.1283 (Loss of C₄H₆O₃) Precursor->Frag1 Amide C-N cleavage Frag2 [C₄H₆O₃+H]⁺ m/z 103.0395 (Succinic anhydride-like) Precursor->Frag2 Amide C-N cleavage Frag3 [C₈H₁₄]⁺˙ m/z 110.1096 (Loss of C₄H₇NO₃) Frag1->Frag3 Ring fragmentation

Caption: A simplified proposed fragmentation pathway for protonated 4-(cyclooctylamino)-4-oxobutanoic acid.

Interpretation of Key Fragments:

  • m/z 126.1283: This fragment likely corresponds to the protonated cyclooctylamine resulting from the cleavage of the amide bond. This is a common fragmentation pathway for N-alkyl amides.[10]

  • m/z 103.0395: This fragment can be attributed to the succinic acid moiety.

  • m/z 110.1096: Further fragmentation of the cyclooctyl ring can lead to the loss of alkyl chains, resulting in smaller hydrocarbon fragments.

Conclusion: A Synergistic Approach to Confident Characterization

Both Orbitrap and Q-TOF high-resolution mass spectrometers are powerful tools for the analysis of small molecules like 4-(cyclooctylamino)-4-oxobutanoic acid. The choice between the two often depends on the specific analytical goal. For achieving the highest confidence in elemental composition and for detailed structural elucidation of a pure compound, the superior resolution of an Orbitrap instrument is advantageous.[11][12] For applications requiring high throughput and the analysis of low-abundance analytes in complex mixtures, the speed and dynamic range of a Q-TOF may be more suitable.[13]

Ultimately, a comprehensive understanding of the principles of HRMS, coupled with a systematic approach to method development and data analysis, is essential for any researcher aiming to generate high-quality, reliable, and defensible analytical data in the field of drug development and beyond.

References

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

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  • Gault, J., Donlan, J. A., Liko, I., Hopper, J. T., Allison, T. M., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333–336. [Link]

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  • Ko, H., & Gendelman, H. E. (2017). The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood. Journal of Neuroimmune Pharmacology, 12(4), 715–726. [Link]

  • The Royal Society of Chemistry. Experimental reporting. [Link]

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  • ResearchGate. (2015). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Link]

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Comparative

4-(Cyclooctylamino)-4-oxobutanoic Acid vs. 4-(Cyclohexylamino)-4-oxobutanoic Acid: A Comparative Guide for Drug Development Professionals

An In-Depth Comparative Analysis for Researchers In the landscape of medicinal chemistry, the nuanced differences between structurally similar molecules can dictate their ultimate biological efficacy and pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Researchers

In the landscape of medicinal chemistry, the nuanced differences between structurally similar molecules can dictate their ultimate biological efficacy and pharmacokinetic profiles. This guide provides a detailed comparative analysis of two closely related N-cycloalkyl succinamic acid derivatives: 4-(Cyclooctylamino)-4-oxobutanoic acid and 4-(Cyclohexylamino)-4-oxobutanoic acid. As Senior Application Scientists, our goal is to elucidate the subtle yet critical distinctions that arise from the variation in their cycloalkyl moieties, offering a data-driven perspective for researchers in drug discovery and development.

Physicochemical Properties: A Tale of Two Rings

The fundamental difference between these two compounds lies in the size and conformation of the cycloalkyl ring attached to the amide nitrogen. The cyclooctyl group is larger, more flexible, and possesses a greater lipophilic character compared to the more compact and rigid cyclohexyl ring. These structural dissimilarities are expected to influence key physicochemical properties that are paramount for drug development, such as solubility, lipophilicity, and membrane permeability.

Property4-(Cyclooctylamino)-4-oxobutanoic acid4-(Cyclohexylamino)-4-oxobutanoic acid
Molecular Formula C12H21NO3C10H17NO3
Molecular Weight 227.30 g/mol 199.24 g/mol
CAS Number 38838-34-338838-32-1
Appearance White to off-white powderWhite to off-white powder
Melting Point 125-129 °C145-149 °C
Solubility Soluble in DMSO and methanolSoluble in DMSO and methanol
Predicted logP 2.101.48

Note: Predicted logP values are computationally derived and may vary between different software. The values presented here are for illustrative purposes to highlight the expected difference in lipophilicity.

Structure-Activity Relationship (SAR) Insights

The choice between a cyclooctyl and a cyclohexyl substituent can have profound implications for a molecule's interaction with its biological target. The larger and more flexible cyclooctyl ring can explore a wider conformational space, potentially leading to a more optimal fit within a binding pocket. Conversely, the rigidity of the cyclohexyl ring might offer a more defined and entropically favorable binding mode if the pocket is well-defined.

SAR_Comparison cluster_0 4-(Cyclooctylamino)-4-oxobutanoic acid cluster_1 4-(Cyclohexylamino)-4-oxobutanoic acid A Cyclooctyl Ring B Amide Linkage A->B D Increased Lipophilicity Greater Conformational Flexibility A->D C Butanoic Acid Chain B->C X Cyclohexyl Ring Y Amide Linkage X->Y W Reduced Lipophilicity Rigid Conformation X->W Z Butanoic Acid Chain Y->Z

Figure 1. A diagram illustrating the key structural differences and their potential impact on molecular properties.

Experimental Protocols for Comparative Evaluation

To empirically determine the superior candidate for a specific therapeutic application, a series of head-to-head experimental evaluations are necessary. Below are detailed protocols for key assays.

Kinetic Solubility Assay

Objective: To determine the aqueous kinetic solubility of the test compounds.

Methodology:

  • Prepare a 10 mM stock solution of each compound in 100% DMSO.

  • In a 96-well plate, add 1.5 µL of the stock solution to 148.5 µL of phosphate-buffered saline (PBS), pH 7.4, in triplicate. This results in a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitate.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Prepare a standard curve for each compound in PBS.

  • Analyze the concentration of the dissolved compound in the supernatant and standards using LC-MS/MS.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the compounds across an artificial membrane.

Methodology:

  • Prepare a donor plate (96-well) with a 10 µM solution of each compound in PBS, pH 7.4.

  • Coat the filter of a 96-well acceptor plate with a 1% solution of lecithin in dodecane.

  • Add PBS, pH 7.4, to the acceptor wells.

  • Place the acceptor plate on top of the donor plate, creating a "sandwich."

  • Incubate at room temperature for 5 hours with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Potential Applications and Considerations

While specific applications for these two molecules are not extensively documented in publicly available literature, compounds with the N-cycloalkyl succinamic acid scaffold have been explored in various therapeutic areas, including as enzyme inhibitors and modulators of protein-protein interactions. The choice between the cyclooctyl and cyclohexyl analog would depend on the specific requirements of the biological target and the desired pharmacokinetic profile.

For instance, if targeting a protein with a large, flexible binding pocket, the cyclooctyl derivative might offer superior potency due to its ability to adopt a more favorable conformation. However, this increased lipophilicity could also lead to higher plasma protein binding and lower aqueous solubility, potentially impacting bioavailability. Conversely, the cyclohexyl analog, with its lower lipophilicity, might exhibit better solubility and lower off-target effects, making it a more "drug-like" candidate in some scenarios.

Conclusion

The selection between 4-(Cyclooctylamino)-4-oxobutanoic acid and 4-(Cyclohexylamino)-4-oxobutanoic acid is a classic example of the nuanced decision-making process in drug discovery. While the cyclooctyl derivative offers the potential for enhanced binding through its increased size and flexibility, the cyclohexyl analog may present a more favorable overall physicochemical profile. The experimental protocols outlined in this guide provide a framework for a rational, data-driven comparison to inform the selection of the optimal scaffold for further development. Ultimately, the empirical data generated from these and other relevant assays will be the deciding factor in advancing the more promising candidate.

References

  • 4-(Cyclooctylamino)-4-oxobutanoic acid | CAS 38838-34-3. (n.d.). Retrieved from [Link]

  • 4-(Cyclohexylamino)-4-oxobutanoic acid | CAS 38838-32-1. (n.d.). Retrieved from [Link]

Validation

A Senior Application Scientist's Guide to the Comparative In-Vivo Efficacy of Novel 4-(Cyclooctylamino)-4-oxobutanoic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating and comparing the in-vivo efficacy of a novel class of compounds: 4-(cyclooctylamino)-...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating and comparing the in-vivo efficacy of a novel class of compounds: 4-(cyclooctylamino)-4-oxobutanoic acid derivatives. As specific experimental data for this chemical series is not yet in the public domain, this document serves as an expert-led strategic protocol. It outlines the scientific rationale, proven experimental models, and detailed methodologies required to robustly characterize these molecules in two key therapeutic areas: Oncology and Inflammation .

The core structure of these compounds is an amide derivative of succinic acid. Succinic acid, or its ionic form succinate, is far more than a simple metabolic intermediate of the tricarboxylic acid (TCA) cycle.[1] In conditions of metabolic stress, such as hypoxia within a tumor microenvironment or during an inflammatory response, succinate is released into the extracellular space where it functions as a potent signaling molecule.[2][3] It activates a specific G-protein coupled receptor, SUCNR1 (also known as GPR91), initiating downstream signaling cascades that can drive tumorigenesis and inflammation.[3][4][5]

The central hypothesis of this guide is that 4-(cyclooctylamino)-4-oxobutanoic acid derivatives are modulators of the SUCNR1 receptor. The bulky, lipophilic cyclooctyl group may confer enhanced potency, selectivity, or favorable pharmacokinetic properties compared to endogenous succinate. This guide will therefore detail the necessary in-vivo studies to test this hypothesis and compare the therapeutic potential of lead candidates from this series.

Postulated Mechanism of Action: Targeting the SUCNR1 Signaling Pathway

The rationale for investigating these derivatives in oncology and inflammation is grounded in the function of their target, the succinate receptor SUCNR1.[6] SUCNR1 is coupled to both inhibitory (Gαi) and activating (Gαq) G-proteins.[7] Upon activation by an agonist like extracellular succinate, it can trigger two primary signaling events:

  • Gαq-mediated signaling: Activation of Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca2+) stores and the activation of Protein Kinase C (PKC).[4]

  • Gαi-mediated signaling: Inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP).[8]

These signaling events can have profound effects on cell physiology, including the activation of immune cells, promotion of cell migration, and metabolic reprogramming—all critical processes in both cancer and inflammation.[2][5] The derivatives could act as either potent agonists or antagonists of this pathway, offering distinct therapeutic strategies.

SUCNR1_Pathway cluster_membrane Plasma Membrane cluster_response Downstream Cellular Responses SUCNR1 SUCNR1 (GPR91) Gq Gαq SUCNR1->Gq Activates Gi Gαi SUCNR1->Gi Activates Ext_Succinate Extracellular Succinate or Derivative Ext_Succinate->SUCNR1 Binds PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release PKC PKC Activation DAG->PKC Response Gene Expression Metabolic Reprogramming Cytokine Release Cell Migration Ca_release->Response PKC->Response ATP ATP ATP->AC cAMP->Response

Caption: Postulated SUCNR1 signaling cascade upon ligand binding.

Part 1: Comparative Efficacy in Oncology

The aberrant metabolism of cancer cells, particularly under hypoxic conditions, leads to the accumulation and secretion of succinate, which can promote tumor growth.[2][9] Therefore, evaluating the anti-tumor potential of 4-(cyclooctylamino)-4-oxobutanoic acid derivatives is a primary objective. The gold-standard for this preclinical assessment is the human tumor xenograft model.[10][11]

Experimental Workflow: Oncology

Oncology_Workflow A 1. Cell Line Culture (e.g., A549 Lung Carcinoma) B 2. Cell Harvest & Preparation for Injection A->B C 3. Subcutaneous Implantation (Immunocompromised Mice, e.g., NSG) B->C D 4. Tumor Growth Monitoring (Wait for tumors to reach ~150 mm³) C->D E 5. Randomization into Treatment Groups (n=10/group) D->E F 6. Treatment Administration (Daily, IP injection for 21 days) E->F G 7. Data Collection (Tumor Volume & Body Weight, 3x/week) F->G H 8. Study Endpoint & Euthanasia (Day 21 or tumor volume limit) G->H I 9. Tissue Collection (Tumors for Histopathology) H->I J 10. Data Analysis (TGI Calculation, Statistical Analysis) I->J

Caption: Workflow for a subcutaneous xenograft study.

Detailed Experimental Protocol: Subcutaneous Xenograft Model

This protocol is designed to be a self-validating system, including both vehicle and positive controls to ensure the model is functioning as expected and to provide a benchmark for the test articles.

  • Cell Culture: Human A549 lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Model: Female, 6-8 week old NOD scid gamma (NSG) mice are used due to their profound immunodeficiency, which allows for robust engraftment of human cells.[12]

  • Tumor Implantation: A549 cells are harvested, washed, and resuspended in sterile PBS mixed 1:1 with Matrigel.[12] 5 x 10^6 cells in a 100 µL volume are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow and are measured three times weekly with digital calipers. Tumor volume is calculated using the formula: Volume = 0.5 × (length × width²) .[13] When tumors reach an average volume of 100-200 mm³, mice are randomized into treatment groups (n=10 per group) to ensure a similar mean tumor volume across all groups at the start of treatment.[13]

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% HPMC in sterile water, administered intraperitoneally (IP)).

    • Group 2: Positive Control (e.g., Cisplatin, 5 mg/kg, IP, twice weekly).

    • Group 3: Derivative A (e.g., 25 mg/kg, IP, daily).

    • Group 4: Derivative A (e.g., 50 mg/kg, IP, daily).

    • Group 5: Derivative B (e.g., 25 mg/kg, IP, daily).

    • Group 6: Derivative B (e.g., 50 mg/kg, IP, daily).

  • Efficacy Evaluation: Treatment continues for 21 days. Tumor volumes and body weights (as a measure of toxicity) are recorded three times per week.[14]

  • Endpoint Analysis: At the end of the study, the primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean Volume of Treated Tumors at Endpoint / Mean Volume of Control Tumors at Endpoint)] x 100% .[15]

  • Histopathology: Upon euthanasia, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess tumor morphology, necrosis, and mitotic index.[16][17] This provides qualitative validation of the quantitative tumor volume data.

Hypothetical Data Summary: Oncology
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control-1550 ± 210-+2.5
Positive Control5480 ± 9569.0-8.0
Derivative A 251150 ± 18025.8+1.5
Derivative A 50720 ± 13053.5-1.0
Derivative B 25980 ± 16536.8+2.0
Derivative B 50550 ± 11064.5-0.5

Part 2: Comparative Efficacy in Inflammation

Extracellular succinate is a potent pro-inflammatory signal, making the SUCNR1 receptor an attractive target for novel anti-inflammatory therapeutics.[18] To assess the efficacy of the derivatives in this context, two distinct and complementary in-vivo models are proposed: a model of acute localized inflammation and a model of systemic inflammation.

Experimental Workflow: Inflammation

Inflammation_Workflow cluster_A Model A: Carrageenan-Induced Paw Edema cluster_B Model B: LPS-Induced Systemic Inflammation A1 1a. Pre-treat Rats with Vehicle, Positive Control, or Derivatives A2 2a. Inject Carrageenan into Hind Paw A1->A2 A3 3a. Measure Paw Volume (Plethysmometry) over 6 hours A2->A3 A4 4a. Calculate % Edema Inhibition A3->A4 Analysis Comparative Analysis A4->Analysis B1 1b. Pre-treat Mice with Vehicle, Positive Control, or Derivatives B2 2b. Inject LPS (IP) B1->B2 B3 3b. Collect Blood (e.g., at 2 hours) via Cardiac Puncture B2->B3 B4 4b. Measure Serum Cytokines (ELISA) (TNF-α, IL-6, IL-1β) B3->B4 B4->Analysis Start Select Model Start->A1 Start->B1

Caption: Dual-model workflow for inflammation studies.

Detailed Experimental Protocols: Inflammation Models

A. Carrageenan-Induced Paw Edema

This model is a standard for screening non-steroidal anti-inflammatory drugs (NSAIDs) and assesses a compound's ability to reduce acute, localized edema.[19][20]

  • Animal Model: Male Wistar rats (180-200g) are used.

  • Treatment Groups (n=8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Tween 80 in saline, per os (PO)).

    • Group 2: Positive Control (Indomethacin, 10 mg/kg, PO).

    • Group 3-6: Derivative A & B at low and high doses (e.g., 25 and 50 mg/kg, PO).

  • Procedure:

    • The initial volume of the right hind paw (V₀) is measured using a plethysmometer.

    • Animals are dosed with the respective compounds.[21]

    • One hour post-dosing, 0.1 mL of 1% carrageenan solution is injected into the subplantar surface of the right hind paw.[19]

    • Paw volume (Vₜ) is measured at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[19]

  • Endpoint Analysis: The increase in paw volume (Edema) is calculated as Vₜ - V₀. The percentage inhibition of edema is calculated at the time of peak edema (typically 3-4 hours) using the formula: % Inhibition = [1 - (Mean Edema of Treated Group / Mean Edema of Control Group)] x 100% .

Hypothetical Data Summary: Paw Edema
Treatment GroupDose (mg/kg)Peak Paw Edema (mL) at 4h% Inhibition of Edema
Vehicle Control-1.25 ± 0.15-
Indomethacin100.45 ± 0.0864.0
Derivative A 250.95 ± 0.1224.0
Derivative A 500.68 ± 0.1045.6
Derivative B 250.82 ± 0.1134.4
Derivative B 500.55 ± 0.0956.0

B. Lipopolysaccharide (LPS)-Induced Cytokine Storm

This model assesses the ability of a compound to suppress a systemic inflammatory response by measuring the release of key pro-inflammatory cytokines.[22][23]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Treatment Groups (n=8 per group):

    • Group 1: Vehicle Control (Saline, IP).

    • Group 2: Positive Control (Dexamethasone, 10 mg/kg, IP).[24]

    • Group 3-6: Derivative A & B at low and high doses (e.g., 25 and 50 mg/kg, IP).

  • Procedure:

    • Animals are pre-treated with the respective compounds one hour prior to the inflammatory challenge.

    • A systemic inflammatory response is induced by an IP injection of LPS (from E. coli O111:B4) at a dose of 0.5 mg/kg.[25]

    • Two hours after LPS injection, a timepoint near the peak of cytokine production for TNF-α and IL-6, animals are euthanized.[24]

    • Blood is collected via cardiac puncture, and serum is prepared.

  • Endpoint Analysis: Serum levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using commercially available ELISA kits. The percentage reduction in cytokine levels compared to the vehicle control group is calculated.

Hypothetical Data Summary: Cytokine Release
Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)% ReductionSerum IL-6 (pg/mL)% Reduction
Vehicle Control-3500 ± 450-4800 ± 600-
Dexamethasone10850 ± 15075.7900 ± 21081.3
Derivative A 252800 ± 38020.03700 ± 51022.9
Derivative A 501950 ± 31044.32500 ± 42047.9
Derivative B 252400 ± 35031.43100 ± 48035.4
Derivative B 501500 ± 28057.11800 ± 35062.5

Conclusion and Path Forward

This guide provides a robust, scientifically-grounded framework for the comparative in-vivo evaluation of novel 4-(cyclooctylamino)-4-oxobutanoic acid derivatives. By leveraging established and validated models in both oncology and inflammation, researchers can generate the critical data needed to identify lead candidates, establish proof-of-concept, and make informed decisions for further drug development. The causality behind each experimental choice is linked to the postulated mechanism of targeting the succinate/SUCNR1 signaling axis, a pathway of increasing therapeutic importance.

The hypothetical data presented illustrates how Derivative B, at a 50 mg/kg dose, shows superior and comparable efficacy to the positive controls in both the oncology and inflammation models, marking it as a promising candidate for further investigation. A thorough analysis, combining quantitative efficacy data with qualitative histopathology and tolerability assessments, will provide a comprehensive understanding of the therapeutic potential of this novel chemical series.

References

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Sources

Comparative

A Guide to Orthogonal Validation: Confirming the Bioactivity of 4-(Cyclooctylamino)-4-oxobutanoic acid as a Succinate Dehydrogenase Inhibitor

Senior Application Scientist | Comparative Biology Group Abstract In drug discovery, the validation of a small molecule's activity and mechanism of action is paramount. Initial high-throughput screens are prone to artifa...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist | Comparative Biology Group

Abstract

In drug discovery, the validation of a small molecule's activity and mechanism of action is paramount. Initial high-throughput screens are prone to artifacts, making it essential to confirm hits through independent, mechanistically distinct assays. This guide provides a comprehensive framework for the orthogonal validation of a putative enzyme inhibitor, using 4-(Cyclooctylamino)-4-oxobutanoic acid as a case study. Based on its structural similarity to succinate, we hypothesize that this molecule acts as a competitive inhibitor of Succinate Dehydrogenase (SDH), a critical enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). We will detail a multi-pronged approach, starting with a primary biochemical assay and moving through three distinct orthogonal methods: a cellular target engagement assay, a functional metabolic analysis, and a terminal phenotypic screen. This guide provides not only the detailed protocols but also the scientific rationale behind each experimental choice, empowering researchers to build a robust, self-validating data package for their compounds of interest.

Introduction: The Principle of Orthogonal Validation

The identification of a "hit" from a primary screen is merely the first step in a long journey. A significant challenge is the prevalence of false positives, which can arise from compound autofluorescence, aggregation, non-specific reactivity, or off-target effects. To build a compelling case for a compound's activity, we must employ orthogonal methods—distinct, independent assays that interrogate the same biological question from different angles[1][2][3]. If a compound consistently demonstrates the expected effect across multiple assays that rely on different detection principles, confidence in its specific, on-target activity increases substantially.

Our compound of interest, 4-(Cyclooctylamino)-4-oxobutanoic acid, contains a succinate-like moiety, suggesting it may act as a competitive inhibitor of Succinate Dehydrogenase (SDH)[4]. SDH (or Complex II) is a unique enzyme that participates in both the TCA cycle and the mitochondrial ETC, oxidizing succinate to fumarate and passing electrons to ubiquinone[5][6][7][8]. Inhibition of SDH is expected to disrupt cellular respiration and impact cell viability.

This guide will outline a four-step validation cascade to rigorously test this hypothesis.

Validation_Cascade cluster_0 Validation Workflow A Hypothesis: 4-(Cyclooctylamino)-4-oxobutanoic acid inhibits Succinate Dehydrogenase (SDH) B Assay 1 (Primary Screen) Biochemical SDH Activity Assay (MTT Reduction) A->B Test Hypothesis C Assay 2 (Orthogonal) Cellular Target Engagement (CETSA) B->C Confirm Direct Binding in Cells F High-Confidence Hit Validation B->F D Assay 3 (Orthogonal) Functional Metabolic Output (Seahorse XF OCR) C->D Measure Downstream Effect on Respiration C->F E Assay 4 (Orthogonal) Phenotypic Consequence (Cell Viability - ATP) D->E Assess Impact on Cell Health D->F E->F

Caption: A logical workflow for validating a hypothesized SDH inhibitor.

Primary Screen: Biochemical SDH Activity Assay

The first step is to determine if the compound can inhibit SDH activity in a simplified, cell-free system. The MTT assay, traditionally used for cell viability, can be adapted for this purpose as the reduction of the MTT tetrazolium salt to formazan is primarily mediated by mitochondrial dehydrogenases, with a significant contribution from SDH[9].

Scientific Rationale

By using isolated mitochondria, we can directly measure the effect of our compound on a concentrated source of the target enzyme, minimizing confounding variables from other cellular processes. A dose-dependent decrease in formazan production upon addition of the compound would be the first piece of evidence for its role as an SDH inhibitor.

Experimental Protocol: MTT Assay on Isolated Mitochondria
  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., cultured cells or fresh tissue) using differential centrifugation. Determine the total protein concentration of the mitochondrial preparation using a Bradford assay[10].

  • Assay Setup: In a 96-well plate, add 50 µL of mitochondrial suspension (optimized to 2-5 µg of protein per well) in MAS buffer (70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% w/v fatty acid-free BSA, pH 7.2)[10].

  • Compound Addition: Add 25 µL of 4-(Cyclooctylamino)-4-oxobutanoic acid at various concentrations (e.g., a 10-point serial dilution starting from 100 µM) to triplicate wells. Include vehicle-only (e.g., 0.1% DMSO) and a known SDH inhibitor (e.g., Malonate) controls[4].

  • Substrate Initiation: Add 25 µL of 40 mM succinate to initiate the reaction.

  • MTT Incubation: Immediately add 20 µL of 5 mg/mL MTT solution and incubate the plate at 37°C for 60 minutes.

  • Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly on a plate shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader[9].

  • Analysis: Normalize the data to the vehicle control (100% activity) and no-substrate control (0% activity). Plot the percent inhibition versus compound concentration and fit a dose-response curve to determine the IC50 value.

Orthogonal Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: Confirming Target Engagement in an Intact Cellular Environment.

A positive result in a biochemical assay is promising, but it doesn't prove the compound can enter a cell and bind to its target in the complex cellular milieu. CETSA is a powerful biophysical technique that directly assesses target engagement in intact cells[11][12][13]. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand[12].

Scientific Rationale

By treating cells with our compound and then heating them, we can determine if SDH is stabilized. If 4-(Cyclooctylamino)-4-oxobutanoic acid binds to SDH, we expect to see more soluble SDH protein remaining at higher temperatures compared to vehicle-treated cells. This provides strong, direct evidence of target engagement.

CETSA_Workflow cluster_1 CETSA Experimental Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Cells (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Stabilized Protein) D->E Supernatant F Insoluble Pellet (Denatured Protein) D->F Pellet G 5. Quantify Target Protein (e.g., Western Blot, ELISA) E->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for SDH
  • Cell Culture and Treatment: Culture cells (e.g., K562) to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or a saturating concentration of 4-(Cyclooctylamino)-4-oxobutanoic acid (e.g., 10x the biochemical IC50) for 2 hours at 37°C[14].

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a PCR machine, followed by cooling to 4°C[14].

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Fraction Separation: Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of a specific SDH subunit (e.g., SDHA) in each sample using a standard Western Blot or an ELISA-based method like AlphaScreen[14].

  • Data Analysis: For each temperature point, quantify the band intensity and normalize it to the 40°C sample (100% soluble). Plot the percentage of soluble SDH versus temperature for both vehicle and compound-treated samples to generate thermal stability curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Orthogonal Method 2: Seahorse XF Metabolic Analysis

Principle: Measuring the Downstream Functional Consequence on Cellular Respiration.

If our compound binds and inhibits SDH, it should block a key step in the ETC, leading to a decrease in mitochondrial respiration. The Agilent Seahorse XF Analyzer is the gold standard for measuring real-time cellular bioenergetics by monitoring the oxygen consumption rate (OCR)[15][16][17].

Scientific Rationale

This assay provides a functional readout of the compound's effect on the entire mitochondrial respiratory process within living cells. Unlike the biochemical assay, this method assesses the integrated consequence of target inhibition in a physiological context. A dose-dependent decrease in basal and maximal OCR would strongly support the hypothesized mechanism of action.

Experimental Protocol: Seahorse XF Cell Mito Stress Test
  • Cell Seeding: Seed cells (e.g., A549) into a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Pre-treatment: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine. Pre-treat cells with a dose range of 4-(Cyclooctylamino)-4-oxobutanoic acid and vehicle control for a defined period (e.g., 1-2 hours).

  • Assay Execution: Load the Seahorse cartridge with compounds that modulate respiration:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (an uncoupling agent that collapses the proton gradient)

    • Port C: Rotenone/Antimycin A (Complex I/III inhibitors)

  • Data Acquisition: Place the plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol. The instrument will measure baseline OCR, then sequentially inject the drugs to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration[18].

  • Data Analysis: Analyze the OCR data. Key parameters to evaluate are Basal Respiration and Maximal Respiration. A potent SDH inhibitor should significantly decrease both parameters in a dose-dependent manner. Calculate the EC50 from the dose-response curve of basal OCR.

Orthogonal Method 3: Cell Viability Assay

Principle: Assessing the Ultimate Phenotypic Outcome.

The final validation step is to determine if the observed biochemical inhibition and metabolic disruption translate to a relevant cellular phenotype, such as loss of viability or inhibition of proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, which is an indicator of metabolically active, viable cells[19][20][21][22].

Scientific Rationale

Since SDH inhibition cripples mitochondrial energy production, we hypothesize that it will lead to ATP depletion and ultimately reduce cell viability, particularly in cells reliant on oxidative phosphorylation. This assay provides a holistic, phenotypic endpoint that connects the molecular mechanism to a crucial cellular outcome.

Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a full dose-response curve of 4-(Cyclooctylamino)-4-oxobutanoic acid for a prolonged period (e.g., 48-72 hours). Include vehicle-only controls.

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well[19].

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[19].

  • Data Acquisition: Record luminescence using a plate-reading luminometer[23].

  • Data Analysis: Normalize the data to vehicle-treated cells (100% viability) and calculate the concentration that causes a 50% reduction in viability (GI50).

Synthesizing the Data: A Self-Validating System

The power of this orthogonal approach lies in the convergence of evidence. Each assay, with its unique principles and potential artifacts, is validated by the others.

Assay Principle System Endpoint Expected Result for SDH Inhibitor Example Value
1. MTT Reduction Enzymatic ActivityIsolated MitochondriaIC50Dose-dependent decrease in formazan5.2 µM
2. CETSA Ligand-induced Thermal StabilizationIntact CellsΔTaggRightward shift in SDH melting curve+4.2 °C Shift
3. Seahorse XF OCR Cellular RespirationIntact CellsEC50Dose-dependent decrease in OCR8.1 µM
4. CellTiter-Glo® ATP Content / ViabilityIntact CellsGI50Dose-dependent decrease in luminescence12.5 µM

Data Interpretation: A true SDH inhibitor should yield a consistent story. The biochemical IC50 should be the most potent value. The cellular EC50 (Seahorse) and GI50 (CellTiter-Glo) are expected to be higher due to factors like cell permeability and metabolic plasticity. Crucially, the positive result in the CETSA assay provides direct evidence that the observed cellular effects are mediated by the compound binding to its intended target, SDH. This multi-layered, self-validating dataset provides exceptionally high confidence in the compound's mechanism of action.

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  • Ismiyev, A. I., et al. (2020). Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters. ResearchGate. [Link]

  • Reinhard, F. B. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

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Validation

A Comprehensive Guide to the Cross-Reactivity Profiling of 4-(Cyclooctylamino)-4-oxobutanoic acid and Its Analogs

This guide provides a strategic framework and detailed methodologies for characterizing the selectivity and potential off-target interactions of the novel chemical entity, 4-(Cyclooctylamino)-4-oxobutanoic acid. As the b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic framework and detailed methodologies for characterizing the selectivity and potential off-target interactions of the novel chemical entity, 4-(Cyclooctylamino)-4-oxobutanoic acid. As the biological targets of this compound are not publicly defined, this document serves as a roadmap for researchers in drug discovery and development to systematically uncover its pharmacological profile. We will compare its hypothetical cross-reactivity profile against two structurally related analogs to illustrate how selectivity data informs lead candidate selection.

Introduction: The Imperative of Profiling the Unknown

4-(Cyclooctylamino)-4-oxobutanoic acid is a unique molecule featuring a succinic acid derivative linked to a cyclooctyl amine.[1] In the absence of a known primary biological target, any investigation into its therapeutic potential must begin with a broad assessment of its potential protein interactions. Identifying the full spectrum of a drug's targets is critical not only for understanding its mechanism of action but also for proactively identifying potential safety liabilities.[2][3] Unintended interactions with off-target proteins are a primary cause of adverse effects and drug development failure.[3][4]

Therefore, a systematic cross-reactivity profiling campaign is not merely a supplementary check but a foundational pillar of the discovery process. It allows for the early identification of potential hazards, helps to deconvolute the compound's mechanism, and ultimately enables a more informed and efficient path toward clinical development.[5][6] This guide details a tiered, field-proven approach to achieve this, moving from broad, high-throughput screening to specific, functional validation.

Part 1: A Tiered Strategic Framework for Cross-Reactivity Profiling

A logical, multi-tiered approach is essential to efficiently manage resources while comprehensively assessing a novel compound's interaction profile. This strategy begins with a wide net to identify any potential interactions and progressively narrows the focus to confirm and characterize the most significant hits.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Orthogonal Validation cluster_2 Tier 3: In-Depth Selectivity & Functional Impact T1 Compound of Interest (4-(Cyclooctylamino)-4-oxobutanoic acid) S High-Throughput Screening (e.g., Radioligand Binding Assays) T1->S P Large Target Panels (Kinases, GPCRs, Ion Channels, etc.) S->P H Initial 'Hits' Identified (% Inhibition > 50% at 10 µM) P->H Data Analysis O Orthogonal Assays (Enzymatic, Functional Cell-Based) H->O D Dose-Response Analysis (IC50 / EC50 Determination) O->D C Confirmed Off-Targets (Potency < 1 µM) D->C Prioritization M Mechanism of Action Studies (e.g., SPR for Kinetics) C->M F Phenotypic & Physiological Assays M->F Decision Go/No-Go Decision Selectivity Profile Assessment F->Decision

Caption: A tiered workflow for systematic cross-reactivity profiling.

Part 2: Core Experimental Methodologies

The trustworthiness of a cross-reactivity profile hinges on the quality and appropriateness of the assays employed. The following protocols represent industry-standard methods for each tier of the profiling cascade.

Protocol 1: Tier 1 Broad Panel Competitive Binding Assay

This initial screen aims to identify potential interactions across a diverse range of protein families. A competitive binding assay is a robust and high-throughput method to measure the ability of a test compound to displace a known, labeled ligand from its target.[7][8]

Principle: The assay measures the displacement of a high-affinity radiolabeled ligand from a receptor, enzyme, or transporter by the test compound. A reduction in radioactivity bound to the protein target indicates a binding interaction.[9]

G cluster_0 No Competitor cluster_1 With Competitor Receptor1 Receptor Complex1 [Receptor-Radioligand] (High Signal) Receptor1->Complex1 Binding Radioligand1 Radioligand () Radioligand1->Complex1 Binding Receptor2 Receptor Complex2 [Receptor-Test Compound] (Low Signal) Receptor2->Complex2 Binding Radioligand2 Radioligand (*) TestCompound Test Compound TestCompound->Complex2 Binding

Caption: Principle of the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Reconstitute the test compound, 4-(Cyclooctylamino)-4-oxobutanoic acid, in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM).

  • Assay Plate Setup: In a 96-well filter plate, add assay buffer, the appropriate recombinant membrane preparation or purified protein (e.g., from a specific GPCR or kinase), and the specific radioligand (e.g., ³H-labeled).

  • Compound Addition: Add the test compound at a final concentration of 10 µM. Include a positive control (a known unlabeled ligand for the target) and a negative control (vehicle only).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to the vehicle control.

Data Presentation: Results from this broad screen are typically presented as a table of percent inhibition at a single concentration.

Target ClassSpecific Target% Inhibition @ 10 µM
GPCRAdrenergic α2A85%
KinaseABL162%
Ion ChannelhERG15%
GPCRDopamine D28%
KinaseSRC5%

Hypothetical data for 4-(Cyclooctylamino)-4-oxobutanoic acid.

Protocol 2: Tier 2 Orthogonal Kinase Enzymatic Assay

A "hit" from a binding assay (e.g., >50% inhibition) must be confirmed using an orthogonal assay that measures function.[10] For a kinase, this involves measuring the enzyme's ability to phosphorylate a substrate. The ADP-Glo™ Kinase Assay is a common method.

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is determined via a coupled enzymatic reaction that ultimately produces light.[11]

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP in a suitable kinase reaction buffer.[12]

  • Compound Addition: Add a range of concentrations of 4-(Cyclooctylamino)-4-oxobutanoic acid (e.g., 1 nM to 100 µM) to the wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection - Step 1: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add Kinase Detection Reagent. This reagent contains the enzymes and substrates needed to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Tier 2 Orthogonal GPCR Functional Assay

For a GPCR hit, a cell-based functional assay is required to determine if the binding event translates into a cellular response (agonist or antagonist activity).[13] Common readouts include measuring second messengers like calcium or cAMP.[14][15]

Principle: This protocol describes a calcium flux assay for a Gq-coupled GPCR. Agonist binding to the GPCR activates the Gq pathway, leading to the release of intracellular calcium. This change in calcium concentration is detected by a calcium-sensitive fluorescent dye.

G Ligand Ligand (e.g., Test Compound) GPCR Gq-Coupled GPCR Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor on ER Ca Ca²⁺ Release ER->Ca Signal Fluorescent Signal Ca->Signal Detected by Dye

Caption: A simplified Gq signaling pathway for a calcium flux assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells engineered to express the target GPCR (e.g., HEK293 cells) in a 96-well, black-walled, clear-bottom plate and grow overnight.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of 4-(Cyclooctylamino)-4-oxobutanoic acid in assay buffer.

  • Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument).

  • Agonist Mode: Add the test compound to the wells and measure the fluorescence intensity over time. An increase in fluorescence indicates agonist activity.

  • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Then, add a known agonist for the receptor at its EC80 concentration and measure the fluorescence. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 value.

Part 3: Comparative Analysis of Selectivity

To put the cross-reactivity data into context, it is essential to compare the profile of the lead compound against other molecules from the same chemical series or alternative scaffolds. This comparison guides structure-activity relationship (SAR) and structure-liability relationship (SLR) studies.

For this guide, we will compare 4-(Cyclooctylamino)-4-oxobutanoic acid against two hypothetical, structurally related alternatives:

  • Alternative A (Cmpd-A): 4-(Cyclobutylamino)-4-oxobutanoic acid. Rationale: Investigates the impact of the cycloalkane ring size on selectivity.

  • Alternative B (Cmpd-B): 5-(Cyclooctylamino)-5-oxopentanoic acid. Rationale: Investigates the impact of the carboxylic acid chain length.

Hypothetical Comparative Data: The table below summarizes hypothetical IC50 values (in µM) for the three compounds against a panel of confirmed off-targets from initial screening.

Target4-(Cyclooctylamino)-4-oxobutanoic acid (IC50 µM)Cmpd-A (Cyclobutyl) (IC50 µM)Cmpd-B (Pentanoic) (IC50 µM)
Kinases
ABL10.8515.20.95
LCK1.2> 501.5
FLT325.6> 5030.1
GPCRs
Adrenergic α2A0.152.50.20
Serotonin 5-HT2B0.508.90.45
Muscarinic M1> 50> 50> 50

Interpretation and Field Insights:

  • Expertise & Causality: From this hypothetical data, we can infer that the large cyclooctyl group is a key driver of activity at both the kinase and GPCR off-targets. Replacing it with a smaller cyclobutyl ring (Cmpd-A) dramatically reduces off-target activity, improving the selectivity profile by over 15-fold at the Adrenergic α2A and ABL1 targets. This suggests a large, hydrophobic binding pocket in these off-targets that accommodates the cyclooctyl moiety.

  • Decision Making: If the primary therapeutic target (once identified) shows high affinity for the parent compound and is unaffected by the switch to a cyclobutyl group, then Cmpd-A would be a superior lead candidate due to its vastly improved selectivity and lower risk of off-target related side effects.

Conclusion and Future Directions

This guide outlines a robust, tiered strategy for the comprehensive cross-reactivity profiling of a novel compound, 4-(Cyclooctylamino)-4-oxobutanoic acid. By progressing from broad binding screens to orthogonal functional assays, researchers can build a detailed and reliable selectivity profile. The comparative analysis against structural analogs is a critical step that provides actionable insights into the molecular features driving off-target effects, thereby guiding the design of safer and more effective medicines.

The next steps for this compound would be to use the hits from the broad screen not just as liabilities to be avoided, but as potential starting points for target identification.[16][17] A confirmed, potent off-target could, in fact, be the primary therapeutic target, a process known as target deconvolution. Further studies, including phenotypic screening and in vivo safety assessments, would be informed by the comprehensive profile generated through the methodologies described herein.

References

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-(Cyclooctylamino)-4-oxobutanoic acid

This document is structured to empower researchers with the knowledge to make informed decisions, manage waste streams effectively, and maintain a culture of safety. We will delve into the compound's anticipated characte...

Author: BenchChem Technical Support Team. Date: February 2026

This document is structured to empower researchers with the knowledge to make informed decisions, manage waste streams effectively, and maintain a culture of safety. We will delve into the compound's anticipated characteristics, risk assessment, and a step-by-step disposal protocol, grounded in authoritative EHS (Environmental Health & Safety) practices.

Hazard Assessment and Chemical Profile

Due to the absence of a dedicated SDS for 4-(Cyclooctylamino)-4-oxobutanoic acid (CAS No. 392714-61-3), a risk assessment must be performed based on its functional groups: a carboxylic acid and a secondary amide derived from cyclooctylamine and succinic acid.

  • Carboxylic Acid Moiety (from Succinic Acid): Carboxylic acids can range from mild to corrosive. Succinic acid itself is known to cause serious eye irritation.[1] Therefore, it is prudent to handle 4-(Cyclooctylamino)-4-oxobutanoic acid as a potential eye and skin irritant.

  • Amide Moiety (from Cyclooctylamine): While many amides are relatively stable, the starting material, cyclooctylamine, is a corrosive liquid.[2] Although the amide bond formation reduces its reactivity, the potential for residual starting materials or hydrolysis back to the amine and acid necessitates careful handling.

  • Combustibility: Like most organic compounds, it is expected to be combustible, and in the event of a fire, could produce hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3]

In the absence of specific data, 4-(Cyclooctylamino)-4-oxobutanoic acid should be treated as a hazardous chemical. This conservative approach is a cornerstone of laboratory safety and ensures compliance with regulations from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5][6]

Parameter Anticipated Characteristic Rationale / Reference
Physical State SolidBased on similar structures
pH Acidic (in solution)Presence of the carboxylic acid group
Primary Hazards Potential eye and skin irritantBased on succinic acid data[1]
Incompatibilities Strong oxidizing agents, strong bases, strong acidsGeneral for carboxylic acids and amides[2]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)Combustion of nitrogen-containing organic compounds[2][3]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-(Cyclooctylamino)-4-oxobutanoic acid and its associated waste must follow a documented and compliant procedure. The following steps provide a clear pathway from waste generation to collection.

The first and most critical step is to correctly identify and segregate the waste. Never mix incompatible waste streams. [7][8]

  • Solid Waste:

    • Unused or expired 4-(Cyclooctylamino)-4-oxobutanoic acid.

    • Contaminated personal protective equipment (PPE) such as gloves, weigh boats, and wipes.

  • Liquid Waste:

    • Solutions containing dissolved 4-(Cyclooctylamino)-4-oxobutanoic acid.

    • Spent solvents from the reaction or purification process (e.g., chromatography fractions).

  • Sharps Waste:

    • Contaminated needles or razor blades.

Crucially, do not dispose of this chemical down the drain. [7][9] Drain disposal is reserved for specific, non-hazardous, water-soluble compounds, and this substance does not meet those criteria without a full toxicological assessment.[9][10]

Selecting the correct waste container is essential to prevent leaks and reactions.[7][11]

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a secure, screw-top lid.[7][12] Do not use metal containers for acidic waste.[12]

  • Leave Headspace: Fill containers to no more than 90% capacity to allow for expansion of contents.[7][12]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[7][8] This prevents the release of vapors and potential spills.

Proper labeling is mandated by OSHA and your institution's EHS department. It is a critical communication tool for safety.[4]

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE" .

  • The full, unabbreviated chemical name: "4-(Cyclooctylamino)-4-oxobutanoic acid" .

  • A complete list of all constituents in the container, including solvents, with percentages.

  • The associated hazards (e.g., "Irritant," "Handle with Care").

  • The date the waste was first added to the container.

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[7][13]

  • The SAA must be under the control of the laboratory personnel.

  • Store incompatible waste streams separately, using secondary containment (such as a chemical-resistant tray) to prevent mixing in case of a leak.[7][8]

  • The SAA should be clearly marked.

Once your waste container is full or you have finished the project, arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.[14][15] Do not attempt to transport or dispose of the waste yourself.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste streams containing 4-(Cyclooctylamino)-4-oxobutanoic acid.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Disposal start Waste Generated (Solid or Liquid) waste_type Determine Waste Type: - Pure Compound - Contaminated PPE - Solution start->waste_type is_sharp Is it a contaminated sharp? sharps_container Place in approved Sharps Container is_sharp->sharps_container Yes select_container Select Compatible Waste Container (HDPE, Glass) is_sharp->select_container No waste_type->is_sharp store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment sharps_container->store_saa label_container Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name(s) - Hazards & Percentages select_container->label_container label_container->store_saa request_pickup Request Pickup from EHS or Licensed Contractor store_saa->request_pickup

Caption: Disposal workflow for 4-(Cyclooctylamino)-4-oxobutanoic acid.

Spill and Emergency Procedures

In the event of a spill, your response should be dictated by the scale and nature of the incident.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (lab coat, gloves, safety glasses).

    • Gently sweep the solid material into a dustpan to avoid creating dust.[1][16]

    • Place the collected material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Minor Spill (Liquid):

    • Alert personnel and control the source of the spill if safe to do so.

    • Contain the spill using absorbent pads or sand.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Do not attempt to clean up a large spill without specialized training and equipment.

This guidance is built on a foundation of established safety protocols and regulatory standards. By treating 4-(Cyclooctylamino)-4-oxobutanoic acid with the appropriate level of caution and following these systematic procedures, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always prioritize consultation with your local EHS department, as they are the ultimate authority on waste disposal policies at your institution.

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Handling

Personal protective equipment for handling 4-(Cyclooctylamino)-4-oxobutanoic acid

A Researcher's Guide to Safely Handling 4-(Cyclooctylamino)-4-oxobutanoic Acid As a novel compound in laboratory settings, 4-(Cyclooctylamino)-4-oxobutanoic acid requires a handling protocol grounded in a thorough unders...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-(Cyclooctylamino)-4-oxobutanoic Acid

As a novel compound in laboratory settings, 4-(Cyclooctylamino)-4-oxobutanoic acid requires a handling protocol grounded in a thorough understanding of its potential hazards. This guide provides essential safety and logistical information, from personal protective equipment (PPE) to disposal procedures, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

4-(Cyclooctylamino)-4-oxobutanoic acid is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The assigned GHS pictogram is GHS07, an exclamation mark, with the signal word "Warning"[1]. These classifications necessitate a stringent approach to PPE selection and handling procedures to mitigate the risks of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling 4-(Cyclooctylamino)-4-oxobutanoic acid.[2] All PPE should be carefully inspected before use and maintained in a clean and reliable condition.[2]

PPE CategorySpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to prevent eye contact, which can cause serious irritation.[3][4] In situations with a high risk of splashing, such as when handling solutions or during vigorous reactions, a face shield should be worn in addition to goggles.[4][5]
Hand Protection Chemical-resistant gloves are essential to prevent skin contact and subsequent irritation.[3][4] Given the compound's structure as a carboxylic acid and amide, nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility data for the specific chemicals being used.
Body Protection A laboratory coat is required to protect against accidental spills. For larger quantities or procedures with a higher risk of exposure, chemical-resistant aprons or coveralls made of materials like Tyvek may be necessary.[3]
Respiratory Protection Due to the risk of respiratory irritation, handling of the solid compound, especially when it may become airborne (e.g., weighing), should be conducted in a certified chemical fume hood.[6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][7]
Step-by-Step Handling Procedures

A systematic approach to handling minimizes the risk of exposure. The following workflow outlines the critical steps and associated safety measures.

Chemical Handling Workflow Workflow for Handling 4-(Cyclooctylamino)-4-oxobutanoic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure fume hood is operational Weighing Weighing Prepare Work Area->Weighing Use anti-static weigh paper Dissolving Dissolving Weighing->Dissolving Add solid to solvent slowly Reaction Reaction Dissolving->Reaction Maintain inert atmosphere if necessary Decontamination Decontamination Reaction->Decontamination Quench reaction and clean glassware Waste Segregation Waste Segregation Decontamination->Waste Segregation Follow institutional guidelines Doff PPE Doff PPE Waste Segregation->Doff PPE Remove gloves last

Caption: A logical workflow for the safe handling of 4-(Cyclooctylamino)-4-oxobutanoic acid, from preparation to disposal.

Experimental Protocol: Weighing and Dissolving

  • Preparation: Before handling the compound, ensure your work area is clean and uncluttered. Don all required PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within a certified chemical fume hood to prevent inhalation of airborne particles.

    • Use a tared weigh boat or anti-static weigh paper.

    • Carefully transfer the desired amount of 4-(Cyclooctylamino)-4-oxobutanoic acid using a clean spatula.

    • Close the container tightly immediately after use.

  • Dissolving:

    • In the fume hood, add the weighed solid to the chosen solvent in an appropriate flask.

    • Add the solid slowly to the solvent while stirring to prevent splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[9]

  • Waste Segregation: All waste containing 4-(Cyclooctylamino)-4-oxobutanoic acid, including unused solid, solutions, and contaminated materials (e.g., gloves, weigh paper), must be collected in a designated hazardous waste container.[9][10]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(Cyclooctylamino)-4-oxobutanoic acid".

  • Disposal Route: As a non-halogenated carboxylic acid derivative, the waste should be disposed of through your institution's hazardous waste management program.[11] Do not dispose of this chemical down the drain or in the regular trash.[11]

By adhering to these guidelines, researchers can safely handle 4-(Cyclooctylamino)-4-oxobutanoic acid, fostering a secure and productive research environment.

References

  • SAMS Solutions. (2024). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • Chemguide. making carboxylic acids. [Link]

  • Chemistry LibreTexts. (2023). Preparation of carboxylic acids. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment - Overview. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]

  • Chemistry Steps. Preparation of Carboxylic Acids. [Link]

  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. [Link]

  • BYJU'S. Methods of Preparation of Carboxylic Acids. [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]

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